1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-methyl-5-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMVCAXLQMJYHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383697 | |
| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-01-2 | |
| Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. At the heart of this chemical versatility lies the potential for substitution at various positions around the ring, enabling the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets. This guide focuses on a specific, yet highly significant, member of this class: 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde . With the Chemical Abstracts Service (CAS) number 154927-01-2 , this compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules. Its aldehyde functionality at the 4-position provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.
| Property | Value |
| CAS Number | 154927-01-2[1] |
| Molecular Formula | C₁₁H₁₀N₂O[1] |
| Molecular Weight | 186.21 g/mol [2] |
| Appearance | Light orange crystalline powder[2] |
| Storage Conditions | 0-8°C[2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is most commonly achieved through a two-step process, beginning with the formation of a hydrazone followed by cyclization and formylation via the Vilsmeier-Haack reaction. This classical reaction in organic chemistry is a powerful tool for the introduction of a formyl group onto an electron-rich aromatic or heterocyclic ring.
Part 1: Hydrazone Formation
Part 2: Vilsmeier-Haack Cyclization and Formylation
The Vilsmeier-Haack reagent, a complex of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), is a key player in the synthesis of pyrazole-4-carbaldehydes.[5] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which then acts as the formylating agent.
Experimental Protocol: A Representative Synthesis
The following is a representative, step-by-step protocol for the synthesis of a 1,5-disubstituted pyrazole-4-carbaldehyde, adapted from established methodologies for analogous compounds.[6][7]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of the appropriate acetophenone (1 equivalent) in a suitable solvent such as methanol or ethanol, add a few drops of glacial acetic acid to act as a catalyst.
-
Add the corresponding hydrazine (e.g., methylhydrazine for a 1-methyl substituent) (1 equivalent) to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The precipitated hydrazone is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Vilsmeier-Haack Reaction
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with constant stirring.
-
To this freshly prepared reagent, add the hydrazone intermediate from Step 1 (1 equivalent) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours (the reaction progress should be monitored by TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.[6]
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile precursor for the synthesis of a multitude of biologically active compounds. The aldehyde group is readily transformed into a wide range of other functional groups and can participate in various condensation reactions to build more complex molecular architectures.
Anti-inflammatory and Analgesic Agents
A significant body of research has focused on the development of pyrazole-based compounds as anti-inflammatory and analgesic agents.[8][9] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[10][11][12] The overproduction of prostaglandins by COX-2 is a hallmark of many inflammatory conditions. By inhibiting this enzyme, pyrazole derivatives can effectively reduce inflammation and pain. The core pyrazole scaffold of this compound is a key feature in many known COX-2 inhibitors. The aldehyde functionality allows for the facile introduction of various side chains and heterocyclic rings, which can enhance the potency and selectivity for COX-2 over the constitutive COX-1 isoform, thereby reducing the risk of gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
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An In-depth Technical Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and applications of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry, belonging to the pyrazole class of compounds renowned for their diverse pharmacological activities.[1][2][3]
Core Compound Profile and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C5 position, and a formyl (aldehyde) group at the C4 position. The aldehyde functionality, in particular, renders it a versatile intermediate for the synthesis of more complex molecular architectures through reactions like condensation and nucleophilic addition.[4]
The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [5] |
| Molecular Weight | 186.21 g/mol | [5] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 154927-01-2 | |
| Appearance | Light orange to yellow crystalline powder | [4] (Isomer data) |
| Purity | ≥ 95% (by NMR) | [4] (Isomer data) |
| Storage Conditions | Store at 0-8°C | [4] (Isomer data) |
Synthesis Protocol: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction involves the formylation of an electron-rich aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The reaction proceeds via cyclization and formylation of a suitable hydrazone precursor.
Rationale and Mechanism
The Vilsmeier-Haack reaction is chosen for its high efficiency and regioselectivity in formylating pyrazole systems. The mechanism involves two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.
-
Electrophilic Aromatic Substitution: The hydrazone precursor undergoes an intramolecular cyclization, driven by the Vilsmeier reagent, to form the pyrazole ring. The newly formed ring is electron-rich enough to be attacked by the chloroiminium ion, leading to the introduction of the formyl group at the C4 position after hydrolysis.
The workflow for this synthesis is a validated, two-step process.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative synthesis based on established literature procedures. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Precursor, Acetophenone Methylhydrazone
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetophenone (10 mmol, 1.20 g) and absolute ethanol (50 mL).
-
Begin stirring and add methylhydrazine (10 mmol, 0.46 g) dropwise.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the acetophenone methylhydrazone precursor.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked 250 mL round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 30 mmol, 4.59 g) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 5°C. This forms the Vilsmeier reagent.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Slowly add the acetophenone methylhydrazone precursor (10 mmol, 1.48 g) portion-wise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 5-7 hours.[8] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.[2][3][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR provides information on the proton environment. Expected signals include a singlet for the aldehydic proton (~9-10 ppm), aromatic protons for the phenyl ring (~7-8 ppm), a singlet for the pyrazole ring proton, and a singlet for the N-methyl protons.
-
¹³C-NMR will show characteristic peaks for the carbonyl carbon of the aldehyde (~180-190 ppm), as well as carbons of the pyrazole and phenyl rings.[3]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. A strong absorption band around 1670-1690 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.[9] C=N and C=C stretching vibrations from the pyrazole and phenyl rings will also be present.[2]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 186.21.[12]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the theoretical values for the molecular formula C₁₁H₁₀N₂O.
Applications in Drug Discovery and Development
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity.[5][13] Pyrazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer and inflammatory conditions.[5][14]
Role as a Kinase Inhibitor Scaffold
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][13] Many pyrazole-containing compounds have been designed as potent kinase inhibitors.[5][13][15][16][17] The core structure of this compound serves as an excellent starting point for synthesizing libraries of potential kinase inhibitors. The aldehyde group can be readily modified to introduce various side chains designed to interact with specific amino acid residues in the ATP-binding pocket of a target kinase.
A particularly relevant target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, promoting cell proliferation, survival, and resistance to therapy. Novel pyrazole carbaldehyde derivatives have been identified as potent PI3K inhibitors.[16]
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-based compounds.
Anti-Inflammatory Potential
Conclusion
This compound is a compound of significant interest due to its accessible synthesis via the Vilsmeier-Haack reaction and its versatile aldehyde functionality. Its core pyrazole structure is a proven pharmacophore, positioning this molecule as a valuable intermediate for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The methodologies and applications outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related heterocyclic compounds.
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Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Harthi, S. E. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(23), 7335. [Link]
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Spectroscopic Data of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide will delve into the interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of the molecule.
Introduction
This compound, with the chemical formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol , belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2] Accurate characterization of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity of synthesized compounds. In the absence of experimentally acquired spectra for this specific molecule, this guide will utilize predicted data from reputable spectroscopic prediction tools to provide a foundational understanding of its spectral characteristics.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound, with its key functional groups, is depicted below.
Figure 1: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound is summarized in the table below.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~8.0 | s | 1H | Pyrazole H-3 |
| ~7.5 - 7.3 | m | 5H | Phenyl protons |
| ~3.8 | s | 3H | Methyl protons (-CH₃) |
Data predicted using online NMR prediction tools.[3][4][5]
Interpretation of the ¹H NMR Spectrum
The downfield singlet at approximately 9.8 ppm is characteristic of an aldehyde proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic pyrazole ring. The singlet at around 8.0 ppm is assigned to the proton at the C-3 position of the pyrazole ring. The multiplet observed in the range of 7.3-7.5 ppm corresponds to the five protons of the phenyl group. The upfield singlet at approximately 3.8 ppm is attributed to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring.
Experimental Protocol for ¹H NMR Spectroscopy
Figure 2: Workflow for acquiring a ¹H NMR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum is detailed below.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbon (C=O) |
| ~145 | Pyrazole C-5 |
| ~140 | Pyrazole C-3 |
| ~130 | Phenyl C-1' (ipso) |
| ~129 | Phenyl C-2', C-6' |
| ~128 | Phenyl C-4' |
| ~127 | Phenyl C-3', C-5' |
| ~115 | Pyrazole C-4 |
| ~38 | Methyl carbon (-CH₃) |
Data predicted using online NMR prediction tools.[3][4][5]
Interpretation of the ¹³C NMR Spectrum
The most downfield signal, expected around 185 ppm, is characteristic of the carbonyl carbon of the aldehyde group. The signals for the pyrazole ring carbons are predicted to appear between 115 and 145 ppm. The phenyl group carbons are expected in the 127-130 ppm range, with the ipso-carbon (attached to the pyrazole ring) appearing at a slightly different chemical shift. The upfield signal at approximately 38 ppm is assigned to the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretching (aromatic) |
| ~2950 | Weak | C-H stretching (aliphatic -CH₃) |
| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |
| ~1680 | Strong | C=O stretching (aldehyde) |
| ~1590, ~1490 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1450 | Medium | C-H bending (-CH₃) |
| ~760, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Data predicted using online IR spectrum prediction tools.[6][7][8]
Interpretation of the IR Spectrum
The most prominent absorption band is expected around 1680 cm⁻¹, corresponding to the C=O stretching vibration of the aldehyde group. The presence of two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ (Fermi doublets) are characteristic of the C-H stretch of an aldehyde. Aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹, while the aliphatic C-H stretching of the methyl group should appear near 2950 cm⁻¹. The C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1490-1590 cm⁻¹ region. Strong bands in the fingerprint region, around 760 cm⁻¹ and 690 cm⁻¹, are indicative of a monosubstituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 186 | Molecular ion [M]⁺ |
| 185 | [M-H]⁺ |
| 157 | [M-CHO]⁺ |
| 109 | [M-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Data predicted using online mass spectrometry prediction tools.[9][10][11][12][13]
Interpretation of the Mass Spectrum
The molecular ion peak [M]⁺ is predicted to be at an m/z of 186, which corresponds to the molecular weight of the compound. A significant peak at m/z 185 would result from the loss of a hydrogen atom. The loss of the formyl radical (-CHO) would lead to a fragment at m/z 157. Cleavage of the phenyl group would result in a fragment at m/z 109. The presence of a peak at m/z 77 is a strong indicator of the phenyl cation [C₆H₅]⁺.
Figure 3: General workflow of a mass spectrometry experiment.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The analysis of predicted ¹H NMR, ¹³C NMR, IR, and mass spectra offers valuable insights into the structural characteristics of this molecule. While predicted data serves as a useful guide, experimental verification is essential for unequivocal structure confirmation. The protocols and interpretations provided herein are intended to assist researchers in the analysis and characterization of this and similar pyrazole derivatives.
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Mass Spectrometry of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry. We delve into the foundational principles of electron ionization mass spectrometry (EI-MS) as applied to this molecule, detailing a step-by-step analytical protocol, and providing an in-depth interpretation of its predicted mass spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel chemical entities.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring system that has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique chemical properties and metabolic stability have led to its incorporation into a wide array of approved therapeutic agents, including treatments for cancer, viral infections, and inflammatory diseases.[1][2][3][4][5] Compounds like this compound serve as versatile synthetic intermediates, often synthesized via methods like the Vilsmeier-Haack reaction, for building more complex, biologically active molecules.[6][7][8][9][10]
Given its role as a critical building block, the unambiguous structural confirmation of this and related pyrazole derivatives is paramount. Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight information and detailed structural insights through the analysis of fragmentation patterns.[11] This guide will focus on the application of Electron Ionization Mass Spectrometry (EI-MS), a robust technique for analyzing volatile, small organic molecules.
Foundational Principles: Ionization and Fragmentation
In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a positively charged radical cation known as the molecular ion (M•+) .[12] The M•+ peak in the mass spectrum provides the molecular weight of the compound. For this compound (C₁₁H₁₀N₂O), the expected nominal molecular weight is 186 g/mol .[13]
These molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals.[12] The fragmentation process is not random; it follows predictable chemical pathways governed by the structure of the molecule, such as the stability of the resulting ions and neutral losses.[11] Analyzing this fragmentation pattern is akin to assembling a molecular puzzle, allowing for detailed structural elucidation.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing this compound due to its volatility. The gas chromatograph separates the analyte from the solvent and any impurities before it enters the mass spectrometer.
Sample Preparation
Effective sample preparation is crucial for acquiring high-quality data and preventing instrument contamination.
-
Solvent Selection: Dissolve the analyte in a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[14] Avoid non-volatile solvents.
-
Concentration: Prepare a solution at a concentration of approximately 100 µg/mL to 1 mg/mL.
-
Filtration: Ensure the sample is free of particulate matter by passing it through a 0.22 µm syringe filter into a clean glass GC vial.[14]
Instrumental Parameters
The following table outlines a standard set of parameters for a typical GC-MS system.[15][16]
| Parameter | Setting | Rationale |
| GC Inlet | Splitless Injection, 250 °C | Ensures efficient vaporization and transfer of the analyte onto the column for trace analysis. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | A standard non-polar column providing good separation for a wide range of organic molecules. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | A typical temperature program to ensure good peak shape and elution of the analyte. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas standard for GC-MS. |
| MS Interface | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standard EI energy promotes reproducible fragmentation for library matching. |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40-400 | Covers the molecular ion and expected fragments. |
Workflow Diagram
Interpretation of the Mass Spectrum
The EI mass spectrum of this compound is predicted to exhibit a distinct pattern of fragments that provides a structural fingerprint. Aromatic and heterocyclic systems typically produce a relatively stable molecular ion.[17]
The Molecular Ion (M•+)
The molecular ion peak should appear at m/z 186 . Its presence and relative intensity confirm the molecular weight of the compound.
Key Fragmentation Pathways
The fragmentation is driven by the cleavage of the weakest bonds and the formation of stable carbocations, particularly resonance-stabilized species.[12]
-
α-Cleavage at the Aldehyde: A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group.[17][18] This results in a stable acylium ion.
-
[M - H]⁺ at m/z 185: This is often a very prominent peak, sometimes even more intense than the molecular ion.
-
-
Loss of the Formyl Group: The subsequent loss of a neutral carbon monoxide (CO) molecule from the [M-H]⁺ ion is a classic fragmentation pathway for aldehydes.[17][19]
-
[M - H - CO]⁺ or [M - CHO]⁺ at m/z 157: This fragment corresponds to the 1-methyl-5-phenyl-pyrazole cation.
-
-
Formation of the Phenyl Cation: Cleavage of the bond between the pyrazole ring and the phenyl group can lead to the formation of the highly stable phenyl cation.
-
[C₆H₅]⁺ at m/z 77: The presence of a peak at m/z 77 is a strong indicator of a phenyl substituent.
-
-
Pyrazole Ring Fragmentation: Pyrazole rings themselves undergo characteristic fragmentation, often involving the loss of HCN or N₂ after initial bond cleavages.[20][21][22]
-
Loss of HCN from m/z 157: The fragment at m/z 157 could lose a molecule of hydrogen cyanide, leading to a peak at m/z 130 .
-
Predicted Fragmentation Diagram
Summary of Predicted Fragments
| m/z Value | Proposed Ion Structure | Neutral Loss | Significance |
| 186 | [C₁₁H₁₀N₂O]⁺• | - | Molecular Ion (M•+) |
| 185 | [M - H]⁺ | H• | Characteristic of an aromatic aldehyde |
| 157 | [M - CHO]⁺ | CHO• | Loss of the formyl group |
| 130 | [C₉H₈N]⁺ | HCN | Pyrazole ring fragmentation |
| 77 | [C₆H₅]⁺ | C₄H₄N₂ | Phenyl group fragment |
Conclusion
The mass spectrometric analysis of this compound by EI-MS provides a wealth of structural information. By carefully preparing the sample and using standard GC-MS parameters, a reproducible mass spectrum can be obtained. The interpretation of this spectrum, guided by established principles of fragmentation chemistry, allows for confident structural verification. The key fragments—the molecular ion at m/z 186, the [M-H]⁺ ion at m/z 185, the [M-CHO]⁺ ion at m/z 157, and the phenyl cation at m/z 77—collectively form a unique fingerprint that confirms the identity of this important synthetic intermediate, thereby supporting the rigorous demands of modern drug discovery and development.
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Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link][1]
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Khan, S. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link][4]
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MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link][5]
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MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link][6]
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National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link][7]
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Indian Journal of Advances in Chemical Science. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Retrieved from [Link][8]
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Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link][9]
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Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link][10]
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An In-Depth Technical Guide to the Predicted Crystal Structure of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its diverse biological activities. The specific derivative, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS 154927-01-2), represents a key intermediate for the synthesis of advanced pharmaceutical agents. While a definitive crystal structure for this exact compound is not publicly available in crystallographic databases, a robust and scientifically rigorous understanding of its solid-state conformation and supramolecular architecture can be achieved through a comparative analysis of closely related, structurally resolved analogues. This guide provides a predictive analysis of its crystal structure, leveraging high-quality crystallographic data from homologous compounds to offer deep insights into its molecular geometry, crystal packing, and the implications for drug design and development.
Part 1: Rationale for Predictive Structural Analysis
In crystallographic and medicinal chemistry research, it is common for a specific molecule of interest to lack a published crystal structure. In such cases, the principle of structural analogy becomes a powerful predictive tool. By examining the crystal structures of compounds differing by only minor functional group changes, one can reliably infer key structural parameters. This approach is grounded in the understanding that the core scaffold largely dictates the fundamental geometry and packing motifs.
For this guide, we will draw heavily upon the experimentally determined crystal structure of 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde and other similar pyrazoles.[1][2] The substitution at the 3-position (methyl) and 5-position (phenoxy vs. phenyl) are electronically and sterically similar enough to allow for a high-confidence prediction of the conformational and packing behavior of the title compound.
Part 2: Synthesis and Crystallization Workflow
The synthesis of pyrazole-4-carbaldehydes is reliably achieved through the Vilsmeier-Haack reaction, a versatile method for formylating activated aromatic and heterocyclic compounds.[3][4] The causality behind this choice is its high efficiency and regioselectivity for the C4 position of the pyrazole ring, which is activated by the phenyl and methyl substituents.
Experimental Protocol: Synthesis
A generalized, self-validating protocol for synthesizing the pyrazole core is as follows:
-
Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with constant stirring. The formation of the solid Vilsmeier reagent indicates a successful reaction.
-
Hydrazone Formation (Precursor Synthesis): React an appropriate acetophenone precursor with phenylhydrazine to form the corresponding phenylhydrazone. This reaction is typically straightforward and serves as the substrate for cyclization.
-
Cyclization and Formylation: Dissolve the phenylhydrazone (1 eq.) in DMF and add it slowly to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The consumption of the hydrazone starting material validates the reaction's progression.
-
Work-up and Purification: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7. The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
-
Final Product: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the target carbaldehyde.
Experimental Protocol: Single Crystal Growth
Obtaining X-ray quality single crystals is critical. The method of slow evaporation is a reliable choice for compounds of this type.[1]
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., ethanol, or a mixture of DMF and ethanol). The key is to find a solvent in which the compound is moderately soluble.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature over several days to weeks.
-
Crystal Harvesting: Once well-formed, plate-like crystals appear, carefully harvest them from the mother liquor.
Synthesis and Crystallization Workflow Diagram
Caption: Workflow for Synthesis and Single Crystal Growth.
Part 3: Predicted Crystallographic and Structural Analysis
Based on high-quality data from structurally homologous pyrazoles, the following crystallographic parameters and molecular features are predicted for this compound.[1][5][6]
Table 1: Predicted Crystallographic Data
| Parameter | Predicted Value / Type | Rationale / Comparative Source |
| Chemical Formula | C₁₁H₁₀N₂O | Based on the chemical structure.[7] |
| Molecular Weight | 186.21 g/mol | Calculated from the formula.[7] |
| Crystal System | Monoclinic | A common crystal system for this class of compounds.[1][5][6] |
| Space Group | P2₁/c | This centrosymmetric space group is frequently observed for related pyrazole structures.[1][2] |
| Z (Molecules/Unit Cell) | 4 | Consistent with the P2₁/c space group for molecules of this size.[1][5] |
| Calculated Density | ~1.30 - 1.35 g/cm³ | Typical range for organic molecules of this composition. |
| Hydrogen Bond Acceptors | 2 (Aldehyde Oxygen, Pyridine-like N2) | Key for intermolecular interactions and drug-receptor binding. |
| Hydrogen Bond Donors | 0 | The absence of donors limits classical hydrogen bonding motifs. |
Molecular Geometry Insights
-
Core Planarity: The central pyrazole ring is expected to be essentially planar. This aromatic core provides a rigid scaffold, which is a desirable trait in drug design for reducing conformational entropy upon binding to a target.
-
Ring Torsion: The most significant conformational feature will be the dihedral (twist) angle between the pyrazole ring and the C5-phenyl ring. In analogous structures, this angle typically ranges from 20° to 55°.[1][6] This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole core. This non-coplanar arrangement is critical as it presents a distinct three-dimensional shape for molecular recognition by protein targets.
-
Aldehyde Orientation: The C4-carbaldehyde group is predicted to be nearly co-planar with the pyrazole ring, with a slight twist of <10°.[2] This planarity maximizes conjugation and influences the electronic properties of the molecule. The oxygen atom serves as a primary hydrogen bond acceptor.
Supramolecular Assembly and Crystal Packing
The crystal packing is a self-validating system dictated by a network of weak, non-covalent interactions. The absence of strong hydrogen bond donors means that C-H···O and C-H···π interactions, along with π-π stacking, will be the dominant forces governing the supramolecular architecture.
-
C-H···O Interactions: The aldehyde oxygen is a potent hydrogen bond acceptor. It is highly probable that weak C-H···O hydrogen bonds will form between the aldehyde oxygen of one molecule and aromatic C-H groups (from the phenyl ring) of a neighboring molecule. These interactions often link molecules into chains or dimers.[3][6]
-
π-π Stacking: The planar, electron-rich pyrazole and phenyl rings are prime candidates for π-π stacking interactions. These are expected to be offset or slipped-parallel stacking arrangements, with centroid-to-centroid distances of approximately 3.8-3.9 Å, contributing significantly to the crystal's stability.[1]
Diagram of Predicted Intermolecular Interactions
Caption: Dominant intermolecular forces in the crystal lattice.
Part 4: Implications for Drug Development
The predicted structural features of this compound provide critical insights for drug development professionals:
-
Scaffold Rigidity and Conformation: The rigid, planar pyrazole core coupled with the twisted phenyl ring creates a well-defined 3D structure. This reduces the entropic penalty of binding to a biological target, potentially increasing binding affinity.
-
Key Interaction Points: The aldehyde oxygen and the pyridine-like N2 atom of the pyrazole ring are key hydrogen bond acceptors. These are the primary points for engineering specific interactions with amino acid residues (e.g., Ser, Thr, Asn, Gln) in a protein's active site.
-
Lipophilicity and Solubility: The presence of the phenyl group contributes to the molecule's lipophilicity. The exposed polar aldehyde and nitrogen atoms provide some capacity for hydrogen bonding with water, creating a balance that is crucial for pharmacokinetic properties like cell permeability and solubility.
-
Synthetic Handle: The aldehyde group is a versatile synthetic handle. It can be readily converted into other functional groups (e.g., amines via reductive amination, acids via oxidation, or complex heterocycles via condensation reactions) to build a library of derivatives for structure-activity relationship (SAR) studies.[8]
References
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Girisha, M., Shahani, T., Kumar, H. V., & Lokanath, N. K. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2931. [Link]
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Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 7(10), x220924. [Link]
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Asiri, A. M., Al-Amry, K. A., & Ng, S. W. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1131. [Link]
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International Union of Crystallography. (2022). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. CCDC 2207948: CSD Communication. [Link]
-
Xu, C. J., & Shi, Y. Q. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Journal of Chemical Crystallography, 41(12), 1816-1819. [Link]
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ResearchGate. (2011). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Request PDF. [Link]
-
Amanote Research. (2012). 1-Phenyl-1h-Pyrazole-4-Carbaldehyde - Acta. PDF. [Link]
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Al-Omair, M. A., Ali, M. A., & El-Emam, A. A. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(4), M778. [Link]
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Mol-Instincts. (n.d.). This compound | CAS 154927-01-2. Chemical Datasheet. [Link]
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Chem-Impex International. (n.d.). 1-(3-Methylphenyl)-1H-pyrazole-4-carbaldehyde. Product Information. [Link]
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Physicochemical properties of "1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde"
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and potential applications of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery, owing to the established biological significance of the pyrazole scaffold. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecular architectures. The presence of a reactive aldehyde group facilitates a variety of chemical transformations, making it a valuable precursor for the generation of diverse compound libraries for drug screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development, influencing factors such as solubility, absorption, and distribution.
Chemical Structure and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 154927-01-2 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Light orange crystalline powder | [2] |
| Canonical SMILES | CN1N=CC(=C1C2=CC=CC=C2)C=O | [1] |
| InChI Key | DLMVCAXLQMJYHP-UHFFFAOYSA-N | [1] |
Experimentally Determined and Predicted Properties
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including the synthesis of pyrazole-4-carbaldehydes.[4][5][6][7][8] This reaction typically involves the use of a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).
General Vilsmeier-Haack Synthesis Workflow
The synthesis of this compound can be conceptually approached through the Vilsmeier-Haack formylation of a suitable precursor. A general workflow is outlined below.
Caption: Generalized workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of similar pyrazole derivatives.[2][9][10] Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve optimal yields.
Materials:
-
1-methyl-5-phenyl-1H-pyrazole (precursor)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve the precursor, 1-methyl-5-phenyl-1H-pyrazole (1 equivalent), in anhydrous dichloromethane (DCM).
-
Add the solution of the precursor dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. While specific experimental spectra for this compound were not found in the initial searches, the expected spectral data can be inferred from the analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the methyl, phenyl, pyrazole, and aldehyde protons. Based on data for a similar compound, 5-((4-fluorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the following chemical shifts can be anticipated:[3]
-
Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.
-
Pyrazole proton (C3-H): A singlet in the aromatic region, likely around δ 8.0-8.5 ppm.
-
Phenyl protons (-C₆H₅): A multiplet in the range of δ 7.2-7.8 ppm.
-
Methyl protons (-CH₃): A singlet around δ 3.8-4.0 ppm.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Expected chemical shifts, based on the aforementioned related structure, are:[3]
-
Aldehyde carbon (-CHO): A signal in the downfield region, around δ 185-190 ppm.
-
Pyrazole ring carbons: Signals between δ 110-155 ppm.
-
Phenyl ring carbons: Signals in the aromatic region, typically between δ 125-140 ppm.
-
Methyl carbon (-CH₃): A signal in the upfield region, around δ 35-40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.
-
C=C and C=N stretches (aromatic and pyrazole rings): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H stretches (aromatic and methyl): Bands in the 2850-3100 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 186, corresponding to the molecular weight of the compound.
Potential Applications in Drug Discovery
The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents.[11] Derivatives of pyrazole-4-carbaldehyde are valuable intermediates in the synthesis of compounds with potential biological activities.
Caption: Potential synthetic pathways and associated biological activities of this compound derivatives.
Precursor for Bioactive Molecules
The aldehyde functionality of this compound serves as a handle for a variety of chemical modifications, leading to the synthesis of diverse libraries of compounds for biological screening. For instance, condensation reactions with various amines can yield a range of Schiff bases, which are known to possess antimicrobial and anti-inflammatory properties.[2]
Antimicrobial and Antitumor Potential
Numerous studies have highlighted the antimicrobial and antitumor activities of pyrazole derivatives.[2][12][13][14] While specific data for this compound is limited, its structural features suggest that it could serve as a valuable starting material for the development of novel agents in these therapeutic areas. Further derivatization and subsequent biological evaluation are warranted to explore its full potential.
Conclusion
This compound is a heterocyclic compound of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of the aldehyde group, makes it an attractive building block for the creation of novel and diverse molecular entities. Although a comprehensive experimental characterization of its physicochemical properties is not yet fully documented in the public domain, this guide provides a solid foundation based on established chemical principles and data from closely related analogues. Further research into the specific biological activities of this compound and its derivatives is highly encouraged and holds the promise of uncovering new therapeutic leads.
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Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC - PubMed Central. [Link]
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An In-depth Technical Guide to the Degradation Pathways of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the potential degradation pathways of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited direct research on the degradation of this specific molecule, this guide synthesizes information from analogous structures, particularly the widely studied phenylpyrazole insecticide fipronil, and fundamental principles of chemical and biological degradation. The predicted pathways include oxidation of the aldehyde group and phenyl ring, N-demethylation, and pyrazole ring cleavage through both abiotic and biotic mechanisms. This document aims to serve as a foundational resource for researchers investigating the environmental fate, metabolic profile, and stability of this and structurally related compounds.
Introduction
This compound is a versatile heterocyclic aldehyde with significant applications in medicinal chemistry and materials science. Its pyrazole core is a "privileged scaffold" found in numerous biologically active compounds, including anti-inflammatory drugs, anticancer agents, and pesticides.[1][2] The aldehyde functional group provides a reactive handle for further synthetic modifications, making it a valuable intermediate in drug discovery and development.[3] Understanding the degradation pathways of this molecule is crucial for assessing its environmental persistence, metabolic fate in biological systems, and potential for bioaccumulation or transformation into more or less active or toxic compounds.
This guide will explore the probable biotic and abiotic degradation routes of this compound, drawing parallels with the known degradation of other phenylpyrazole compounds and the inherent reactivity of its constituent functional groups.
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, primarily driven by oxidation, reduction, hydrolysis, and photolysis. These transformations can be mediated by environmental factors (abiotic degradation) or by enzymatic processes in living organisms (biotic degradation).
Oxidation: A Primary Transformation Route
Oxidation is expected to be a major degradation pathway, targeting the aldehyde group, the phenyl ring, and the pyrazole ring itself.
-
Oxidation of the Aldehyde Group: The formyl group at the 4-position of the pyrazole ring is highly susceptible to oxidation, leading to the formation of 1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. This transformation can be mediated by various oxidizing agents in the environment and is a common metabolic reaction catalyzed by aldehyde dehydrogenases in biological systems. The conversion of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a well-documented chemical transformation.[4]
-
Hydroxylation of the Phenyl Ring: The phenyl group is a target for hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) monooxygenases.[5][6] This reaction introduces a hydroxyl group onto the aromatic ring, typically at the para-position, to increase water solubility and facilitate excretion.[7] The resulting phenolic metabolite can then undergo further conjugation reactions (Phase II metabolism).
-
Oxidation of the Pyrazole Ring: The pyrazole ring itself can be a substrate for oxidation. In vivo studies on pyrazole have shown that it can be oxidized to 4-hydroxypyrazole by cytochrome P-450.[8] While the 4-position in the target molecule is substituted, oxidation could potentially occur at other positions on the pyrazole ring, although this is generally less favored.
digraph "Oxidative Degradation Pathways" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];
A [label="1-methyl-5-phenyl-1H-\npyrazole-4-carbaldehyde"];
B [label="1-methyl-5-phenyl-1H-\npyrazole-4-carboxylic acid"];
C [label="1-methyl-5-(4-hydroxyphenyl)-1H-\npyrazole-4-carbaldehyde"];
D [label="Further Conjugation"];
A -> B [label="Aldehyde Oxidation"];
A -> C [label="Phenyl Hydroxylation\n(Cytochrome P450)"];
C -> D;
}
Figure 2: Predicted N-demethylation pathway.
Pyrazole Ring Cleavage: Microbial and Photochemical Degradation
The pyrazole ring, while aromatic and relatively stable, can be cleaved under certain conditions, particularly through microbial action or photolysis.
-
Microbial Degradation: Various microorganisms have been shown to degrade pyrazole-containing compounds.[9] While the complete mineralization of the pyrazole ring is a complex process, it is known to occur. The initial steps may involve hydroxylation and subsequent ring opening. For instance, the biodegradation of the pyrazolone antipyrine has been shown to involve ring cleavage.[10]
-
Photodegradation: Phenylpyrazole compounds are known to undergo photodegradation in the environment.[11] The absorption of UV radiation can lead to the formation of reactive intermediates that can undergo various transformations, including ring cleavage. Photochemical reactions of aromatic aldehydes can also lead to the formation of radical species, which could initiate further degradation reactions.[10]
```dot
digraph "Ring Cleavage Pathways" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial"];
A [label="1-methyl-5-phenyl-1H-\npyrazole-4-carbaldehyde"];
B [label="Ring-Opened Intermediates"];
C [label="Mineralization Products\n(CO2, H2O, NH3)"];
A -> B [label="Microbial Action / Photolysis"];
B -> C;
}
Figure 4: General experimental workflow for studying the degradation of this compound.
Analytical Methodologies
The identification and quantification of this compound and its degradation products require sensitive and specific analytical techniques.
Technique Application Typical Parameters HPLC-UV Quantification of the parent compound and major degradation products. Column: C18 reverse-phaseMobile Phase: Acetonitrile/water gradientDetection: UV at a suitable wavelength (e.g., 254 nm) LC-MS/MS Sensitive quantification and structural elucidation of metabolites. Ionization: Electrospray Ionization (ESI)Mass Analyzer: Triple Quadrupole or OrbitrapMode: Multiple Reaction Monitoring (MRM) for quantification GC-MS Analysis of volatile and semi-volatile degradation products. Column: DB-5 or similarIonization: Electron Impact (EI)Mass Analyzer: Quadrupole
Table 1: Summary of Analytical Techniques for Degradation Studies
A robust analytical method for pyrazole derivatives in environmental water samples has been developed using solid-phase extraction followed by HPLC.[12] For soil samples, methods for analyzing dimethylpyrazole have been established using ion-pair LC-MS/MS.[13][14]
Conclusion
The degradation of this compound is predicted to be a multifaceted process involving oxidation of the aldehyde and phenyl moieties, N-demethylation, and eventual ring cleavage. These pathways are influenced by both abiotic factors and biotic systems, particularly microbial and mammalian metabolism. The insights provided in this guide, drawn from the degradation of analogous phenylpyrazole compounds and the fundamental reactivity of the functional groups present, offer a solid foundation for further experimental investigation. A thorough understanding of these degradation pathways is essential for the comprehensive risk assessment and responsible development of new chemical entities based on this important pyrazole scaffold.
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General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. (n.d.). ResearchGate. Retrieved from [Link]
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Cytochrome P-450 mediated N-dealkylation. (n.d.). University of Surrey. Retrieved from [Link]
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Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Retrieved from [Link]
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Tautomerism in phenyl-pyrazole-carbaldehyde derivatives
An In-Depth Technical Guide to Tautomerism in Phenyl-Pyrazole-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazoles represent a cornerstone in medicinal chemistry and organic synthesis, valued for their versatile biological activities. A critical, yet often complex, aspect of their chemistry is tautomerism, a phenomenon that dictates their reactivity, structure-activity relationships (SAR), and ultimately, their therapeutic efficacy. This guide provides a detailed exploration of the annular prototropic tautomerism inherent to N-unsubstituted phenyl-pyrazole-carbaldehyde derivatives. We will dissect the fundamental principles governing the tautomeric equilibrium, the critical factors that influence it, and the robust analytical techniques required for its characterization. By synthesizing theoretical knowledge with practical, field-proven methodologies, this document serves as an essential resource for professionals engaged in the research and development of pyrazole-based compounds.
The Phenomenon: Understanding Annular Tautomerism in Pyrazoles
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the pyrazole ring system, the most significant form is annular prototropic tautomerism, which involves the migration of a proton between the two vicinal nitrogen atoms (N1 and N2).[1] For an unsymmetrically substituted pyrazole, such as a 3-phenyl-1H-pyrazole-4-carbaldehyde, this rapid proton exchange results in a dynamic equilibrium between two distinct tautomeric forms.
This interconversion is not a simple intramolecular hop; the energy barrier for such a process is prohibitively high (around 50 kcal/mol). Instead, it is an intermolecular process, often catalyzed by solvent molecules or other pyrazole molecules, with a much lower energy barrier of 10–14 kcal/mol.[2][3] The existence of this equilibrium is paramount, as the two tautomers possess different electronic distributions, hydrogen bonding capabilities, and steric profiles, which directly impacts their interaction with biological targets and their behavior in chemical reactions.
Caption: Annular prototropic tautomerism in a phenyl-pyrazole-carbaldehyde system.
Governing Forces: Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium (i.e., the relative population of Tautomer A vs. Tautomer B) is not static. It is a finely balanced state influenced by a combination of intrinsic structural features and extrinsic environmental conditions.
The Role of Substituents
The electronic nature of substituents on the pyrazole and phenyl rings is a primary determinant of tautomeric preference. Computational and experimental studies have established clear trends:
-
Electron-Withdrawing Groups (EWGs): Substituents like -CHO, -COOH, and -CF₃ are known to stabilize the tautomer where the proton is on the nitrogen atom further away from the substituent (the N1-H tautomer).[2][4] In the context of a 3(5)-phenyl-pyrazole-4-carbaldehyde, the powerful electron-withdrawing carbaldehyde group at the C4 position significantly influences the electron density of the entire ring. For a substituent at the C3/C5 position, EWGs tend to favor the tautomer where the substituent is at C5.[2]
-
Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, and alkyl groups (-CH₃) tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the N2-H tautomer).[2][4] Therefore, these groups generally stabilize the tautomer with the substituent at the C3 position.
The phenyl group itself is generally considered to favor the 3-phenyl tautomer.[5] The interplay between the phenyl ring and the carbaldehyde group, along with any other substitutions, collectively determines the final equilibrium position.
| Substituent Type at C3/C5 | General Tautomeric Preference | Examples | Reference |
| Electron-Donating | Favors C3-substituted tautomer | -CH₃, -NH₂, -OH | [2] |
| Electron-Withdrawing | Favors C5-substituted tautomer | -CHO, -COOH, -CF₃ | [2][4] |
| Phenyl Group | Generally favors C3-phenyl tautomer | -C₆H₅ | [5] |
Solvent Effects: The External Modulator
The choice of solvent can dramatically shift the tautomeric equilibrium by differentially solvating and stabilizing the two forms.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can form hydrogen bonds with the pyridine-like nitrogen of the pyrazole ring, influencing the proton transfer mechanism. Water, in particular, has been shown to lower the energy barrier for proton exchange by forming stabilizing hydrogen-bonded bridges.[2]
-
Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): These solvents primarily interact through dipole-dipole interactions. In many cases, tautomeric interconversion rates can be successfully decreased in these solvents, especially at low temperatures, which is crucial for NMR analysis.[2] The ability of DMSO to accept hydrogen bonds can favor tautomers with exposed NH protons.[6][7]
-
Nonpolar Solvents (e.g., Benzene, Toluene): In these environments, pyrazole derivatives tend to self-associate, forming dimers or tetramers through intermolecular hydrogen bonds. This self-aggregation can favor one tautomeric form over the other, depending on the stability of the resulting supramolecular structure.[2][5]
Analytical Toolkit: Characterization and Quantification of Tautomers
A multi-faceted analytical approach is essential for accurately characterizing the tautomeric landscape of phenyl-pyrazole-carbaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for studying tautomeric equilibria in solution.[8][9] At room temperature, the proton exchange between N1 and N2 is often rapid on the NMR timescale, resulting in a single, time-averaged set of signals. This can lead to broad signals for the C3 and C5 carbons and their attached substituents.[2]
To resolve the individual tautomers, the rate of exchange must be slowed. This is typically achieved by performing the NMR experiment at low temperatures.[5] Once the exchange is slow enough, separate signals for each tautomer will appear, and their relative populations can be determined by integrating the corresponding peaks.[9]
Key Observables in NMR:
-
¹H NMR: The chemical shift of the N-H proton and the protons on the pyrazole ring (H3/H5) will differ between tautomers.
-
¹³C NMR: The chemical shifts of the C3 and C5 carbons are particularly sensitive to the position of the proton and are excellent reporters of the tautomeric state.[2]
-
¹⁵N NMR: Provides direct information about the electronic environment of the nitrogen atoms, offering unambiguous evidence of the proton's location.[10][11]
UV-Visible Spectroscopy
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[15] Quantum chemical calculations can predict the relative energies (and thus stability) of the different tautomers in the gas phase and in various solvents (using solvation models like PCM).[4] These calculations help in assigning NMR signals to specific tautomers and provide a theoretical framework for understanding the influence of substituents.[2][15]
Caption: Experimental workflow for the analysis of tautomerism.
Experimental Protocol: Low-Temperature NMR for Tautomer Quantification
This protocol outlines a self-validating system for determining the tautomeric equilibrium constant (K_T).
Objective: To resolve and quantify the individual tautomers of a 3(5)-phenyl-pyrazole-4-carbaldehyde derivative in solution.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve 5-10 mg of the purified pyrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Causality: The choice of solvent is critical. A solvent with a low freezing point is required, and one that may slow the proton exchange, such as a dipolar aprotic solvent, is often preferred.[2]
-
-
Initial Room Temperature Scan:
-
Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).
-
Self-Validation: This spectrum serves as a baseline. Observe for any signal broadening, particularly around the pyrazole ring carbons (C3/C5) and protons, which is indicative of dynamic exchange.
-
-
Low-Temperature Experiment:
-
Cool the NMR probe in a stepwise manner, for example, in 10 K increments (288 K, 278 K, 268 K, etc.), allowing the sample to equilibrate for 5-10 minutes at each temperature.
-
Acquire a ¹H spectrum at each temperature step.
-
Causality: Gradually lowering the temperature reduces the rate of proton exchange. The goal is to reach the "slow exchange regime" where the lifetime of each tautomer is long compared to the NMR timescale.[8]
-
Self-Validation: Monitor the spectra for the decoalescence of averaged signals into two distinct sets of sharp signals, each corresponding to one tautomer. The temperature at which this occurs is the coalescence temperature. Continue cooling until the signals are sharp and well-resolved.
-
-
Quantification:
-
Once in the slow exchange regime, acquire a high-quality, fully relaxed ¹H spectrum.
-
Identify two well-resolved, non-overlapping signals—one for each tautomer. For example, the pyrazole H5/H3 proton or a substituent proton.
-
Carefully integrate these two signals.
-
Causality: The integral ratio of the signals is directly proportional to the molar ratio of the tautomers.[9]
-
-
Calculation of Equilibrium Constant (K_T):
-
Calculate K_T using the formula: K_T = [Tautomer B] / [Tautomer A] = Integral_B / Integral_A.
-
Self-Validation: Repeat the integration on multiple pairs of corresponding signals to ensure consistency and validate the result.
-
Implications for Synthesis and Drug Discovery
Understanding and controlling tautomerism is not merely an academic exercise; it has profound practical consequences.
-
Chemical Reactivity and Regioselectivity: The two tautomers can exhibit different reactivities. For instance, in N-alkylation reactions, the reaction may proceed on different nitrogen atoms depending on which tautomer is dominant under the reaction conditions, leading to different product isomers.[3]
-
Biological Activity: A drug molecule binds to its target receptor based on a precise three-dimensional fit and a specific pattern of intermolecular interactions (e.g., hydrogen bonds). Since tautomers differ in their structure and hydrogen bonding potential, only one tautomer may be the biologically active form. A shift in the tautomeric equilibrium can therefore dramatically alter the potency of a compound.
-
Physicochemical Properties: Tautomerism influences properties like pKa, lipophilicity, and solubility, all of which are critical for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development.
Conclusion
The tautomerism of phenyl-pyrazole-carbaldehyde derivatives is a dynamic and multifaceted phenomenon central to their chemistry and biological function. The equilibrium between tautomers is delicately balanced by the electronic effects of substituents and the modulating influence of the surrounding environment. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of these principles is indispensable. By employing a synergistic combination of high-resolution NMR spectroscopy, UV-Vis analysis, and computational modeling, it is possible to characterize, quantify, and ultimately leverage tautomeric behavior to design more effective and selective chemical entities.
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The Pivotal Role of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde as a Synthetic Intermediate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect in Modern Synthesis
In the intricate world of synthetic chemistry, certain molecules, while not the final blockbuster drug or the revolutionary agrochemical, serve as the silent, indispensable architects. 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is one such cornerstone. Its unique structural arrangement—a stable pyrazole core flanked by strategically placed phenyl and formyl groups—renders it a highly versatile and reactive intermediate. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of why this molecule is a preferred building block in complex syntheses, offering field-proven insights into its application and manipulation. We will explore its synthesis, delve into the causality of its reactivity, and present actionable protocols, establishing a self-validating system of knowledge for the discerning researcher.
Section 1: Core Characteristics and Physicochemical Profile
Before embarking on complex synthetic pathways, a fundamental understanding of the intermediate's physical and chemical identity is paramount. This knowledge informs choices regarding solvents, reaction conditions, and purification strategies.
The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The specific substitution pattern of this compound—with the methyl group at N1, the phenyl group at C5, and the crucial formyl (aldehyde) group at C4—creates a unique electronic and steric environment that dictates its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 154927-01-2 | [3][4] |
| Molecular Formula | C₁₁H₁₀N₂O | [3][5] |
| Molecular Weight | 186.21 g/mol | [1][3] |
| Appearance | Light orange crystalline powder | [1] |
| Purity | ≥95% - ≥99% | [1][4] |
| Storage Conditions | Store at 0-8°C, in a cool, dry place | [1][4] |
| SMILES | CN1N=CC(C=O)=C1C1=CC=CC=C1 | [3] |
| InChIKey | DLMVCAXLQMJYHP-UHFFFAOYSA-N | [3] |
Section 2: The Cornerstone Synthesis: Vilsmeier-Haack Formylation
The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes, including our target molecule, is the Vilsmeier-Haack reaction.[6][7][8] This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds.[9][10]
Mechanistic Insight: Why the Vilsmeier-Haack Reaction Excels
The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃).[9][10] The pyrazole ring, being an electron-rich heterocycle, is sufficiently activated to undergo electrophilic substitution by this reagent. The formylation occurs specifically at the C4 position, which is the most nucleophilic carbon on the pyrazole ring not already substituted.
The choice of POCl₃ and DMF is deliberate; they are cost-effective, readily available, and the reaction conditions are generally mild, leading to high yields and clean conversions.[9][11]
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The Pyrazole-4-Carbaldehyde Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2][3] Within this class, the pyrazole-4-carbaldehyde scaffold has emerged as a particularly valuable building block, serving as a key intermediate for a diverse array of biologically active compounds.[4][5] The aldehyde functional group at the C4 position offers a reactive handle for extensive chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological potential, and structure-activity relationships of pyrazole-4-carbaldehyde derivatives. It delves into their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, supported by mechanistic insights, quantitative data, and detailed experimental protocols for researchers and drug development professionals.
The Pyrazole-4-Carbaldehyde Core: Synthesis and Reactivity
The inherent value of the pyrazole-4-carbaldehyde scaffold lies in its synthetic tractability. The formyl group provides a crucial anchor point for constructing more complex molecular architectures through reactions like condensation, oxidation, and the formation of Schiff bases.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction is particularly effective for electron-rich heterocyclic systems like pyrazoles.
Causality of Method Choice: The Vilsmeier-Haack reaction is favored due to its use of readily available and inexpensive reagents—typically phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)—which form the electrophilic Vilsmeier reagent in situ. This electrophile then attacks the electron-rich C4 position of the pyrazole ring, leading to formylation with generally high regioselectivity and good yields.[9][10]
A generalized workflow for this synthesis is depicted below.
Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.
Protocol: General Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a self-validating system, where successful synthesis is confirmed at each stage through characterization (TLC, NMR, Mass Spec), ensuring the integrity of the final product.
-
Preparation of Hydrazone:
-
Dissolve an equimolar amount of a substituted acetophenone and phenylhydrazine in ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated hydrazone, wash with water, and dry. Recrystallize from ethanol if necessary.
-
-
Vilsmeier-Haack Cyclization and Formylation:
-
In a flask cooled to 0-5°C, slowly add phosphoryl chloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring to prepare the Vilsmeier reagent.
-
Slowly add the synthesized hydrazone (1 equivalent) to the Vilsmeier reagent, ensuring the temperature remains below 10°C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, then heat to 60-70°C for 8-10 hours.
-
Monitor the reaction completion using TLC.
-
Pour the cooled reaction mixture onto crushed ice and neutralize carefully with a sodium bicarbonate solution.
-
The solid product that separates is filtered, washed thoroughly with cold water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).[11]
-
Confirm the structure using FT-IR, ¹H-NMR, and Mass Spectrometry.[6]
-
Pharmacological Landscape and Biological Potential
The pyrazole-4-carbaldehyde scaffold is a privileged structure that forms the basis of compounds targeting a wide range of diseases. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[12]
Anticancer Activity
Derivatives of pyrazole-4-carbaldehyde have shown potent cytotoxic activity against various human cancer cell lines.[13][14][15] The mechanism of action often involves the inhibition of critical cellular signaling pathways that control cell proliferation and survival.
Mechanism of Action: Kinase Inhibition A primary anticancer mechanism for pyrazole derivatives is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3K), which are often dysregulated in cancer.[13] By blocking the ATP-binding site of these enzymes, the compounds prevent the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of PI3K and CDK2 pathways by pyrazole-4-carbaldehyde derivatives.
Quantitative Data: In Vitro Cytotoxicity The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole-4-carbaldehyde derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Source |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [13] |
| Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [13] |
| Compound 34 | MCF-7 (Breast) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [13] |
| Compound 29 | HepG2 (Liver) | 10.05 | - | - | [13] |
| Ferrocene Hybrid 47c | HCT-116 (Colon) | 3.12 | - | - | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity This workflow assesses the ability of a compound to reduce cell viability. The conversion of yellow MTT to purple formazan by mitochondrial reductases is a proxy for the number of living cells.
Caption: Experimental workflow for the MTT cell viability assay.
Antimicrobial Activity
The scaffold has been extensively used to develop potent antimicrobial agents, with derivatives showing broad-spectrum activity against both bacteria and fungi.[6][17][18]
Structure-Activity Relationship (SAR):
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (NO₂) on appended phenyl rings, often enhances both antibacterial and antifungal activities.[18]
-
Halogens: Incorporation of halogens (e.g., Cl, Br) on phenoxy moieties attached to the pyrazole core has been shown to significantly increase antimicrobial potency.[11]
-
Heterocyclic Hybrids: Fusing the pyrazole-4-carbaldehyde core with other heterocyclic rings like thiazole can lead to synergistic effects and improved biological activity.[18]
Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Standard | MIC (µg/mL) | Source |
| Compound 3 | E. coli | 0.25 | Ciprofloxacin | - | [19] |
| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | - | [19] |
| Compound 2 | A. niger | 1.0 | Clotrimazole | - | [19] |
| Various | S. aureus, E. coli, C. albicans | Pronounced Effect | - | - | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the microbial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin, ciprofloxacin) should be run in parallel.[6]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for 48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Anti-inflammatory Activity
Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole nucleus (e.g., Celecoxib, Phenylbutazone).[19][21] Derivatives of pyrazole-4-carbaldehyde continue this legacy, showing potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[22][23][24]
Mechanism of Action: COX Enzyme Inhibition Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. Many pyrazole derivatives selectively inhibit COX-2, the inducible isoform that is upregulated at sites of inflammation. This selectivity is crucial as it spares the constitutive COX-1 enzyme, which has important housekeeping functions (e.g., protecting the gastric mucosa), thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[24]
Quantitative Data: In Vivo Anti-inflammatory Activity
| Compound ID | Assay | % Inhibition of Edema | Standard | % Inhibition | Source |
| Compound 4g | Carrageenan-induced paw edema | Max Activity | Diclofenac Sodium | - | [21] |
| Compound 4i | Carrageenan-induced paw edema | Max Activity | Diclofenac Sodium | - | [21] |
| Compound 4k | Carrageenan-induced paw edema | Max Activity | Diclofenac Sodium | - | [21] |
| Compound 4 | Carrageenan-induced paw edema | Better than standard | Diclofenac Sodium | - | [19] |
Neuroprotective Effects
Emerging research highlights the potential of pyrazole derivatives in treating neurodegenerative diseases and spinal cord injuries, primarily through their anti-inflammatory and antioxidant properties within the central nervous system.[25][26]
Mechanism of Action: Attenuation of Neuroinflammation In conditions like spinal cord injury, secondary inflammation mediated by activated microglial cells exacerbates neuronal damage. Certain pyrazole derivatives have been shown to mitigate this by suppressing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[25][26][27][28]
One study identified a pyrazole derivative, compound 6g , which demonstrated a potent inhibitory effect on IL-6 expression in BV2 microglial cells with an IC₅₀ of 9.562 µM, outperforming the standard anti-inflammatory drug Celecoxib.[25][26] This suggests a promising therapeutic avenue for managing the inflammatory cascade following neuronal injury.
Future Perspectives and Conclusion
The pyrazole-4-carbaldehyde scaffold is a validated and highly versatile platform in medicinal chemistry. Its synthetic accessibility via robust methods like the Vilsmeier-Haack reaction allows for the systematic generation of diverse chemical libraries. The extensive research summarized here showcases its profound biological potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Future research should focus on:
-
Multi-Target Ligands: Designing derivatives that can simultaneously modulate multiple targets (e.g., inhibiting both kinases and inflammatory pathways) for synergistic therapeutic effects in complex diseases like cancer.
-
Optimizing Pharmacokinetics: Fine-tuning the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.
-
Exploring New Therapeutic Areas: Investigating the potential of these derivatives against other diseases where inflammation and oxidative stress are key drivers, such as metabolic and cardiovascular disorders.
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- 4. chemimpex.com [chemimpex.com]
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- 14. ijpsjournal.com [ijpsjournal.com]
- 15. srrjournals.com [srrjournals.com]
- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 17. scilit.com [scilit.com]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sciencescholar.us [sciencescholar.us]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol Guide
This comprehensive guide provides detailed protocols and expert insights into the synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the introduction of a formyl group at the 4-position offers a versatile handle for further molecular elaboration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical understanding and practical, field-proven methodologies.
Introduction: The Significance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Derivatives of pyrazole are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The formyl group, being a reactive functional group, allows for a variety of subsequent chemical transformations, making pyrazole-4-carbaldehydes key intermediates in the synthesis of more complex molecules with potential therapeutic applications[1][2]. This compound, in particular, combines the stability of the N-methylated pyrazole ring with the lipophilic character of the phenyl substituent, making it an attractive scaffold for targeted drug design.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the core pyrazole ring system, yielding 1-methyl-5-phenyl-1H-pyrazole. The second, and key, step is the regioselective formylation of this pyrazole precursor at the 4-position using the Vilsmeier-Haack reaction.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole
The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this protocol, we will utilize methylhydrazine and a suitable phenyl-substituted 1,3-dicarbonyl precursor.
Protocol 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phenylhydrazine | Reagent | Sigma-Aldrich |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Acros Organics |
| Ethanol | Anhydrous | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 37% | VWR |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Alfa Aesar |
| Round-bottom flask (250 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (500 mL) | - | - |
| Rotary evaporator | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol with stirring until fully dissolved.
-
Addition of 1,3-Dicarbonyl Compound: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
Addition of Hydrazine: After stirring for 15 minutes, add phenylhydrazine (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
After cooling to room temperature, carefully neutralize the reaction mixture with 2M HCl.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 1-methyl-5-phenyl-1H-pyrazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expertise & Experience: The choice of a strong base like sodium ethoxide is crucial to deprotonate the ethyl acetoacetate, facilitating the initial condensation with phenylhydrazine. Anhydrous conditions are preferred to prevent unwanted side reactions. The workup procedure is designed to remove any unreacted starting materials and acidic or basic impurities.
PART 2: Vilsmeier-Haack Formylation of 1-methyl-5-phenyl-1H-pyrazole
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3][4].
Mechanism of the Vilsmeier-Haack Reaction
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Protocol 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-methyl-5-phenyl-1H-pyrazole | Synthesized in Part 1 | - |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Ice bath | - | - |
| Sodium acetate | Saturated solution | In-house preparation |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Alfa Aesar |
| Round-bottom flask (100 mL) | - | - |
| Dropping funnel | - | - |
| Magnetic stirrer and stir bar | - | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3.0 equivalents) and cool the flask in an ice bath to 0 °C.
-
Addition of POCl₃: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. A white solid may form.
-
Addition of Pyrazole: After the addition of POCl₃ is complete, add a solution of 1-methyl-5-phenyl-1H-pyrazole (1.0 equivalent) in anhydrous dichloromethane (20 mL) dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction is then heated to 40-50 °C for an additional 2-4 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully pour the reaction mixture onto crushed ice (approximately 100 g).
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium acetate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield this compound as a solid.
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and purity of the final product, the following characterization and monitoring steps are essential:
-
Reaction Monitoring: The progress of both synthetic steps should be monitored by Thin Layer Chromatography (TLC) using an appropriate mobile phase. This allows for the determination of the reaction endpoint and helps in identifying the presence of any side products.
-
Product Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regioselectivity of the formylation. The appearance of a singlet corresponding to the aldehyde proton (around 9-10 ppm in ¹H NMR) is a key indicator of success.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde group (typically around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Summary of Reaction Parameters
| Parameter | Step 1: Pyrazole Synthesis | Step 2: Vilsmeier-Haack Formylation |
| Key Reagents | Phenylhydrazine, Ethyl acetoacetate, Sodium ethoxide | 1-methyl-5-phenyl-1H-pyrazole, POCl₃, DMF |
| Solvent | Ethanol | Dichloromethane, DMF |
| Temperature | Reflux (approx. 78 °C) | 0 °C to 50 °C |
| Reaction Time | 4-6 hours | 4-7 hours |
| Workup | Acid-base extraction | Neutralization, extraction |
| Purification | Column chromatography | Recrystallization |
| Expected Yield | 60-80% | 70-90% |
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Bulletin of the Chemical Society of Ethiopia. [Link]
-
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]
-
Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. (n.d.). JOCPR. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed and Vilsmeier-Haack Synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. The specific substitution pattern on the pyrazole ring is critical in determining the molecule's pharmacological profile and efficacy. The target molecule of this guide, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, is a valuable intermediate in the synthesis of more complex molecular architectures, with the formyl group at the C4 position serving as a versatile handle for further chemical modifications.[4][5]
This guide provides a comprehensive overview of a robust two-step synthetic pathway to this compound, commencing with the synthesis of the pyrazole core via a classical condensation reaction, followed by a Vilsmeier-Haack formylation. While palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the pyrazole ring, for this specific target, a combination of classical and modern techniques provides an efficient and reliable route.[6][7]
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole. This initial step involves the regioselective condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine to form the pyrazole ring.
-
Step 2: Vilsmeier-Haack Formylation. The synthesized 1-methyl-5-phenyl-1H-pyrazole is then subjected to formylation at the C4 position using the Vilsmeier-Haack reagent.
This strategic approach allows for the controlled and efficient construction of the target molecule, with each step being well-established and high-yielding.
Caption: Simplified mechanism of pyrazole ring formation.
Experimental Protocol: 1-methyl-5-phenyl-1H-pyrazole
| Parameter | Value | Notes |
| Reactants | Benzoylacetone, Methylhydrazine | |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | Monitor by TLC |
| Work-up | Evaporation, Extraction | |
| Purification | Column Chromatography | Silica gel |
Step-by-Step Procedure:
-
To a solution of benzoylacetone (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-methyl-5-phenyl-1H-pyrazole.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. [4][5]In this step, the C4 position of the 1-methyl-5-phenyl-1H-pyrazole is formylated to yield the final product.
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphoryl chloride (POCl₃). [8]This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, followed by hydrolysis to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: this compound
| Parameter | Value | Notes |
| Reactants | 1-methyl-5-phenyl-1H-pyrazole, POCl₃, DMF | |
| Solvent | DMF | |
| Temperature | 0°C to 80-90°C | Gradual heating |
| Reaction Time | 4-5 hours | Monitor by TLC |
| Work-up | Quenching with ice, Neutralization | |
| Purification | Recrystallization or Column Chromatography |
Step-by-Step Procedure:
-
In a flask cooled in an ice bath, add N,N-dimethylformamide (DMF).
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the DMF with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C and maintain for 4-5 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of all protons and their chemical environments.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Methylhydrazine is toxic and should be handled with appropriate precautions.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound, a key intermediate for the development of novel therapeutic agents. The combination of a classical condensation reaction for the assembly of the pyrazole core and the Vilsmeier-Haack reaction for its subsequent functionalization represents a practical and scalable approach for researchers in the field of medicinal chemistry and drug discovery.
References
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Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Journal of the Serbian Chemical Society. [Link]
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Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and Its Application to the Synthesis of Teneligliptin. (2020). Organic Preparations and Procedures International. [Link]
-
Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. (2017). Molecular and Cellular Biochemistry. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). Molbank. [Link]
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Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Molecules. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). ResearchGate. [Link]
-
Regioselective one-pot synthesis of 3,5-diarylpyrazoles. (2005). Indian Journal of Chemistry. [Link]
-
A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. (n.d.). Quick Company. [Link]
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Synthesis of 1,5‐diarylpyrazoles as anti‐inflammatory agents. (n.d.). ResearchGate. [Link]
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Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. (2020). Polymer Chemistry. [Link]
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). Journal of Medicinal Chemistry. [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl) malonaldehyde and its some reactions. (2013). International Letters of Chemistry, Physics and Astronomy. [Link]
-
Palladium-Catalyzed Synthesis of Polysubstituted Pyrazoles by Ring-Opening Reactions of 2H-Azirines with Hydrazones. (2021). Synlett. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2018). Arkivoc. [Link]
-
Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. (n.d.). Indian Journal of Advances in Chemical Science. [Link]
-
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. (2022). The Journal of Organic Chemistry. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
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Application Notes & Protocols: A Scientist's Guide to Suzuki-Miyaura Coupling for the Functionalization of Pyrazole Rings
The pyrazole scaffold is a cornerstone in modern chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] More than 40 drugs approved by the FDA contain a pyrazole core, highlighting its significance in medicinal chemistry.[2] The ability to precisely install diverse functional groups onto the pyrazole ring is therefore a critical task in drug discovery and development.[4][5]
Among the arsenal of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a premier method for forging carbon-carbon bonds with the pyrazole core.[6][7] Its popularity stems from its operational simplicity, broad functional group tolerance, the commercial availability of a vast library of boronic acid reagents, and the relatively low toxicity of its boron-based byproducts.[8][9]
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, providing field-proven insights to empower you to design, execute, and troubleshoot Suzuki couplings for pyrazole functionalization effectively.
The Mechanism: Understanding the Catalytic Cycle
At its heart, the Suzuki-Miyaura reaction is a three-act play orchestrated by a palladium catalyst. Understanding this cycle is paramount to rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]
-
Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species inserting into the carbon-halide (or carbon-triflate) bond of the pyrazole substrate. This forms a new, square planar Pd(II) complex. This step is often rate-limiting, especially for less reactive halides like chlorides.[10]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (borate).[9][11] This borate then exchanges its organic moiety for the halide on the Pd(II) complex.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable. It undergoes reductive elimination, where the two organic groups (the pyrazole and the new substituent) are coupled together, forming the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Designing the Reaction: A Guide to Component Selection
The success of a Suzuki coupling hinges on the judicious selection of each component. The unique electronic nature of the pyrazole ring, particularly when it contains an unprotected N-H group, presents specific challenges that must be addressed.[12]
-
Halogen Choice (X = I, Br, Cl): The reactivity trend for oxidative addition is generally I > Br > Cl. Iodopyrazoles are highly reactive but can be more expensive and prone to side reactions like dehalogenation.[13] Bromopyrazoles offer a good balance of reactivity and stability and are often the preferred starting point.[13][14] Chloropyrazoles are economically attractive but require more robust catalyst systems (e.g., those with bulky, electron-rich ligands) to facilitate the difficult oxidative addition step.[10]
-
Triflates (X = OTf): Pyrazolyl triflates, derived from the corresponding pyrazolones, are excellent electrophiles and can be used as alternatives to halides.[15][16]
-
The N-H Challenge: Unprotected N-H groups on the pyrazole ring are acidic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[12][17] While N-protection (e.g., with Boc, PMB, or a simple methyl group) is a common strategy, modern catalytic systems have been developed that are robust enough to couple unprotected N-H pyrazoles directly, avoiding extra synthetic steps.[12][13]
-
Boronic Acids (R'-B(OH)₂): These are the most common coupling partners. However, they can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[18] This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.
-
Boronic Esters (e.g., Pinacol Esters): These are often more stable, crystalline, and less prone to protodeboronation than their corresponding acids. They are an excellent choice for challenging or sensitive substrates.
This is the most critical variable in the reaction. The combination of the palladium precatalyst and the ligand dictates the efficiency, scope, and success of the coupling.
-
Palladium Source:
-
Traditional Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst.
-
Precatalysts: Modern, well-defined precatalysts like XPhos Pd G2/G3 or PEPPSI-type catalysts are often superior.[19] They are air- and moisture-stable, ensure reliable generation of the active Pd(0) species, and can lead to lower catalyst loadings and more reproducible results.
-
-
The Ligand (The Key to Success): The ligand stabilizes the palladium center, modulates its reactivity, and is crucial for overcoming the challenges of coupling heteroaromatic systems.
-
Triphenylphosphine (PPh₃): Used in the classic Pd(PPh₃)₄ catalyst, it is effective for simple substrates but often fails with less reactive halides (chlorides) or sterically hindered partners.[15]
-
Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are the gold standard for challenging Suzuki couplings.[20][21] Their steric bulk promotes the reductive elimination step, while their high electron density facilitates the oxidative addition of even unreactive aryl chlorides. They are particularly effective for coupling N-heterocycles.[12][19]
-
N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form very stable palladium complexes, making them highly effective for difficult couplings.[22][23]
-
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation. The choice of base can dramatically impact the reaction outcome.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): A common choice. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often succeeding where others fail.[15]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is highly effective, particularly for couplings involving unprotected N-H heterocycles or sterically hindered substrates.[12][20]
-
Fluorides (KF): Can be used for base-sensitive substrates.[11]
-
-
Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.
Protocols and Methodologies
The following protocols provide a starting point for the Suzuki-Miyaura functionalization of pyrazoles. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.
Figure 2: General Experimental Workflow for Suzuki Coupling.
This protocol is a robust starting point for coupling a bromopyrazole with an arylboronic acid using a Buchwald-type ligand/precatalyst system.
Materials:
-
Bromopyrazole (1.0 equiv, e.g., 0.5 mmol, ~100 mg)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Solvent: 1,4-Dioxane and Water (degassed), typically in a 4:1 v/v ratio
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. An inert atmosphere is crucial to prevent oxygen from deactivating the catalyst and causing homocoupling of the boronic acid.[10][18]
-
Reagent Addition: Through the septum, add the degassed 1,4-dioxane, followed by the degassed water. Briefly sonicate or vortex the mixture.
-
Catalyst Addition: Add the palladium precatalyst to the vial. If using a separate catalyst and ligand, they can be added as solids with the other reagents or as a solution in the reaction solvent.
-
Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (4-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or DCM) and water. Separate the layers. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired functionalized pyrazole.[20]
Microwave irradiation can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.[8][15][16]
Materials:
-
4-Iodo-1-methyl-1H-pyrazole (1.0 equiv, e.g., 0.5 mmol, 104 mg)
-
Arylboronic Acid (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Pd(PPh₃)₄ (2-4 mol%)
-
Solvent: DME and Water (degassed), in a 2.5:1 v/v ratio
Procedure:
-
Vessel Preparation: To a dedicated microwave reaction vial with a stir bar, add the 4-iodo-1-methyl-1H-pyrazole, arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.[15]
-
Solvent Addition: Add the degassed DME and water.
-
Sealing: Securely crimp the cap onto the vial.
-
Microwave Reaction: Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 90-120 °C) for a short duration (5-20 minutes). Use the instrument's stir function.
-
Workup and Purification: After cooling, perform the aqueous workup and purification as described in Protocol 1.
Data Summary and Troubleshooting
The optimal conditions can vary significantly based on the specific pyrazole and boronic acid used. The table below provides representative conditions from the literature.
Table 1: Representative Conditions for Pyrazole Suzuki-Miyaura Coupling
| Pyrazole Substrate | Boronic Acid | Catalyst / Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time | Yield (%) | Reference |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O | 90°C (MW), 5-12 min | >90% | [15] |
| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 (3%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100°C, 15h | 86% | [12] |
| 3-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 (3.5%) + XPhos (3.5%) | K₃PO₄ (2.0) | Dioxane/H₂O | 100°C, 20h | 78% | [12] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | (Hetero)arylboronic acids | XPhos Pd G2 (2%) | K₂CO₃ (3.0) | Dioxane | 100°C, 16h | 55-98% | [19] |
| 3-Bromopyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | PdCl₂(dppf) (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 110°C (MW), 30 min | 65-95% | [8] |
Table 2: Troubleshooting Guide for Pyrazole Suzuki Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) not formed or decomposed). 2. Oxygen contamination. 3. Incorrect base or solvent system. 4. Catalyst poisoning by N-H pyrazole. | 1. Use a well-defined precatalyst (e.g., Buchwald G2/G3). 2. Ensure all solvents are thoroughly degassed and the reaction is under a strict inert atmosphere. 3. Screen stronger bases (K₃PO₄, Cs₂CO₃) and different solvents (Dioxane, Toluene). 4. Use a bulky, electron-rich ligand like XPhos or SPhos which can shield the Pd center.[18] |
| Protodeboronation | 1. Presence of excess protic sources (water, alcohol). 2. High reaction temperature. 3. Electron-deficient or unstable boronic acid. | 1. Use anhydrous conditions or minimize water content. 2. Lower the reaction temperature and increase reaction time. 3. Switch to the corresponding boronic ester (e.g., pinacol ester).[18] |
| Homocoupling (R'-R' or Py-Py) | 1. Oxygen in the reaction mixture promoting boronic acid homocoupling. 2. Catalyst decomposition pathways. | 1. Rigorously degas all solvents and maintain a positive pressure of inert gas. 2. Re-evaluate the ligand and temperature; a more stable catalyst system may be needed.[18] |
| Dehalogenation of Pyrazole | 1. Side reaction promoted by certain catalyst/base combinations. 2. More common with iodo- and bromo-pyrazoles. | 1. Screen different ligands and bases. 2. If possible, switch from an iodopyrazole to a bromopyrazole or chloropyrazole, which are less prone to this side reaction.[13] |
References
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Štěpánková, Š., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
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Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link]
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Kang, E., & Hong, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
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Hu, J. T., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
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Kang, E., & Hong, S. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Tu, Z., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
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Sharma, V., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]
-
Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
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Kumar, R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
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Al-Warhi, T., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
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Mondal, S., et al. (2024). Advances in Pyrazolone Functionalization: A Review Since 2020. ResearchGate. [Link]
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Bautista-Hernández, C. A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Pharmaceuticals. [Link]
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ResearchGate. (2004). Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate. [Link]
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Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Cankař, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Rios-Lombardía, N. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules. [Link]
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ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link]
-
Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]
-
ResearchGate. (2020). Solvent, base and Pd source effects on the model SM cross-coupling (CC) reaction using ligand 2a. ResearchGate. [Link]
-
Ghodsi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Viciano-Chumillas, M., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
-
ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Synfacts. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Harvard Book Store. (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole: Type Compounds I. Harvard Book Store. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Bedford, R. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: Versatile Reactions of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde with Amines for Advanced Synthesis
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents. Pyrazole-containing drugs have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. The metabolic stability and tunable nature of the pyrazole ring allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly sought-after motif in drug development. This guide focuses on the reactivity of a key building block, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde , with various amines, providing researchers, scientists, and drug development professionals with detailed protocols and mechanistic insights into these versatile transformations. Understanding and harnessing these reactions opens avenues for the synthesis of novel molecular entities with significant therapeutic potential.
I. Schiff Base Formation: A Gateway to Diverse Molecular Architectures
The condensation of this compound with primary amines to form Schiff bases (imines) is a fundamental and highly efficient reaction. This transformation serves as a gateway to a vast array of more complex molecules, including pharmacologically active agents and functional materials. The resulting imine bond is not merely a linker but often plays a crucial role in the biological activity of the final compound.
Mechanistic Rationale
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration of the hemiaminal intermediate drives the reaction to completion.
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Experimental Protocols
Protocol 1: Conventional Synthesis of Pyrazole Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic and aliphatic amines under conventional heating.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Amine Addition: To this solution, add the respective primary amine (1.0 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation.
-
Reaction: Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it onto crushed ice. The precipitated solid is collected by filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent such as ethanol to afford the pure Schiff base.
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Schiff Bases
Microwave irradiation offers a green and efficient alternative for the synthesis of Schiff bases, often leading to shorter reaction times and higher yields.
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 mmol), the primary amine (1.0 mmol), and a few drops of glacial acetic acid in a minimal amount of a high-boiling point solvent like polyethylene glycol (PEG-400) or ethanol.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 70-100 °C) for 5-20 minutes.
-
Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water. The solid product is then collected by filtration.
-
Purification: The crude product is washed with water and can be purified by recrystallization from an appropriate solvent.
| Amine Substrate | Method | Reaction Time | Yield (%) | Reference |
| Aniline | Conventional | 4 h | 85 | [1] |
| 4-Chloroaniline | Conventional | 5 h | 88 | [2] |
| 4-Methoxyaniline | Conventional | 3.5 h | 90 | [1] |
| 2-Aminophenol | Microwave | 10 min | 92 | [3] |
| 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | Conventional | 3-4 h | High | [1] |
II. Reductive Amination: Synthesis of Pyrazole-Based Amines
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of a Schiff base or an enamine, which is then reduced in situ to the corresponding amine. This method is highly valued for its efficiency and broad substrate scope.
Mechanistic Rationale
The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to an iminium ion. The iminium ion is subsequently reduced by a hydride reducing agent to yield the final amine product. The choice of reducing agent is critical; mild reducing agents that do not readily reduce the starting aldehyde are preferred. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this transformation due to its mildness and tolerance of acidic conditions which favor iminium ion formation.
Caption: General Workflow for Reductive Amination.
Experimental Protocol
Protocol 3: General Procedure for Reductive Amination
This protocol is adapted from a procedure for the reductive amination of a similar pyrazole-4-carbaldehyde and can be applied to this compound with various primary and secondary amines.[4]
-
Reaction Setup: To a solution of this compound (1.0 mmol) and the corresponding amine (1.2 mmol) in dry 1,2-dichloroethane (30 mL), add sodium triacetoxyborohydride (1.4 mmol).
-
Reaction: The resulting mixture is stirred at room temperature or gently heated (e.g., reflux) for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: After cooling to room temperature, a saturated aqueous solution of NaHCO₃ (25 mL) is added to quench the reaction.
-
Extraction: The product is extracted with dichloromethane (2 x 25 mL).
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Amine Substrate | Reducing Agent | Reaction Conditions | Yield (%) | Reference |
| Morpholine | NaBH(OAc)₃ | Reflux, 1,2-dichloroethane, 2h | High | [4] |
| Piperidine | NaBH(OAc)₃ | Reflux, 1,2-dichloroethane, 1.5h | High | [4] |
| Aniline | NaBH(OAc)₃ | Reflux, 1,2-dichloroethane, 3h | Moderate | [4] |
| Benzylamine | Pyridine-borane | Methanol, 16h | Good | [5] |
III. Multicomponent Reactions: A Strategy for Complexity and Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are powerful tools in modern organic synthesis and drug discovery. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed with this compound to rapidly generate complex and diverse molecular scaffolds.
Mechanistic Rationale: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. The reaction is believed to proceed through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to yield the final α-acylamino amide product after a Mumm rearrangement.
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Application Notes and Protocols: Condensation Reactions of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, integral to numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde has emerged as a pivotal intermediate, a versatile building block whose aldehyde functionality serves as a reactive handle for constructing diverse molecular architectures.[6] This document provides an in-depth guide to the key condensation reactions of this aldehyde, offering detailed, field-proven protocols for the synthesis of high-value derivatives such as chalcones, vinyl nitriles, and Schiff bases. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing mechanistic rationale, experimental reproducibility, and the biological significance of the synthesized compounds.
The Claisen-Schmidt Condensation: Synthesis of Pyrazole-Based Chalcones
The Claisen-Schmidt condensation is a robust and reliable base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone or aldehyde to form an α,β-unsaturated ketone.[7] In the context of our core molecule, this reaction provides a direct route to pyrazole-tethered chalcones. These chalcones are not merely intermediates; they are a class of compounds renowned for their significant cytotoxic and antimicrobial activities.[4][5][8]
Mechanistic Rationale
The reaction proceeds via an aldol condensation mechanism. A strong base, typically sodium or potassium hydroxide, deprotonates the α-carbon of the ketone (e.g., a substituted acetophenone), generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated chalcone product. The use of an aromatic aldehyde lacking α-hydrogens, like our pyrazole carbaldehyde, prevents self-condensation and simplifies product outcomes.
Visualization: Claisen-Schmidt Reaction Pathway
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The Strategic Utility of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists
Introduction: The Convergence of a Privileged Scaffold and an Efficient Synthetic Strategy
In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1][2] Its inherent properties, including metabolic stability and the capacity for diverse substitutions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3][4] When this valuable scaffold is functionalized as an aldehyde, specifically as 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde , it becomes a powerful and versatile building block. This guide delves into the application of this specific aldehyde in multicomponent reactions (MCRs), a class of chemical transformations that offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity.[5][6]
MCRs, where three or more reactants combine in a single synthetic operation to form a final product incorporating substantial portions of all starting materials, are exceptionally well-suited for the construction of compound libraries for high-throughput screening.[5][6] By strategically employing this compound in these reactions, researchers can efficiently synthesize novel heterocyclic systems with embedded pyrazole moieties, paving the way for the discovery of new therapeutic agents.[1][7]
Core Reactivity: The Pyrazole Aldehyde as an Electrophilic Linchpin
The synthetic utility of this compound in MCRs stems from the electrophilic nature of its aldehyde group. The electron-withdrawing character of the pyrazole ring enhances the reactivity of the carbonyl carbon, making it a prime target for nucleophilic attack. This fundamental reactivity pattern is the cornerstone of its participation in a variety of named MCRs, including the Biginelli and Hantzsch reactions. The presence of the N-methyl and C-phenyl groups provides steric and electronic influences that can direct the course of these reactions, often leading to high regioselectivity.[8]
Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via a Biginelli-Type Reaction
The fusion of pyrazole and pyrimidine rings results in the pyrazolo[1,5-a]pyrimidine scaffold, a class of compounds known for a wide range of biological activities, including kinase inhibition.[9][10] A modified, catalyst-free Biginelli reaction provides a direct and efficient route to these valuable structures.[11][12]
Rationale and Mechanistic Insight
The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[13] In this modified approach, a 5-aminopyrazole acts as the nitrogen-containing component. The reaction of this compound with a β-dicarbonyl compound (like ethyl acetoacetate) and a 5-aminopyrazole proceeds through a cascade of reactions. The likely mechanism begins with the Knoevenagel condensation between the pyrazole aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrazole and subsequent cyclization and dehydration to yield the fused heterocyclic system. The absence of a catalyst in boiling DMF is a notable advantage, simplifying the procedure and purification.[11][12]
Caption: Plausible reaction pathway for the Biginelli-type synthesis.
Experimental Protocol: Catalyst-Free Synthesis
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 mmol), the desired β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), and 5-amino-3-arylpyrazole-4-carbonitrile (1.0 mmol).[11][12]
-
Solvent Addition: Add dimethylformamide (DMF, 2-3 mL).
-
Reaction: Heat the mixture to reflux and maintain for approximately 20-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up: After completion, cool the reaction mixture to room temperature. Add methanol (15-20 mL) to induce precipitation.[12]
-
Isolation: Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or methanol to afford the pure pyrazolo[1,5-a]pyrimidine.
| Component A (Aldehyde) | Component B (Dicarbonyl) | Component C (Aminoazole) | Conditions | Yield (%) | Reference |
| Benzaldehyde | N-(4-chlorophenyl)-3-oxobutanamide | 5-amino-3-phenylpyrazole-4-carbonitrile | DMF, reflux, 20 min | 32-53 | [12] |
| Substituted Aldehydes | 1,3-Cyclohexanedione | 5-amino-3-arylpyrazole-4-carbonitriles | DMF, reflux, 20 min | 47-80 | [11] |
Application Note 2: Hantzsch-Type Synthesis of Pyrazole-Substituted 1,4-Dihydropyridines
The 1,4-dihydropyridine (1,4-DHP) core is the defining feature of a major class of calcium channel blockers used to treat hypertension.[14] The Hantzsch pyridine synthesis is a classic MCR that provides straightforward access to this scaffold.[15][16] Incorporating the 1-methyl-5-phenylpyrazole moiety at the 4-position of the DHP ring can lead to novel derivatives with potentially unique pharmacological profiles.
Rationale and Mechanistic Insight
The Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[14][16] The reaction proceeds through a series of condensations and cyclizations. A plausible pathway involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the other equivalent of the β-ketoester and the pyrazole aldehyde. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-DHP ring.[14]
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Application Notes and Protocols for the Synthesis of Pyrazole-Based Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Inflammation Therapy
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its derivatives are known for a vast array of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[2][3] However, it is in the realm of anti-inflammatory therapeutics that pyrazoles have made one of their most significant impacts.
Scientific Foundation: Mechanism of COX Inhibition
The anti-inflammatory action of pyrazole-based NSAIDs is primarily achieved by suppressing the biosynthesis of prostaglandins.[2] This is accomplished by inhibiting the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
-
COX-1 is a constitutive enzyme found in most tissues. It plays a homeostatic role, producing prostaglandins that protect the gastrointestinal lining and maintain platelet function.[6]
-
COX-2 is an inducible enzyme, its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[6]
Traditional NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions. The development of selective COX-2 inhibitors, many of which are pyrazole derivatives like Celecoxib, marked a significant therapeutic advance.[6] By selectively targeting COX-2, these drugs reduce inflammation and pain with a lower risk of gastrointestinal complications.[7] The structural features of diaryl pyrazoles, for instance, allow them to fit into the larger, more accommodating active site of the COX-2 enzyme while being too bulky for the narrower COX-1 active site.[8]
Caption: General mechanism of the Knorr pyrazole synthesis.
Detailed Application Protocol: Synthesis of Celecoxib
This section provides a detailed, two-step protocol for the synthesis of Celecoxib, a selective COX-2 inhibitor, starting from 4'-methylacetophenone. This route is well-established and demonstrates the practical application of Claisen condensation followed by the Knorr pyrazole synthesis. [2][6][7]
Overall Synthetic Workflow
Caption: Experimental workflow for the synthesis of Celecoxib.
Step 1: Claisen Condensation to Synthesize 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This step forms the required β-diketone intermediate through a Claisen condensation. [2][7] Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Methylacetophenone | 134.18 | 50.0 g | 373 mmol |
| Ethyl Trifluoroacetate | 142.08 | 63.6 g | 447 mmol |
| Sodium Methoxide (30% in Methanol) | 54.02 | 80.6 g | 447 mmol |
| Toluene | - | 250 mL | - |
| 10% Hydrochloric Acid | - | 200 mL | - |
Protocol:
-
Reaction Setup: To a suitable reaction vessel equipped with a stirrer, reflux condenser, and thermometer, add 4'-methylacetophenone (50 g) and toluene (250 mL).
-
Reagent Addition: At room temperature (25-30°C), add the 30% methanolic sodium methoxide solution, followed by the dropwise addition of ethyl trifluoroacetate.
-
Heating: Raise the temperature of the reaction mixture to 55-60°C and stir for a minimum of 4 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.
-
Work-up: Cool the mixture to 20-25°C and carefully quench the reaction by adding 10% aqueous hydrochloric acid (200 mL).
-
Extraction: Separate the organic layer.
-
Solvent Removal: Concentrate the organic layer under reduced pressure at 50-55°C to yield the crude 1,3-dione intermediate as an oil. This product is often used in the next step without further purification. [9]
Step 2: Cyclocondensation to Synthesize Celecoxib
This final step forms the pyrazole ring of Celecoxib through the reaction of the β-diketone with a substituted hydrazine. [7] Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dione Intermediate (from Step 1) | 230.18 | 40.0 g | 174 mmol |
| 4-Hydrazinylbenzenesulfonamide HCl | 223.67 | 42.2 g | 189 mmol |
| Methanol | - | 860 mL | - |
Protocol:
-
Reaction Setup: In a reaction vessel, combine the crude 1,3-dione intermediate (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).
-
Heating: Heat the mixture to 65°C and stir vigorously for 10 hours. [7]3. Reaction Monitoring: Monitor the formation of Celecoxib by TLC.
-
Cooling & Solvent Removal: Cool the reaction mixture to 25-30°C and remove the methanol completely under vacuum.
-
Purification: The crude product is then purified.
Purification and Spectroscopic Characterization
Purification: Recrystallization
Recrystallization is a highly effective method for purifying the final Celecoxib product. [6][10]1. Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethyl acetate/heptane or ethanol/water. [6][11]2. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate maximum crystal formation. 3. Collect the purified crystals by vacuum filtration using a Büchner funnel. 4. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Characterization Data
The structure and purity of the synthesized Celecoxib must be confirmed by spectroscopic analysis. [6][12][13]
| Technique | Expected Data |
|---|---|
| ¹H NMR (in CDCl₃) | δ ~2.4 (s, 3H, Ar-CH₃), ~4.8 (br s, 2H, SO₂NH₂), ~6.9 (s, 1H, pyrazole-H), ~7.1-7.5 (m, 8H, Ar-H). [12] |
| ¹³C NMR (in CDCl₃) | Signals expected around δ ~21 (CH₃), ~105 (pyrazole C4), ~125-145 (aromatic and pyrazole carbons). [12] |
| IR (KBr, cm⁻¹) | ~3340, 3250 (N-H stretch of sulfonamide), ~1600 (C=N stretch), ~1350, 1160 (S=O stretch of sulfonamide). [13] |
| Mass Spec (ESI+) | m/z = 382.1 [M+H]⁺. [9]|
Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves. [14]* Ventilation: All steps, especially those involving volatile solvents like toluene and methanol, should be performed in a well-ventilated fume hood. [15]* Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with extreme care, avoid inhalation and skin contact. [16]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain. [14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture inactivating the sodium methoxide base. | Ensure anhydrous conditions. Use freshly opened or properly stored sodium methoxide. Increase reaction time and monitor by TLC. |
| Low Yield in Step 2 | Incomplete cyclization; poor quality of starting materials. | Check the purity of the hydrazine reagent. Ensure the reaction temperature is maintained. [17] |
| Formation of Regioisomer | (If using unsymmetrical dione) Lack of regiocontrol in the Knorr synthesis. | Modify reaction conditions (solvent, catalyst) to favor the desired isomer. Purification by chromatography may be necessary. [9] |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent; presence of oily impurities. | Try different solvent systems. Add an anti-solvent (e.g., hexane, water) to induce precipitation. Wash the crude product to remove impurities before recrystallization. [11][17] |
Conclusion
The synthesis of pyrazole-based anti-inflammatory agents is a critical process in the development of modern pharmaceuticals. The Knorr pyrazole synthesis and its variations provide a robust and versatile platform for creating a diverse library of these valuable compounds. [18]By understanding the underlying reaction mechanisms, adhering to detailed experimental protocols, and employing rigorous purification and characterization techniques, researchers can efficiently synthesize and evaluate novel candidates for the next generation of anti-inflammatory drugs.
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Tzvetkova, P., & Nikolova, S. (2018). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central.
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BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor. Benchchem.com.
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Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
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Quiroga, J., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
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ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate.
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Chandrasekharan, S. P., et al. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed.
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Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
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Al-Ghorbani, M., et al. (2015). Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. NIH.
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Yavuz, S., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
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BenchChem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.com.
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Semantic Scholar. (n.d.). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Semantic Scholar.
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Google Patents. (n.d.). CN105461558A - Synthesis method of phenylbutazone drug intermediate diethyl n-butylmalonate. Google Patents.
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Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... PMC - PubMed Central.
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Cuzzocrea, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central.
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Pöpping, S., et al. (1993). [Chemical synthesis of phenylbutazone hydroperoxide and testing of the substance for heart action under in vitro and in vivo conditions]. PubMed.
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BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.com.
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ResearchGate. (n.d.). Structure of some selective COX-2 inhibitors and target compounds (1–3). ResearchGate.
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Kamal, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC - PubMed Central.
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Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
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ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet. ChemicalBook.
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
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BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem.com.
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BenchChem. (n.d.). Technical Support Center: Phenylbutazone Synthesis. Benchchem.com.
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ResearchGate. (n.d.). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate.
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ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate.
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ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. ResearchGate.
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Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
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BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. Benchchem.com.
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ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. ResearchGate.
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BenchChem. (2025). "detailed experimental protocol for Knorr pyrazole synthesis". Benchchem.com.
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Jk-scientific.com.
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IARJSET. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. IARJSET.
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Application Notes and Protocols: 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde as a Precursor for Novel Antimicrobial Compounds
Introduction: The Imperative for New Antimicrobial Agents and the Promise of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The unique electronic and steric properties of the pyrazole ring allow for diverse substitutions, enabling the fine-tuning of biological activity and pharmacokinetic profiles.
This guide focuses on 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde , a key intermediate poised for the synthesis of a new generation of antimicrobial compounds. The aldehyde functional group at the 4-position serves as a versatile handle for the construction of various derivatives, most notably Schiff bases and chalcones, which are known to possess significant antimicrobial potential.[3][4] These application notes provide a comprehensive framework for researchers, guiding them from the synthesis of the precursor to the preparation of its antimicrobial derivatives and their subsequent biological evaluation.
Part 1: Synthesis and Characterization of the Precursor: this compound
The synthesis of this compound is most effectively achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6] The precursor for this reaction is 1-methyl-5-phenyl-1H-pyrazole.
Protocol 1.1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a representative method adapted from procedures for structurally similar pyrazoles.[2][7][8]
Materials:
-
1-methyl-5-phenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath to 0-5 °C. To this, add POCl₃ (1.5 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Continue stirring for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Pyrazole: Dissolve 1-methyl-5-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Subsequently, heat the mixture to 60-70 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A precipitate should form.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization of this compound:
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~9.8-10.0 ppm), aromatic protons of the phenyl ring (multiplet, ~7.2-7.6 ppm), the pyrazole ring proton (singlet, ~8.0-8.2 ppm), and the N-methyl protons (singlet, ~3.8-4.0 ppm).
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185 ppm), and other aromatic and aliphatic carbons in their respective regions.
-
FT-IR (KBr, cm⁻¹): Look for a strong absorption band for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C=N stretching of the pyrazole ring, and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O, MW: 186.21 g/mol ) should be observed.
Caption: Vilsmeier-Haack synthesis of the target precursor.
Part 2: Synthesis of Antimicrobial Derivatives
The aldehyde functionality of this compound is a gateway to a vast array of derivatives. Here, we detail the synthesis of two prominent classes with established antimicrobial potential: Schiff bases and chalcones.
Protocol 2.1: Synthesis of Schiff Bases
Schiff bases, characterized by the azomethine group (-C=N-), are synthesized by the condensation of an aldehyde with a primary amine. This reaction is often catalyzed by a small amount of acid.[9][10]
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, aminothiazoles)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Amine Addition: To this solution, add an equimolar amount of the desired primary amine.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced, or the product can be precipitated by the addition of cold water.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Protocol 2.2: Synthesis of Chalcones
Chalcones are α,β-unsaturated ketones that can be synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone in the presence of a base or acid catalyst.[3][11]
Materials:
-
This compound
-
Various acetophenones (e.g., acetophenone, substituted acetophenones)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)
-
Beaker or flask
-
Magnetic stirrer
Procedure:
-
Reactant Mixture: In a beaker or flask, dissolve this compound (1 equivalent) and the desired acetophenone (1 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide dropwise with constant stirring.
-
Reaction: Continue stirring at room temperature for 4-8 hours. The formation of a precipitate indicates product formation.
-
Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to yield the pure chalcone.
Caption: Derivatization of the pyrazole carbaldehyde precursor.
Part 3: Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of the newly synthesized compounds is a critical step. The broth microdilution method is a widely accepted and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[12][13][14][15]
Protocol 3.1: Broth Microdilution Assay for MIC Determination
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Standard antibiotics (positive controls, e.g., Ciprofloxacin, Fluconazole)
-
Solvent for compounds (e.g., DMSO)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution Series: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). In a 96-well plate, perform two-fold serial dilutions of the compounds in the appropriate broth to obtain a range of concentrations.
-
Inoculation of Plates: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include the following controls on each plate:
-
Growth Control: Inoculum in broth without any compound.
-
Sterility Control: Broth only.
-
Positive Control: Inoculum in broth with a standard antibiotic.
-
Solvent Control: Inoculum in broth with the same concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Cover the plates and incubate at 35-37 °C for 16-24 hours for bacteria, and at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
The results of the antimicrobial screening should be presented in a clear and concise manner, typically in a tabular format.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound ID | R Group (for Schiff Base/Chalcone) | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) |
| SB-1 | 4-chlorophenyl | |||||
| SB-2 | 2,4-dichlorophenyl | |||||
| CH-1 | 4-methoxyphenyl | |||||
| CH-2 | 4-nitrophenyl | |||||
| Ciprofloxacin | - | |||||
| Fluconazole | - |
Part 4: Mechanistic Insights through Molecular Docking
Molecular docking is a computational technique that can predict the preferred binding mode of a ligand to a macromolecular target.[16] For antimicrobial pyrazole derivatives, a common target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[17]
Workflow for Molecular Docking:
-
Preparation of the Receptor: Obtain the 3D crystal structure of the target enzyme (e.g., S. aureus DNA gyrase B, PDB ID: 4URM) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 3D structures of the synthesized pyrazole derivatives and optimize their geometry using a suitable force field.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligands into the active site of the enzyme. The active site can be defined based on the position of a co-crystallized inhibitor.
-
Analysis of Results: Analyze the docking poses and scoring functions to predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.
Caption: A typical molecular docking workflow.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the development of novel antimicrobial agents. The synthetic routes to its Schiff base and chalcone derivatives are straightforward and efficient. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and antimicrobial evaluation of these compounds. Further structure-activity relationship (SAR) studies, guided by molecular docking, can lead to the optimization of lead compounds with enhanced potency and a broader spectrum of activity. The exploration of other derivatives and the investigation of their mechanisms of action will undoubtedly contribute to the ongoing fight against antimicrobial resistance.
References
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Kumari, S., Singh, R. K., & Singh, P. (2018). An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity. Letters in Drug Design & Discovery, 15(9), 945-955. Available from: [Link]
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Jyothi, K., & Sravani, G. (2022). molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against dna gyrase. International Journal of Biology Pharmacy and Allied Sciences, 11(7), 3147-3161. Available from: [Link]
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Liu, J. J., Sun, J., Fang, Y. B., Yang, Y. A., Jiao, R. H., & Zhu, H. L. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 9(1), e84627. Available from: [Link]
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Frontiers in Health Informatics. (2024). View of Molecular Docking Study of Pyrazoline Derivatives against Topoisomerase II and DNA Gyrase Subunit B for Antimicrobial Evaluation. Frontiers in Health Informatics, 13(7). Available from: [Link]
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Dabhi, H. R., Rana, A. K., & Parmar, K. K. H. (2013). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 5(4), 133-139. Available from: [Link]
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Kumari, S., Singh, R. K., & Singh, P. (2018). An Improved Protocol for the Synthesis of Chalcones Containing Pyrazole with Potential Antimicrobial and Antioxidant Activity. Letters in Drug Design & Discovery, 15(9). Available from: [Link]
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Patel, K. D., & Rajani, D. P. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Journal of Pharmaceutical Negative Results, 13(3), 643-651. Available from: [Link]
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Kumar, A., & Singh, A. (2023). Novel Heterocyclic Chalcone Compounds Containing Acylated Pyrazole: Synthesis, Characterization, and Antibacterial Activity. Journal of Chemical Health Risks, 13(4s). Available from: [Link]
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Sharma, P., & Kumar, A. (2016). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Revista Colombiana de Ciencias Químico-Farmacéuticas, 45(2), 229-243. Available from: [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3110. Available from: [Link]
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Malladi, S., Isloor, A. M., & Shetty, P. (2013). Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. Arabian Journal of Chemistry, 10, S1499-S1504. Available from: [Link]
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Al-Otaibi, E. A. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 416-423. Available from: [Link]
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Al-Masoudi, W. A., Faaz, R. A., Al-Asadi, R. H., & Jabbar, H. S. (2016). Synthesis, antimicrobial activity and modelling studies of some new metal complexes of Schiff base derived from sulphonamide drug in vitro. European Journal of Chemistry, 7(1), 102-106. Available from: [Link]
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Dabhi, H. R., Rana, A. K., & Parmar, K. K. H. (2013). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 5(4). Available from: [Link]
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Malladi, S., Isloor, A. M., & Shetty, P. (2017). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry, 10, S1499-S1504. Available from: [Link]
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Popov, A. V., Sukhorukov, A. V., & Lesiv, A. V. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. Available from: [Link]
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Šafranko, S., Bajić, M., & Avdičević, M. (2021). New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. Molecules, 26(23), 7306. Available from: [Link]
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Kumar, B. C., & Rao, G. V. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available from: [Link]
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Sharifi-Rad, J., Quispe, C., & Patra, J. K. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Plant Science, 12, 786337. Available from: [Link]
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Kumar, H. V., Girisha, M., & Khan, I. A. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359. Available from: [Link]
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Application Notes and Protocols for 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde in Agrochemical Synthesis
Introduction: The Pyrazole Scaffold in Modern Agrochemicals
The pyrazole ring system is a cornerstone in the development of contemporary agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] Derivatives of pyrazole have demonstrated a broad spectrum of agrochemical applications, including potent fungicidal, herbicidal, and insecticidal activities.[1][2] A key synthon in the elaboration of this privileged scaffold is 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde . The aldehyde functionality at the C4-position serves as a versatile chemical handle for the construction of a diverse array of agrochemical candidates through reactions such as condensation, oxidation, and the formation of carbon-carbon and carbon-nitrogen bonds.
This guide provides a comprehensive overview of the application of this compound in the synthesis of potential agrochemicals. It is intended for researchers, scientists, and professionals in the field of agrochemical development. We will delve into the synthesis of the core intermediate, followed by detailed protocols for its derivatization into compounds with potential fungicidal and herbicidal properties, underpinned by an understanding of their putative mechanisms of action.
PART 1: Synthesis of the Core Intermediate: this compound
A robust and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This reaction facilitates the simultaneous cyclization and formylation of a suitable hydrazone precursor.
Protocol 1: Vilsmeier-Haack Synthesis of this compound
This protocol is based on the established Vilsmeier-Haack formylation of hydrazones.[3][4][5]
Workflow Diagram:
Caption: Synthesis of the target pyrazole aldehyde.
Materials:
-
Acetophenone
-
Methylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
Step 1: Synthesis of Acetophenone Methylhydrazone
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetophenone (1.0 eq) in ethanol.
-
Add methylhydrazine (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude hydrazone can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 eq) dropwise to ice-cooled N,N-dimethylformamide (5.0 eq) with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve the crude acetophenone methylhydrazone (1.0 eq) from Step 1 in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
Expertise & Causality:
-
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich systems. The hydrazone intermediate is sufficiently electron-rich to undergo electrophilic attack by the Vilsmeier reagent (chloromethyleniminium ion), leading to cyclization and the formation of the pyrazole ring with a formyl group at the 4-position.
-
The use of excess Vilsmeier reagent ensures complete conversion of the hydrazone.
-
Careful, slow addition of POCl₃ to DMF at low temperature is crucial to control the exothermic reaction and prevent the decomposition of the reagent.
-
The final hydrolytic workup is necessary to convert the intermediate iminium salt to the desired aldehyde.
PART 2: Application in the Synthesis of Potential Agrochemicals
The aldehyde functionality of this compound is a gateway to a variety of agrochemically relevant molecular scaffolds.
Application 1: Synthesis of Fungicidal Pyrazole-Based Schiff Bases
Schiff bases derived from heterocyclic aldehydes are known to possess a range of biological activities, including antifungal properties.[6] The imine linkage is a key structural motif that can influence the lipophilicity and binding affinity of the molecule to its biological target.
Mechanism of Action Insight: Many pyrazole-based fungicides act as inhibitors of mitochondrial respiration, specifically targeting the succinate dehydrogenase (SDH) enzyme complex (Complex II) in the electron transport chain.[1] By blocking this enzyme, the fungicide disrupts the production of ATP, leading to fungal cell death.
Workflow Diagram:
Caption: Synthesis of a pyrazole-based Schiff base.
Protocol 2: Synthesis of a Pyrazole-Schiff Base Derivative
Materials:
-
This compound (from Protocol 1)
-
Substituted aniline (e.g., 2,6-dichloroaniline)
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Expertise & Causality:
-
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a classic acid-catalyzed reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
The choice of a substituted aniline, such as 2,6-dichloroaniline, is strategic. The halogen substituents can enhance the lipophilicity and potentially the binding affinity of the final molecule to the target enzyme in the fungus.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | 2,6-dichloroaniline | N-((1-methyl-5-phenyl-1H-pyrazol-4-yl)methylene)-2,6-dichloroaniline | ~85-95 |
Application 2: Synthesis of Herbicidal Pyrazole Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[7] This reaction can be employed to synthesize pyrazole derivatives with potential herbicidal activity.
Mechanism of Action Insight: A significant class of pyrazole-based herbicides function as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protecting the plant from oxidative damage. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death.
Workflow Diagram:
Caption: Knoevenagel condensation of the pyrazole aldehyde.
Protocol 3: Knoevenagel Condensation of this compound
Materials:
-
This compound (from Protocol 1)
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may crystallize out.
-
If crystallization occurs, filter the product, wash with cold ethanol, and dry.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Expertise & Causality:
-
The Knoevenagel condensation is a base-catalyzed reaction. The base (piperidine) deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product.
-
The choice of the active methylene compound allows for the introduction of various functional groups that can modulate the herbicidal activity and selectivity of the final compound. For instance, the dinitrile product from malononitrile is a highly conjugated system that can be a precursor for further chemical modifications.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Yield (%) |
| This compound | Malononitrile | 2-((1-methyl-5-phenyl-1H-pyrazol-4-yl)methylene)malononitrile | ~90-98 |
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide access to a wide range of derivatives. The protocols outlined in this guide for the synthesis of Schiff bases and Knoevenagel condensation products offer reliable starting points for the exploration of new fungicidal and herbicidal compounds based on the pyrazole scaffold. The rationale behind the choice of these synthetic targets is grounded in the well-established mechanisms of action of existing pyrazole-based agrochemicals, providing a logical framework for the design and development of the next generation of crop protection agents.
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- El-Sayed, N. N. E., et al. (2018). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Heterocyclic Chemistry, 55(11), 2561-2570.
- Al-omaish, A. H., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 414-423.
- Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of Pyrazole fused Schiff base derivatives.
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Reddy, C. S., et al. (2011). Knoevenagel condensation of aldehydes with active methylene compounds...
- Golcu, A., et al. (2005). Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper.
- Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Sharma, S., et al. (2014). Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. International Journal of ChemTech Research, 6(7), 3615-3621.
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Application Notes & Protocols: Leveraging 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde for Novel Kinase Inhibitor Development
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The search for potent and selective kinase inhibitors has led medicinal chemists to explore a variety of heterocyclic scaffolds. Among these, the pyrazole ring has proven to be a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of kinases.[2][3] A number of FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its therapeutic significance.[4]
The 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a versatile chemical intermediate poised for the development of novel kinase inhibitors. Its structure combines the proven pyrazole core with a strategically placed aldehyde group, which serves as a synthetic handle for diversification. This allows for the systematic exploration of chemical space to identify potent and selective kinase inhibitors. These application notes provide a comprehensive guide for researchers on utilizing this compound in a kinase inhibitor development workflow, from initial synthesis and library generation to biochemical and cell-based screening.
PART 1: Synthesis and Chemical Diversification
The strategic functionalization of the this compound scaffold is paramount to generating a library of diverse compounds for screening. The aldehyde group at the 4-position is particularly amenable to a variety of chemical transformations.
Proposed Synthesis of this compound
While various methods exist for the synthesis of pyrazole-4-carbaldehydes, a common and effective approach is the Vilsmeier-Haack reaction.[5] This reaction introduces a formyl group onto an activated aromatic ring. The proposed synthesis starts from the corresponding phenylhydrazone.
Reaction Scheme:
Caption: Proposed synthetic route to the target compound.
Protocol 1: Synthesis of this compound
-
Step 1: Formation of Acetophenone N-methylhydrazone:
-
In a round-bottom flask, dissolve acetophenone (1.0 eq) in ethanol.
-
Add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Step 2: Vilsmeier-Haack Cyclization:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq).
-
Slowly add the crude acetophenone N-methylhydrazone (1.0 eq) to the Vilsmeier reagent.
-
Heat the reaction mixture to 70-80°C for 8-12 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The resulting precipitate is the crude product. Filter, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound.
-
Library Generation from the Aldehyde Scaffold
The aldehyde functionality is a versatile starting point for creating a library of derivatives. Below are two common and robust reactions for diversification.
Protocol 2: Reductive Amination
This reaction introduces a variety of amines, allowing for the exploration of different side chains that can interact with the kinase active site.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired primary or secondary amine (1.1 eq).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 3: Wittig Reaction
The Wittig reaction allows for the introduction of a carbon-carbon double bond, extending the scaffold and introducing conformational rigidity.
-
Prepare the phosphonium ylide by treating the appropriate phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF at low temperature.
-
Add a solution of this compound (1.0 eq) in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with a saturated ammonium chloride solution and extract the product.
-
Purify the resulting alkene by column chromatography.
PART 2: Kinase Inhibition Screening
Once a library of compounds has been synthesized, the next critical step is to screen them for their ability to inhibit the activity of target kinases. A tiered screening approach is often employed, starting with a primary biochemical assay followed by cell-based secondary assays.
Primary Biochemical Screening: In Vitro Kinase Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based assays.[1]
Protocol 4: A General Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies the amount of ATP remaining in solution after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Purified recombinant kinase of interest
-
Substrate peptide/protein for the kinase
-
Synthesized pyrazole derivatives (test compounds)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and controls in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to the wells containing the compounds. Then, add ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Readout: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | Target Kinase | IC₅₀ (nM) [Hypothetical] |
| Lead Compound 1 | Kinase A | 50 |
| Lead Compound 2 | Kinase A | 120 |
| Lead Compound 3 | Kinase B | 85 |
| Staurosporine | Kinase A | 10 |
Secondary Screening: Cell-Based Assays
Cell-based assays are crucial for confirming the activity of hit compounds in a more physiologically relevant context. These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase.[7]
Protocol 5: Western Blotting to Assess Target Engagement
This protocol determines if a compound can inhibit the phosphorylation of a known substrate of the target kinase within a cell.
Procedure:
-
Cell Culture and Treatment: Plate cells known to have an active signaling pathway involving the target kinase. Treat the cells with various concentrations of the hit compounds for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate. Also, probe with an antibody for the total amount of the substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.
Caption: Workflow for kinase inhibitor development.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries. By following a systematic workflow of synthesis, biochemical screening, and cell-based validation, researchers can effectively identify and optimize potent and selective kinase inhibitors with therapeutic potential. The protocols outlined in these application notes provide a solid foundation for initiating such a drug discovery program.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]
-
Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays - PubMed - NIH. [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. [Link]
-
CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
This compound | CAS 154927-01-2. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. [Link]
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Formylation of 1-methyl-5-phenyl-1H-pyrazole: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Formylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a formyl group (-CHO) onto the pyrazole ring, particularly at the C4-position, is a critical synthetic transformation. This aldehyde functionality serves as a versatile handle for further molecular elaboration, enabling the construction of more complex derivatives with diverse pharmacological profiles. The Vilsmeier-Haack reaction stands as a classical and highly effective method for the formylation of electron-rich heterocyclic systems like pyrazoles.[1][2][3] This application note provides a comprehensive guide to the experimental procedure for the formylation of 1-methyl-5-phenyl-1H-pyrazole, focusing on the Vilsmeier-Haack reaction, its mechanism, and practical considerations for successful execution in a research setting.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4][5][6] This reagent is a potent electrophile that attacks the electron-rich C4 position of the pyrazole ring.
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[2][7] Pyrazoles are π-excessive systems, making them susceptible to electrophilic substitution, primarily at the 4-position.[2]
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the desired 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde.[5][6]
The choice of the Vilsmeier-Haack reaction for this transformation is predicated on its high regioselectivity for the C4-position of N-substituted pyrazoles and its general reliability for a wide range of substrates.[1][2]
Reaction Mechanism Diagram
Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.
Experimental Protocol: Formylation of 1-methyl-5-phenyl-1H-pyrazole
This protocol details the step-by-step procedure for the Vilsmeier-Haack formylation of 1-methyl-5-phenyl-1H-pyrazole to yield this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-methyl-5-phenyl-1H-pyrazole | ≥97% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercially Available | Handle with extreme caution in a fume hood.[8][9][10] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | ||
| Saturated Sodium Chloride (NaCl) Solution (Brine) | Prepared in-house | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography setup
-
Standard laboratory glassware
WARNING: Safety Precautions
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[9][11] It can cause severe burns to the skin and eyes and is fatal if inhaled.[8][12] N,N-Dimethylformamide (DMF) is a skin and eye irritant. All operations involving these reagents must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[10][11]
Step-by-Step Procedure
Reaction Setup and Execution
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition. A thick, white precipitate of the Vilsmeier reagent may form.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Addition of the Pyrazole Substrate: Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the Vilsmeier reagent mixture at 0 °C.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up and Purification
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the formylation of 1-methyl-5-phenyl-1H-pyrazole.
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is a robust method, other formylation techniques exist. For instance, the Duff reaction, which employs hexamethylenetetramine (HMTA) in an acidic medium, offers a milder and potentially safer alternative, though it may be less efficient for some substrates.[1]
Conclusion
The formylation of 1-methyl-5-phenyl-1H-pyrazole via the Vilsmeier-Haack reaction is a reliable and efficient method for producing the corresponding 4-carbaldehyde derivative. This protocol, when executed with the appropriate safety measures, provides a clear pathway for researchers to access this valuable synthetic intermediate. The resulting aldehyde can be further functionalized to explore a wide range of chemical space, aiding in the discovery and development of novel therapeutic agents.
References
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025).
- Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (2025).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2022).
- SAFETY DATA SHEET - Spectrum Chemical. (2015). Spectrum Chemical.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- PHOSPHORUS OXYCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Phosphorus oxychloride - SAFETY D
- SAFETY D
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021). YouTube.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Unavailable Source.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
- Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction | Request PDF. (2025).
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025). Unavailable Source.
- Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3- yl)-1-Phenyl. (n.d.). JOCPR.
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.).
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2022). IUCr.
- 194 recent advances in the synthesis of new pyrazole deriv
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
- Organic Syntheses Procedure. (n.d.). Unavailable Source.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Unavailable Source.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).
- (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2025).
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Derivatisierung der Aldehydgruppe in "1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd": Ein Leitfaden für die Synthese und Anwendung
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser anwendungsorientierte Leitfaden bietet eine detaillierte technische Übersicht und validierte Protokolle für die chemische Modifikation der Aldehydgruppe des 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyds. Als eine Schlüsselkomponente in der medizinischen Chemie und den Materialwissenschaften eröffnet die Derivatisierung dieses Heterozyklus vielfältige Möglichkeiten zur Entwicklung neuer Moleküle mit potenziell verbesserten pharmakologischen oder physikochemischen Eigenschaften.[1][2][3][4]
Einleitung: Die strategische Bedeutung der Pyrazol-Derivatisierung
Das Pyrazolgerüst ist ein sogenanntes "privilegiertes" Molekülgerüst in der Wirkstoffentdeckung, das in zahlreichen zugelassenen Medikamenten zu finden ist.[3][4] Die Modifikation von 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd, einem vielseitigen Baustein, ermöglicht die Synthese einer breiten Palette von Derivaten, darunter Schiffsche Basen, Alkene und Amine.[5][6][7] Diese Derivate sind von großem Interesse für die Entwicklung neuer Therapeutika, insbesondere im Bereich der entzündungshemmenden, antimikrobiellen und krebsbekämpfenden Wirkstoffe.[1][8][9][10] Die Aldehydfunktion dient dabei als reaktiver Ankerpunkt für eine Vielzahl von chemischen Transformationen.
Kernstrategien zur Derivatisierung der Aldehydgruppe
Die chemische Vielseitigkeit der Aldehydgruppe ermöglicht mehrere robuste und gut etablierte Derivatisierungsstrategien. In diesem Leitfaden konzentrieren wir uns auf vier grundlegende, aber hochwirksame Methoden:
-
Bildung von Schiffschen Basen: Eine Kondensationsreaktion mit primären Aminen zur Bildung von Iminen (Schiffsche Basen), die wichtige Zwischenprodukte für die Synthese biologisch aktiver Moleküle sind.[5][8][9]
-
Knoevenagel-Kondensation: Die Reaktion mit Verbindungen, die eine aktive Methylengruppe enthalten, führt zur Bildung neuer Kohlenstoff-Kohlenstoff-Doppelbindungen.[11][12][13]
-
Reduktive Aminierung: Eine Methode zur Umwandlung des Aldehyds in eine Amingruppe durch die Bildung eines intermediären Imins, gefolgt von einer Reduktion.[6][7][14]
-
Wittig-Reaktion: Eine leistungsstarke Methode zur Synthese von Alkenen durch die Reaktion des Aldehyds mit einem Phosphoniumylid.[15][16][17][18][19]
Die folgende Abbildung veranschaulicht die allgemeinen Reaktionswege, die in diesem Leitfaden detailliert beschrieben werden.
Abbildung 1: Schematische Darstellung der Derivatisierungswege für 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd.
Detaillierte Anwendungshinweise und Protokolle
Synthese von Schiffschen Basen
Die Bildung von Schiffschen Basen ist eine der fundamentalsten Reaktionen von Aldehyden. Die resultierenden Imine sind nicht nur an sich von Interesse, sondern dienen auch als vielseitige Zwischenprodukte für weitere Synthesen, wie z. B. die Reduktion zu sekundären Aminen. Die Reaktion wird typischerweise unter sauren Bedingungen katalysiert, um die Carbonylgruppe zu aktivieren.
Kausale Begründung der experimentellen Entscheidungen:
-
Lösungsmittel: Ethanol ist ein gängiges und effektives Lösungsmittel, das die Reaktanden gut löst und einen geeigneten Siedepunkt für die Reaktion aufweist.
-
Katalysator: Einige Tropfen einer Säure wie Salzsäure (HCl) oder Essigsäure (AcOH) protonieren den Carbonylsauerstoff und erhöhen so die Elektrophilie des Carbonylkohlenstoffs, was den nukleophilen Angriff durch das Amin erleichtert.[5]
-
Temperatur: Das Erhitzen unter Rückfluss beschleunigt die Reaktion und hilft, das als Nebenprodukt entstehende Wasser zu entfernen, wodurch das Gleichgewicht in Richtung Produkt verschoben wird.
Experimentelles Protokoll:
Abbildung 2: Workflow für die Synthese von Schiffschen Basen.
Tabelle 1: Quantitative Daten für die Synthese von Schiffschen Basen
| Reagenz | Molare Äquivalente | Beispielmenge (für 1 mmol Aldehyd) | Funktion |
| 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd | 1.0 | 186.21 mg | Substrat |
| Primäres Amin (z.B. Anilin) | 1.0 - 1.1 | 93.13 mg (1.0 Äq.) | Nukleophil |
| Ethanol | - | 5 - 10 mL | Lösungsmittel |
| Konzentrierte HCl | Katalytisch | 2 - 3 Tropfen | Katalysator |
Validierung: Die Struktur des Produkts sollte durch spektroskopische Methoden wie ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden. Das Verschwinden des Aldehyd-Proton-Signals (~9-10 ppm) und das Erscheinen eines neuen Imin-Proton-Signals (~8-9 ppm) im ¹H-NMR-Spektrum ist ein deutlicher Indikator für eine erfolgreiche Reaktion.[9]
Knoevenagel-Kondensation
Die Knoevenagel-Kondensation ist eine äußerst nützliche Methode zur Bildung von C-C-Doppelbindungen durch Reaktion eines Aldehyds mit einer Verbindung, die eine aktive Methylengruppe besitzt (z. B. Malononitril, Cyanessigsäureester).[11][12] Die Reaktion wird in der Regel durch eine basische Komponente katalysiert.
Kausale Begründung der experimentellen Entscheidungen:
-
Katalysator: Piperidin oder Ammoniumacetat sind milde Basen, die ausreichen, um die aktive Methylenverbindung zu deprotonieren und das reaktive Carbanion zu erzeugen, ohne unerwünschte Nebenreaktionen des Aldehyds zu verursachen.[13][20]
-
Lösungsmittel: Die Verwendung von wässrigen Medien oder Ethanol bei Raumtemperatur stellt einen umweltfreundlichen und effizienten Ansatz dar.[12]
-
Reaktionsbedingungen: Die Reaktion verläuft oft schnell bei Raumtemperatur, was sie zu einer sehr praktischen Methode macht.
Experimentelles Protokoll:
Abbildung 3: Workflow für die Knoevenagel-Kondensation.
Tabelle 2: Quantitative Daten für die Knoevenagel-Kondensation
| Reagenz | Molare Äquivalente | Beispielmenge (für 1 mmol Aldehyd) | Funktion |
| 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd | 1.0 | 186.21 mg | Substrat |
| Malononitril | 1.0 | 66.06 mg | Aktive Methylenverbindung |
| Ammoniumcarbonat | 0.2 | 19.22 mg | Katalysator |
| Ethanol/Wasser (1:1) | - | 5 mL | Lösungsmittel |
Validierung: Die erfolgreiche Kondensation wird durch das Verschwinden des Aldehyd-Proton-Signals und das Erscheinen eines neuen Vinyl-Proton-Signals im ¹H-NMR-Spektrum bestätigt.[12]
Reduktive Aminierung
Die reduktive Aminierung ist eine effiziente Methode, um Aldehyde direkt in Amine umzuwandeln. Sie kombiniert die Bildung eines Imins (oder Enamins) mit einer sofortigen Reduktion in einem Eintopf-Verfahren. Dies verhindert die Isolierung des oft instabilen Imin-Zwischenprodukts.
Kausale Begründung der experimentellen Entscheidungen:
-
Reduktionsmittel: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist das Mittel der Wahl für die reduktive Aminierung. Es ist mild genug, um den Aldehyd nicht direkt zu reduzieren, aber reaktiv genug, um das gebildete Iminiumion selektiv zu reduzieren.[6] Es ist zudem weniger feuchtigkeitsempfindlich als andere Hydridreagenzien wie Natriumcyanoborhydrid.
-
Lösungsmittel: Dichlorethan (DCE) oder Tetrahydrofuran (THF) sind aprotische Lösungsmittel, die mit dem Reduktionsmittel kompatibel sind.
-
Säure: Essigsäure kann in katalytischen Mengen zugesetzt werden, um die Bildung des Iminiumions zu beschleunigen.
Experimentelles Protokoll:
Abbildung 4: Workflow für die reduktive Aminierung.
Tabelle 3: Quantitative Daten für die reduktive Aminierung
| Reagenz | Molare Äquivalente | Beispielmenge (für 1 mmol Aldehyd) | Funktion |
| 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd | 1.0 | 186.21 mg | Substrat |
| Amin (z.B. Benzylamin) | 1.1 | 117.86 mg | Nukleophil |
| Natriumtriacetoxyborhydrid | 1.5 | 317.94 mg | Reduktionsmittel |
| Dichlorethan (DCE) | - | 10 mL | Lösungsmittel |
Validierung: Die Analyse mittels ¹H-NMR sollte das Verschwinden des Aldehydsignals und das Auftreten neuer Signale für die Methylenprotonen neben der neu gebildeten C-N-Bindung zeigen.
Wittig-Reaktion
Die Wittig-Reaktion ist eine der wichtigsten Methoden zur Synthese von Alkenen aus Aldehyden.[17][18] Sie involviert die Reaktion des Aldehyds mit einem Phosphoniumylid, das in situ aus einem entsprechenden Phosphoniumsalz und einer starken Base hergestellt wird.
Kausale Begründung der experimentellen Entscheidungen:
-
Ylid-Herstellung: Das Phosphoniumylid wird durch Deprotonierung des entsprechenden Phosphoniumsalzes (z. B. Methyltriphenylphosphoniumbromid) mit einer starken, nicht-nukleophilen Base wie n-Butyllithium (n-BuLi) oder Natriumhydrid (NaH) in einem aprotischen Lösungsmittel wie THF erzeugt.[16]
-
Reaktionstemperatur: Die Ylid-Bildung und die anschließende Reaktion mit dem Aldehyd werden oft bei niedrigen Temperaturen (z. B. 0 °C bis -78 °C) durchgeführt, um Nebenreaktionen zu minimieren und die Stereoselektivität zu kontrollieren.[16]
-
Treibende Kraft: Die Reaktion wird durch die Bildung einer sehr stabilen Phosphor-Sauerstoff-Doppelbindung im Triphenylphosphinoxid angetrieben, was die Reaktion thermodynamisch begünstigt.[15]
Experimentelles Protokoll:
Abbildung 5: Workflow für die Wittig-Reaktion.
Tabelle 4: Quantitative Daten für die Wittig-Reaktion
| Reagenz | Molare Äquivalente | Beispielmenge (für 1 mmol Aldehyd) | Funktion |
| Methyltriphenylphosphoniumbromid | 1.2 | 428.66 mg | Ylid-Präkursor |
| n-Butyllithium (n-BuLi, 2.5 M in Hexan) | 1.1 | 0.44 mL | Starke Base |
| 1-methyl-5-phenyl-1H-pyrazol-4-carbaldehyd | 1.0 | 186.21 mg | Substrat |
| Trockenes Tetrahydrofuran (THF) | - | 15 mL | Lösungsmittel |
Validierung: Die ¹H-NMR-Analyse des aufgereinigten Produkts sollte das charakteristische Muster von Vinylprotonen anstelle des Aldehyd-Protons zeigen. Das als Nebenprodukt entstehende Triphenylphosphinoxid muss durch Chromatographie sorgfältig abgetrennt werden.
Referenzen
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Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies . Taylor & Francis Online. [Link]
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Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics . RSC Publishing. [Link]
-
Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes . Chemical and Pharmaceutical Bulletin. [Link]
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Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity . PubMed Central. [Link]
-
Synthesis and biological evaluation of new pyrazolone Schiff bases as monoamine oxidase and cholinesterase inhibitors . PubMed. [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media . ResearchGate. [Link]
-
Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery . PubMed Central. [Link]
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SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES . INEOS OPEN. [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives . ACS Omega. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. [Link]
-
General scheme for the Knoevenagel condensation of pyrazole aldehydes... . ResearchGate. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps . Beilstein Journals. [Link]
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A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines . Organic Chemistry Portal. [Link]
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Wittig Reaction . Organic Chemistry Portal. [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives . MDPI. [Link]
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The synthetic protocol for the derivatization agents 1a and 1b . ResearchGate. [Link]
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Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA . PubMed Central. [Link]
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Synthesis and reactions of pyrazole-4-carbaldehydes . ResearchGate. [Link]
-
Wittig Reaction: Mechanism and Examples . NROChemistry. [Link]
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Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. [Link]
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Wittig Reaction . Chemistry LibreTexts. [Link]
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Wittig reaction . Wikipedia. [Link]
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Special Issue : Synthesis and Derivatization of Heterocyclic Compounds . MDPI. [Link]
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Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring . ACS Publications. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . Arkivoc. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery . PubMed Central. [Link]
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Derivatization . Chemistry LibreTexts. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. [Link]
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3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . PubMed Central. [Link]
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions . ResearchGate. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions . KTU ePubl. [Link]
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Green Synthesis Approaches for Pyrazole Derivatives: Application Notes and Protocols
Introduction: The Pyrazole Scaffold and the Imperative for Green Chemistry
Pyrazole derivatives are a class of five-membered nitrogen-containing heterocyclic compounds that are of immense interest in drug discovery and medicinal chemistry.[1][2] Their versatile structure is a key component in a range of FDA-approved drugs, including the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in cancer therapy.[1] Traditionally, the synthesis of these vital compounds has often involved hazardous solvents, harsh reaction conditions, and stoichiometric amounts of reagents, posing significant environmental and safety concerns.[3][4]
The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to reduce or eliminate the use of hazardous substances.[5][6] This guide provides detailed protocols and insights into green synthetic strategies for pyrazole derivatives, focusing on methodologies that are efficient, high-yielding, and environmentally benign.[6] These approaches include the use of alternative energy sources like microwave and ultrasound, as well as the application of eco-friendly catalysts and solvent-free conditions.[3][7]
Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in green chemistry, dramatically reducing reaction times from hours to minutes and often leading to higher product yields and purity.[1][2] This is due to the efficient and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules.[1]
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol details the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate under solvent-free conditions, a method that exemplifies the efficiency and sustainability of MAOS.[1][8]
Experimental Workflow:
A schematic of the microwave-assisted synthesis of pyrazoles.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe vial equipped with a magnetic stir bar, combine the chalcone derivative (1.0 mmol) and the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.2 mmol).[1]
-
Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (approximately 2 drops).[1] For a solvent-free approach, the reactants can be mixed with a solid support like acidic alumina.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 300 W) for 1-5 minutes.[1] The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Isolation and Purification: Collect the resulting solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to obtain the pure pyrazole derivative.[1]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Chosen for its ability to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction time and often cleaner product formation compared to conventional heating.[1]
-
Catalytic Acetic Acid: A small amount of acid protonates the carbonyl group of the chalcone, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Solvent-Free/Minimal Solvent: This approach minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product work-up.[4][9]
Ultrasound-Assisted Synthesis: Harnessing the Power of Sonochemistry
Ultrasound irradiation offers another green alternative to conventional heating methods. The physical phenomenon of acoustic cavitation creates localized high-pressure and high-temperature zones, which can significantly accelerate reaction rates, even at ambient bulk temperatures.[7][10]
Protocol 2: Ultrasound-Assisted Synthesis of Pyrazole Derivatives
This protocol describes an efficient synthesis of pyrazole derivatives from chalcones and hydrazine hydrate using ultrasound irradiation, which often results in high yields and short reaction times.[11][12]
Experimental Workflow:
A schematic of the ultrasound-assisted pyrazole synthesis.
Step-by-Step Methodology:
-
Reactant Solution: In a flask, dissolve the chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in a minimal amount of ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath and irradiate the mixture for 40-60 minutes at room temperature.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography.
-
Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Purification: The precipitated solid is collected by filtration, washed with water, dried, and then recrystallized from ethanol to yield the pure product.
Causality Behind Experimental Choices:
-
Ultrasound Irradiation: Provides the energy to overcome the activation barrier of the reaction through acoustic cavitation, avoiding the need for high-temperature heating.[7] This method is particularly useful for temperature-sensitive substrates.
-
Ethanol as a Solvent: Ethanol is a relatively green solvent, being biodegradable and having low toxicity. It effectively dissolves the reactants to facilitate the reaction.
-
Aqueous Work-up: The use of water for precipitation is an environmentally friendly way to isolate the product, which is typically insoluble in water.
Green Catalysis and Solvent-Free Synthesis
A cornerstone of green chemistry is the use of non-toxic, recyclable catalysts and the elimination of volatile organic solvents.[6]
Protocol 3: Tetrabutylammonium Bromide (TBAB) Catalyzed Solvent-Free Synthesis
This protocol utilizes a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to facilitate the reaction between isocyanides, dialkyl acetylenedicarboxylates, and 1,2-dibenzoylhydrazines at room temperature under solvent-free conditions.[4][9]
Experimental Workflow:
A schematic for the TBAB-catalyzed solvent-free synthesis.
Step-by-Step Methodology:
-
Reactant Mixture: In a mortar, grind a mixture of the isocyanide (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), 1,2-dibenzoylhydrazine (1 mmol), and TBAB (1 mmol).
-
Reaction: The reaction proceeds at room temperature with stirring for the time specified in the literature (typically a few hours).[4][9]
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After completion, the resulting solid is washed with water and diethyl ether to remove the catalyst and any unreacted starting materials.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent.
Causality Behind Experimental Choices:
-
TBAB as a Catalyst: TBAB acts as a phase-transfer catalyst and a polar medium, facilitating the interaction of the reactants in the absence of a solvent.[9] It is also recoverable and can be reused.[9]
-
Solvent-Free Conditions: This approach is highly atom-economical and minimizes waste, aligning perfectly with the principles of green chemistry.[4][9]
-
Room Temperature: Conducting the reaction at room temperature significantly reduces energy consumption.
Comparative Data of Green Synthesis Methods
| Method | Energy Source | Solvent | Catalyst | Typical Reaction Time | Typical Yield (%) |
| Microwave-Assisted | Microwaves | Ethanol or Solvent-Free | Acetic Acid/Solid Support | 1-10 min | 82-98[8] |
| Ultrasound-Assisted | Ultrasound | Ethanol/Water | - | 40-60 min | ~85-95[10][11] |
| TBAB Catalyzed | Ambient | Solvent-Free | TBAB | 2-5 hours | 75-86[4][9] |
Conclusion
The adoption of green chemistry principles in the synthesis of pyrazole derivatives is not merely an academic exercise but a necessary step towards sustainable pharmaceutical and chemical industries. The methodologies presented here—microwave-assisted synthesis, ultrasound-assisted reactions, and solvent-free catalytic approaches—demonstrate that environmental responsibility can go hand-in-hand with high efficiency, reduced reaction times, and excellent product yields. By implementing these protocols, researchers and drug development professionals can contribute to a safer and more sustainable future for chemical synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
- Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
- (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071.
- (n.d.). Full article: Green synthesis of pyrazole systems under solvent-free conditions.
- Kumar, N., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry, 11(4), 336-350.
- (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed.
- (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (2017). Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar.
- (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed.
- (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review.
- (2024). An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. Cornous Biology.
- (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier--Haack Reaction for 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Vilsmeier-Haack reaction for the formylation of pyrazole derivatives. Here, we will address common challenges and provide in-depth, experience-based solutions to optimize your synthetic outcomes.
The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the target molecule.[1][2] In the context of pyrazoles, which are π-excessive systems, electrophilic aromatic substitution predominantly occurs at the C4 position, making the Vilsmeier-Haack reaction a highly regioselective method for synthesizing pyrazole-4-carbaldehydes.[3]
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am consistently observing low yields or no formation of the desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and their solutions.
a. Reagent Quality and Preparation:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is the key electrophile in this reaction. It is typically formed by the reaction of DMF with POCl₃.[4] This process is exothermic and should be conducted at low temperatures (typically 0 °C or below) to prevent degradation of the reagent.[5]
-
Insight: The quality of your DMF is critical. DMF can decompose over time to form dimethylamine, which will react with the Vilsmeier reagent and reduce its effective concentration.[6] If your DMF has a fishy odor, it is a sign of decomposition and should be replaced with a fresh, anhydrous grade.[6]
-
-
Phosphorus Oxychloride (POCl₃): POCl₃ is highly sensitive to moisture. Ensure you are using a fresh bottle and handling it under anhydrous conditions to prevent hydrolysis, which deactivates the reagent.
b. Reaction Conditions:
-
Temperature: The reaction temperature is highly dependent on the reactivity of the substrate.[2] For electron-rich pyrazoles, the reaction can often proceed at room temperature or with gentle heating (e.g., 60-80 °C).[2][7] If you are not seeing product formation at lower temperatures, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition and the formation of side products.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can lead to byproducts.
c. Substrate Reactivity:
-
While 1-methyl-5-phenyl-1H-pyrazole is an electron-rich heterocycle, the presence of strongly electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the pyrazole ring and hinder the reaction.[8][9] In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting Decision Tree for Low Yield.
Formation of Side Products
Question: My reaction is producing the desired aldehyde, but I am also observing significant amounts of side products, complicating purification. What are these impurities and how can I minimize their formation?
Answer:
Side product formation in the Vilsmeier-Haack reaction is a common issue, often arising from the high reactivity of the reagents and intermediates.
a. Diformylation:
-
In some cases, if the pyrazole ring is highly activated, a second formylation can occur, leading to the formation of a dialdehyde. This is less common for pyrazoles compared to other heterocycles like pyrroles, but it is a possibility.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) relative to the pyrazole substrate. Using a large excess of the reagent can promote diformylation.
-
b. Reaction with Solvent:
-
The Vilsmeier reagent can react with DMF, especially under prolonged heating, which can lead to the formation of byproducts.[6]
c. Chlorination:
-
For substrates containing hydroxyl groups, chlorination can be a competing reaction.[1] While 1-methyl-5-phenyl-1H-pyrazole does not have such groups, if your starting material is a hydroxypyrazole, this is a key consideration.
d. Polymerization/Decomposition:
-
At excessively high temperatures or with extended reaction times, the starting material or product can decompose, leading to a complex mixture of tars.
-
Solution: Carefully control the reaction temperature and monitor its progress by TLC to avoid over-running the reaction.
-
Optimized Reaction Parameters (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Reagent Stoichiometry | 1.1 - 1.5 eq. POCl₃ | Minimizes side reactions like diformylation. |
| Solvent | Anhydrous DMF | Acts as both reagent and solvent. |
| Temperature | 0 °C (reagent prep), RT to 80 °C (reaction) | Controls reagent formation and reaction rate.[2] |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Ensures complete conversion without product degradation. |
| Work-up | Quench with ice water, neutralize with base | Hydrolyzes the iminium intermediate to the aldehyde.[1] |
Work-up and Purification Challenges
Question: I am having difficulty isolating and purifying my product after the reaction. The work-up procedure seems to result in a messy crude product. What is the best practice for work-up and purification?
Answer:
A clean work-up is essential for obtaining a pure product. The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture into ice-cold water. This hydrolyzes the intermediate iminium salt to the final aldehyde.[2]
Step-by-Step Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice. This step is often exothermic.
-
Neutralization: The resulting aqueous solution will be acidic. Neutralize it by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral to slightly basic (pH 7-8). This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water mixture or ethyl acetate/hexane) or column chromatography on silica gel.[1][10]
Mechanism Overview:
Caption: Key Stages of the Vilsmeier-Haack Reaction.[11]
References
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate. Available at: [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: [Link]
-
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PMC - NIH. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - NIH. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. Available at: [Link]
-
3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. (IUCr). Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Available at: [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]
-
Optimization of Novel 1-Methyl-1 H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm - PubMed. Available at: [Link]
-
(PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction - ResearchGate. Available at: [Link]
-
Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology - PubMed. Available at: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, with a primary focus on the Vilsmeier-Haack formylation reaction and the potential side products that may arise. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental challenges.
I. Overview of the Synthesis and Potential Challenges
The synthesis of this compound is most commonly achieved through a two-step process:
-
Formation of the Pyrazole Ring: Condensation of a suitable hydrazine (methylhydrazine) with a 1,3-dicarbonyl compound (benzoylacetone or a derivative) to form the 1-methyl-5-phenyl-1H-pyrazole scaffold.
-
Formylation: Introduction of the aldehyde group at the C4 position of the pyrazole ring, typically via the Vilsmeier-Haack reaction.
While this route is well-established, challenges can arise, particularly during the formylation step. The Vilsmeier-Haack reaction is sensitive to substrate reactivity, stoichiometry, and reaction conditions, which can lead to the formation of various side products, incomplete reactions, and purification difficulties. This guide will address these potential issues in detail.
II. Troubleshooting Guide: The Vilsmeier-Haack Formylation
This section addresses common problems encountered during the Vilsmeier-Haack formylation of 1-methyl-5-phenyl-1H-pyrazole.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material (1-methyl-5-phenyl-1H-pyrazole).
-
After work-up, little to no solid product is isolated.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | The Vilsmeier reagent, formed from DMF and POCl₃, is the active electrophile. Its incomplete formation due to moisture or improper stoichiometry will lead to a failed reaction. | Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous DMF and POCl₃. A typical molar ratio is 1:1 to 1.2:1 of POCl₃ to DMF. |
| Insufficient Reaction Temperature or Time | The formylation of the pyrazole ring is an electrophilic aromatic substitution that requires sufficient activation energy. | The reaction is often started at low temperatures (0-5 °C) during the addition of reagents and then heated to promote the reaction. Optimization of the reaction temperature (typically in the range of 60-90 °C) and time (from a few hours to overnight) may be necessary. Monitor the reaction progress by TLC.[1] |
| Sub-optimal Stoichiometry of Vilsmeier Reagent | An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. | An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent relative to the pyrazole substrate is a good starting point.[1] |
| Poor Quality of Starting Pyrazole | Impurities in the 1-methyl-5-phenyl-1H-pyrazole starting material can interfere with the reaction. | Purify the starting pyrazole by recrystallization or column chromatography before use. |
Problem 2: Formation of Multiple Products (Observed on TLC/NMR)
Symptoms:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
¹H NMR spectrum of the crude product is complex, with unexpected signals.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Di-formylation | Although the C4 position of the pyrazole is the most electron-rich and sterically accessible, under harsh conditions (high temperature, prolonged reaction time, large excess of Vilsmeier reagent), a second formyl group could potentially be introduced, though this is less common for this specific substrate. | Use milder reaction conditions: lower the reaction temperature and shorten the reaction time. Carefully control the stoichiometry of the Vilsmeier reagent. |
| Side Reactions of the Phenyl Group | The phenyl group at the C5 position is generally deactivated towards electrophilic substitution by the pyrazole ring. However, under forcing conditions, side reactions on the phenyl ring cannot be entirely ruled out, though they are highly unlikely. | Stick to optimized and milder reaction conditions. |
| Reaction with Impurities | Impurities in the starting materials or solvents can lead to the formation of side products. | Use high-purity, anhydrous solvents and reagents. |
| Degradation of Product | The aldehyde product may be sensitive to the reaction or work-up conditions. | Ensure a controlled and careful work-up procedure. Neutralize the reaction mixture promptly and avoid excessive heat during solvent removal. |
Problem 3: Dark-Colored Reaction Mixture and Product
Symptoms:
-
The reaction mixture turns dark brown or black.
-
The isolated crude product is a dark, oily residue or a discolored solid.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Decomposition of DMF | At elevated temperatures, DMF can decompose, leading to the formation of colored impurities. | Avoid excessive heating. Maintain the reaction temperature within the optimal range. |
| Side Reactions and Polymerization | Uncontrolled side reactions can lead to the formation of polymeric, tar-like materials. | Ensure proper temperature control and stoichiometry. The dropwise addition of reagents at low temperature before heating can help to control the initial exotherm. |
| Residual Acidic Impurities | Incomplete neutralization during work-up can leave residual acids that may catalyze degradation of the product upon storage or during purification. | Ensure complete neutralization of the reaction mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the aqueous layer is basic to litmus or pH paper. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the Vilsmeier-Haack reaction?
A1:
-
N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.
-
Phosphorus oxychloride (POCl₃): Activates DMF by reacting with the carbonyl oxygen to form the electrophilic Vilsmeier reagent (a chloroiminium salt).
-
1-methyl-5-phenyl-1H-pyrazole: The nucleophilic substrate that undergoes electrophilic aromatic substitution.
Q2: Why is the formylation regioselective for the C4 position of the pyrazole ring?
A2: The C4 position of the 1-substituted pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack. The nitrogen atom at the N2 position donates electron density into the ring, and resonance structures show a buildup of negative charge at the C4 position, making it the most nucleophilic site.
Q3: Can I use other formylating agents instead of the Vilsmeier-Haack reagent?
A3: While the Vilsmeier-Haack reaction is the most common and efficient method for this transformation, other formylation methods for heterocycles exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these often require harsher conditions and may give lower yields with pyrazole substrates. For this specific transformation, the Vilsmeier-Haack reaction is highly recommended.
Q4: My purified product is a pale yellow solid, but the literature reports a white solid. Is this a problem?
A4: A pale yellow color is common for many aromatic aldehydes and is often not indicative of significant impurity. Trace amounts of oxidized or other colored side products can impart a yellow hue. If the NMR and melting point are consistent with the desired product, the material is likely of sufficient purity for many applications. For very high purity requirements, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or column chromatography may be necessary to obtain a colorless solid.
Q5: What are the key safety precautions for the Vilsmeier-Haack reaction?
A5:
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction can be exothermic , especially during the addition of POCl₃ to DMF and the addition of the pyrazole substrate. Maintain slow, controlled addition and use an ice bath for cooling.
-
The work-up procedure involves quenching the reaction with water or ice, which can be vigorous. Perform the quench slowly and with adequate cooling.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-methyl-5-phenyl-1H-pyrazole (Starting Material)
Reaction Scheme:
Caption: Synthesis of the pyrazole starting material.
Procedure:
-
To a solution of benzoylacetone (1.62 g, 10 mmol) in ethanol (20 mL), add methylhydrazine (0.46 g, 10 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-methyl-5-phenyl-1H-pyrazole as a solid or oil.
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of the pyrazole.
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 mL) to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12 mmol) dropwise to the DMF, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a white, viscous mixture).
-
Dissolve 1-methyl-5-phenyl-1H-pyrazole (1.58 g, 10 mmol) in a minimal amount of anhydrous DMF (2-3 mL) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (100 g) with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
V. Visualization of Reaction Mechanisms
Mechanism of Vilsmeier Reagent Formation and Electrophilic Attack
Caption: Formation of the Vilsmeier reagent and subsequent formylation.
VI. References
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(1), 1-25. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Patil, S. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-6H-indol-6-ylidene)malononitrile and its reactivity. International Journal of Organic Chemistry, 3(3), 187-195. [Link]
Sources
Technical Support Center: Purification of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde by Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying pyrazole derivatives. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.
I. Troubleshooting Common Issues in Chromatography
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Poor resolution between the desired product and impurities is a frequent hurdle. This can manifest as overlapping peaks in your chromatogram.
Possible Cause A: Inappropriate Solvent System
The choice of mobile phase is critical for achieving good separation. An unsuitable solvent system will fail to adequately differentiate between compounds based on their polarity.
-
Solution:
-
Systematic TLC Analysis: Begin by conducting a thorough Thin-Layer Chromatography (TLC) analysis with a variety of solvent systems. A good starting point for many pyrazole derivatives is a mixture of hexane and ethyl acetate.[1]
-
Adjusting Polarity: If your compound and impurities have a low Retention Factor (Rf), indicating they are moving too slowly, increase the polarity of the mobile phase by adding more ethyl acetate. Conversely, if the Rf is too high, decrease the polarity by increasing the proportion of hexane.[2]
-
Alternative Solvents: If adjusting the ratio of hexane and ethyl acetate is not effective, consider trying a different solvent system. For instance, dichloromethane/methanol can offer different selectivity and may improve separation.[2]
-
Possible Cause B: Column Overloading
Exceeding the capacity of your chromatography column is a common cause of poor separation.
-
Solution:
-
Reduce Sample Load: As a general rule, the amount of crude material loaded onto the column should be between 1-5% of the mass of the stationary phase (e.g., silica gel).[2]
-
Increase Column Size: If you need to purify a larger quantity of your compound, it is essential to use a column with a larger diameter to maintain good separation.[2]
-
Issue 2: Peak Tailing of the Target Compound
Peak tailing is often observed as an asymmetrical peak with a "tail" extending from the back of the peak. This can be particularly prevalent with nitrogen-containing heterocyclic compounds like pyrazoles.
Possible Cause: Strong Interaction with the Stationary Phase
The nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing.
-
Solution:
-
Use a Mobile Phase Modifier: To mitigate this interaction, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to your mobile phase. This will help to neutralize the acidic sites on the silica gel.[2][3]
-
Consider an Alternative Stationary Phase: If peak tailing persists, you may need to switch to a different stationary phase. Alumina (either basic or neutral) can be a good alternative for basic compounds.[2] Reversed-phase chromatography using a C18 column is another excellent option that is generally less prone to issues with basic compounds.[2]
-
Issue 3: The Compound Does Not Elute from the Column
In some cases, your target compound may appear to be irreversibly adsorbed onto the column.
Possible Cause: Compound is Too Polar for the Selected Solvent System
If your compound is highly polar, it will have a very strong affinity for the polar stationary phase and may not be eluted by a mobile phase of insufficient polarity.
-
Solution:
-
Increase Mobile Phase Polarity: If your compound is not eluting with a standard solvent system like hexane/ethyl acetate, you will need to switch to a more polar mobile phase. A mixture of dichloromethane and methanol is a common choice for eluting highly polar compounds.[4]
-
Employ a Solvent Gradient: Start with a less polar solvent system and gradually increase the polarity of the mobile phase during the elution. This technique, known as gradient elution, can be very effective for separating compounds with a wide range of polarities.[3][4]
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic purification of this compound.
Q1: How do I choose the right starting solvent system for my column?
A1: The best practice is to first develop a separation method using Thin-Layer Chromatography (TLC). The ideal solvent system for your column will give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from any impurities.[3][5]
Q2: My compound is not UV-active. How can I monitor the purification?
A2: If your compound does not have a UV chromophore, you will need to use alternative methods for detection. Staining the TLC plates with a visualizing agent such as potassium permanganate or iodine can be effective. For column chromatography, you can collect fractions and analyze them by other means, such as mass spectrometry or by evaporating the solvent and weighing the residue.
Q3: What is "dry loading" and when should I use it?
A3: Dry loading is a technique where the crude sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful if your compound has poor solubility in the mobile phase.[1][6] To do this, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[4]
Q4: Can I reuse my chromatography column?
A4: While it is possible to regenerate and reuse silica gel columns, it is generally not recommended for high-purity applications, as residual impurities from previous runs can contaminate your current purification. For routine purifications where the same compound is being isolated repeatedly, column reuse may be acceptable after a thorough washing procedure.
III. Experimental Protocols and Data
Standard Protocol for Flash Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound.
1. TLC Method Development:
- Dissolve a small amount of the crude product in a solvent like dichloromethane.
- Spot the solution onto a silica gel TLC plate.
- Develop the plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 70:30 ratio).
- Visualize the spots under UV light.
- Adjust the solvent ratio until the desired product has an Rf of ~0.3 and is well-separated from impurities.[5]
2. Column Packing:
- Select a glass column of appropriate size.
- Prepare a slurry of silica gel in the chosen mobile phase.
- Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.[7]
- Add a thin layer of sand on top of the silica to protect the surface.[6]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
- Carefully apply the sample solution to the top of the column.
- Alternatively, use the dry loading technique described in the FAQs.[4][6]
4. Elution and Fraction Collection:
- Begin eluting the column with the mobile phase, collecting fractions in test tubes.
- A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to improve separation.[3]
5. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[5]
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for many pyrazole derivatives.[1] |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation on the column.[3][5] |
| Sample Load | 1-5% of silica mass | Prevents column overloading and ensures good resolution.[2] |
| Detection Method | UV (254 nm) or Staining | For visualization of aromatic compounds. |
IV. Visualization of Workflows
General Purification Workflow
Sources
- 1. sorbtech.com [sorbtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chromtech.com [chromtech.com]
Technical Support Center: Troubleshooting Low Yield in Pyrazole-4-Carbaldehyde Synthesis
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-tested insights into overcoming common challenges associated with the synthesis of pyrazole-4-carbaldehyde, a critical building block in medicinal chemistry.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can effectively diagnose and resolve issues leading to low yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of pyrazole-4-carbaldehyde, primarily focusing on the Vilsmeier-Haack reaction, which is the most common and efficient method for this transformation.[1][2][3]
Q1: My Vilsmeier-Haack reaction is failing or giving very low yields. What are the most likely causes?
This is the most common issue and can almost always be traced back to one of four areas: the Vilsmeier reagent itself, the reaction conditions, the nature of the substrate, or the work-up procedure.
Cause 1: Inactive or Decomposed Vilsmeier Reagent The Vilsmeier reagent, the electrophile in this reaction, is a chloroiminium salt formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5] It is highly sensitive to moisture.
-
Expert Insight: Moisture contamination is the primary culprit for a failed Vilsmeier-Haack reaction.[6][7] The reagent hydrolyzes rapidly, rendering it inactive. Always use anhydrous DMF and ensure all glassware is rigorously oven-dried. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[6] Opened bottles of POCl₃ and DMF can absorb atmospheric moisture over time; using freshly opened or properly stored reagents is critical.
Cause 2: Suboptimal Reaction Conditions Temperature and stoichiometry are key parameters for success.
-
Vilsmeier Reagent Formation: The reagent should be pre-formed by adding POCl₃ dropwise to anhydrous DMF at a low temperature, typically 0-10°C, and allowing it to stir for 30-60 minutes before adding the pyrazole substrate.[6][8] A common issue is the precipitation of the reagent, which can trap the magnetic stir bar; using a more robust mechanical stirrer for larger-scale reactions can prevent this.[9]
-
Formylation Temperature: After the pyrazole is added, the reaction often requires heating. The optimal temperature can range from 60-120°C.[6] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to avoid decomposition at excessively high temperatures or incomplete reaction at temperatures that are too low.[6]
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5-4 equivalents) is generally used to drive the reaction to completion.[6][8]
Cause 3: Substrate Deactivation The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[3][10] Its efficiency is highly dependent on the electronic properties of the pyrazole ring.
-
Expert Insight: Strongly electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic attack, leading to low or no yield.[1] Conversely, pyrazoles without a substituent on the nitrogen atom may also fail to undergo formylation under standard conditions.[3] If you are working with a deactivated substrate, you may need to employ harsher conditions (higher temperature, longer reaction time) or consider an alternative synthetic route.
Cause 4: Inefficient Work-up and Quenching Significant product loss can occur during the final stages of the reaction.
-
Procedure: The reaction is typically quenched by carefully pouring the mixture onto crushed ice, followed by neutralization with a base like NaOH or NaHCO₃.[4][6] Incomplete neutralization or improper extraction with an organic solvent can lead to the loss of the product.[6] Ensure the pH is adjusted correctly before extraction.
Q2: My reaction works, but it's messy. What are the common side products and how can they be minimized?
Observing a complex mixture of products is a frequent challenge. Understanding the potential side reactions is key to minimizing them.
Side Reaction 1: Chlorination The Vilsmeier reagent can also act as a chlorinating agent, particularly with substrates that have reactive hydroxyl groups.[4] While less common for simple pyrazoles, if your substrate contains other sensitive functional groups, this can be a significant issue.
-
Minimization: Careful control of reaction temperature and stoichiometry is essential. Using the minimum necessary excess of the Vilsmeier reagent can sometimes reduce chlorination.
Side Reaction 2: Formylation at Other Positions While formylation is highly regioselective for the C4 position of the pyrazole ring, trace amounts of other isomers can form depending on the substitution pattern.[3]
-
Minimization: This is often inherent to the substrate. Purification by column chromatography is the most effective way to separate isomers.
Side Reaction 3: Decomposition Prolonged exposure to high temperatures or the acidic reaction conditions can lead to the decomposition of either the starting material or the desired aldehyde product.
-
Minimization: Monitor the reaction closely with TLC. Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily high reaction temperatures.
Q3: How can I improve the purification of pyrazole-4-carbaldehyde?
Purification is often the final hurdle where yield is lost. The standard method is column chromatography on silica gel.[6][8]
-
Expert Insight: Pyrazole-4-carbaldehydes can sometimes be unstable on silica gel, leading to streaking and product loss during chromatography. To mitigate this, you can:
-
Deactivate the Silica: Slurry the silica gel with a solvent system containing a small amount of a weak base, like 1% triethylamine in the eluent, to neutralize acidic sites.
-
Optimize the Eluent: A common solvent system is a gradient of ethyl acetate in hexane.[6] Finding the optimal polarity is key to achieving good separation without excessive band broadening.
-
Consider Alternatives: If chromatography proves difficult, recrystallization can be an excellent alternative for obtaining highly pure material, provided a suitable solvent system can be found.
-
Experimental Protocols & Data
Protocol: Standard Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehyde
This generalized procedure is based on common literature reports and should be optimized for specific substrates and scales.[6][7]
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (4 equivalents). Cool the flask to 0°C in an ice bath.
-
Add POCl₃ (1.5-2.5 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The Vilsmeier reagent will form as a viscous, often pale-yellow complex.[6][8]
-
Formylation: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to the desired temperature (e.g., 80-90°C) and monitor its progress by TLC.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Comparison of Formylation Methods
The Vilsmeier-Haack reaction is generally preferred, but alternatives exist for specific applications.
| Method | Key Reactants | Typical Conditions | Yield Range | Advantages | Limitations |
| Vilsmeier-Haack | Pyrazole, POCl₃, DMF | 0°C to 120°C | 48-95% | High efficiency, broad substrate scope, good regioselectivity.[1][8] | Harsh conditions for sensitive groups, moisture-sensitive.[1] |
| Duff Reaction | Pyrazole, Hexamethylenetetramine (HMTA) | Acidic medium (TFA or glycerol/boric acid), high temp. | Lower | Useful for substrates sensitive to the Vilsmeier reagent.[1] | Generally less efficient, lower yields, longer reaction times.[1] |
| Grignard/Formylation | N-protected 4-iodopyrazole, i-PrMgCl, DMF | THF, 0°C to RT | ~86% (overall) | Milder conditions, avoids POCl₃. | Requires a multi-step sequence (protection, halogenation, Grignard formation).[11] |
Visualizing the Process: Diagrams and Workflows
Mechanism of the Vilsmeier-Haack Reaction
This diagram outlines the key steps: formation of the electrophilic Vilsmeier reagent, electrophilic attack on the pyrazole ring, and subsequent hydrolysis to yield the final aldehyde product.[4][5][10]
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: Are there milder, alternative methods to the Vilsmeier-Haack reaction? A: Yes. For substrates that are sensitive to the strongly acidic and high-temperature conditions of the Vilsmeier-Haack reaction, one notable alternative is formylation via a Grignard reagent. This involves iodination of an N-protected pyrazole at the 4-position, followed by a metal-halogen exchange to form a Grignard reagent, which is then quenched with DMF. [11]While this is a multi-step process, the conditions are significantly milder.
Q: Can the Vilsmeier-Haack reaction be performed starting from a hydrazone instead of a pyrazole? A: Yes, the Vilsmeier-Haack reaction on hydrazones is a well-established and convenient method for the one-pot synthesis and formylation of pyrazoles. [7][12][13]The reaction proceeds via cyclization and concomitant formylation to yield the 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
Q: My starting pyrazole is unsubstituted at the N1 position. Will the reaction work? A: It can be challenging. Some reports indicate that pyrazoles lacking an N-substituent fail to undergo formylation at the C4 position under standard Vilsmeier-Haack conditions. [3]N-substitution is often a prerequisite for efficient C4 formylation. If your synthesis allows, protecting the pyrazole nitrogen with a suitable group before formylation is advisable.
References
- Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (n.d.). Benchchem.
- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. (n.d.). Benchchem.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health.
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). IJRAR.
- A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (n.d.). Benchchem.
- Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate.
- Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. (n.d.). Benchchem.
- Vilsmeier reagent. (n.d.). Wikipedia.
- Vilsmeier Reagent. (n.d.). Enamine.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health.
- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (2011). Taylor & Francis Online.
- Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate.
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scirp.org.
- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (n.d.). SAGE Journals.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Institutes of Health.
- How can I improve the Vilsmeier-Haack reaction? (2020). ResearchGate.
- Vilsmeier Haack reaction, CSIR NET organic chemistry problem by Dr.L.Emmanuvel. (2016). YouTube.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies.
Sources
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- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. chemmethod.com [chemmethod.com]
Technical Support Center: Preventing Byproduct Formation in Palladium-Catalyzed Pyrazole Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize palladium-catalyzed cross-coupling reactions to construct pyrazole-containing molecules. Pyrazoles are a cornerstone of modern pharmaceuticals and functional materials, and palladium catalysis offers a powerful toolkit for their synthesis. However, the path to a clean, high-yielding reaction is often complicated by the formation of persistent byproducts.
This resource moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting advice. We will explore the root causes of common side reactions and offer validated strategies to suppress them, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs): Troubleshooting Common Byproducts
This guide is structured around the most prevalent issues encountered in the field. Each section addresses a specific byproduct, explains its formation mechanism, and provides actionable solutions.
Issue 1: Homocoupling of Coupling Partners
Q1: I'm performing a Suzuki-Miyaura coupling to synthesize a C-arylpyrazole, but I'm observing significant amounts of a biaryl byproduct derived from the homocoupling of my boronic acid reagent. What causes this?
A1: The formation of a biaryl homocoupling product (Ar-Ar from Ar-B(OH)₂) is a classic side reaction in Suzuki-Miyaura couplings.[1] This undesired pathway is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The most common cause is the presence of molecular oxygen. Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then promote the oxidative coupling of two boronic acid molecules. The mechanism is thought to proceed through a Suzuki-Miyaura type pathway where O₂ acts as the oxidant for the Pd(0) formed during reductive elimination.[1][2]
-
Base-Induced Homocoupling: In some cases, particularly at higher temperatures, the base can facilitate the homocoupling pathway even in the absence of oxygen.
The desired catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. Homocoupling represents a parasitic cycle that consumes the starting material and complicates purification.
Caption: Desired Suzuki cycle vs. the O₂-mediated homocoupling side reaction.
Q2: How can I effectively minimize or eliminate boronic acid homocoupling in my reaction?
A2: A systematic approach focusing on excluding oxygen and optimizing reaction parameters is crucial.
Troubleshooting Guide for Homocoupling
| Parameter | Problematic Condition | Recommended Solution & Rationale |
|---|---|---|
| Atmosphere | Reaction exposed to air. | Use rigorous inert atmosphere techniques. Degas the solvent thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 min). Keep the reaction vessel under a positive pressure of argon or nitrogen. This is the single most effective way to prevent oxygen-mediated homocoupling.[3] |
| Base | Strong bases (e.g., NaOH, NaOtBu) at high temperatures. | Switch to a milder base. K₃PO₄ or Cs₂CO₃ are often effective. For base-sensitive substrates, powdered KF can be used, which activates the boronic acid without significantly raising the pH.[4] |
| Solvent | Protic solvents like water can sometimes participate. | Use anhydrous solvents. Toluene, dioxane, or DMF are common choices. Ensure they are properly dried and degassed before use.[5] |
| Temperature | Excessively high temperatures (>100 °C). | Lower the reaction temperature. Often, a more active catalyst system (e.g., using a highly active phosphine ligand) allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C), which kinetically disfavors the homocoupling pathway.[6] |
| Additives | None used. | Consider adding a reducing agent. Small amounts of antioxidants or reducing agents like ascorbic acid can scavenge residual oxygen. This is an advanced technique and should be screened carefully. |
Issue 2: Dehalogenation of the Aryl Halide
Q1: My C-N coupling (Buchwald-Hartwig) reaction to make an N-arylpyrazole is suffering from low yields, and I've identified the corresponding arene (Ar-H) as the major byproduct. What is happening?
A1: The formation of an Ar-H byproduct is known as hydrodehalogenation or proto-dehalogenation .[7] Instead of coupling with the pyrazole, your aryl halide (Ar-X) is being reduced. This is a common side reaction in many palladium-catalyzed cross-couplings, including Buchwald-Hartwig, Suzuki, and Heck reactions.[8][9]
The mechanism can be complex and is not always fully understood, but it often involves:
-
A source of hydrogen: This can be residual water, the solvent (e.g., alcohols, DMF), or even the amine or phosphine ligand itself.[7][10]
-
The base: Strong bases, especially alkoxides like NaOtBu, can promote pathways that lead to dehalogenation.[8]
-
The catalytic cycle: Dehalogenation can occur at different stages, for instance, through the protonolysis of the Ar-Pd(II)-X intermediate before the desired coupling partner can react.
Caption: Competing pathways for the Ar-Pd(II)-X intermediate.
Q2: What are the best practices to suppress hydrodehalogenation?
A2: Minimizing dehalogenation requires careful control over reagents and conditions, particularly the choice of base and the exclusion of water.
Protocol 1: General Procedure for Minimizing Dehalogenation in Buchwald-Hartwig N-Arylation of Pyrazoles
-
Reagent Preparation:
-
Dry the pyrazole substrate under high vacuum for several hours.
-
Use an anhydrous, non-protic solvent (e.g., toluene or dioxane) from a freshly opened bottle or a solvent purification system.
-
Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of NaOtBu. Ensure the base is finely powdered and dried in an oven before use.[11]
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv.), pyrazole (1.2 equiv.), and dried base (2.0 equiv.).
-
In a separate glovebox or Schlenk flask, prepare the catalyst solution. Add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and any additional ligand to the anhydrous, degassed solvent.
-
Add the catalyst solution to the flask containing the substrates via syringe.
-
-
Execution:
-
Heat the reaction to the lowest temperature that provides a reasonable reaction rate (e.g., 80-100 °C). Overheating can promote decomposition and side reactions.
-
Monitor the reaction by LC-MS or GC-MS. If the reaction stalls, a small, incremental increase in temperature may be beneficial.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base.
-
Dry the organic layer, concentrate, and purify via column chromatography.
-
Key Ligand Choice: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, tBuBrettPhos). These ligands accelerate the rate of reductive elimination, helping the desired C-N bond formation to outcompete the dehalogenation pathway.[12][13][14]
Issue 3: Poor Regioselectivity in N-Arylation
Q1: I am trying to N-arylate an unsymmetrical pyrazole (e.g., 3-methylpyrazole), and I'm getting a mixture of two regioisomers. How can I control the selectivity?
A1: This is a classic challenge in pyrazole chemistry. An unsymmetrical pyrazole has two distinct nitrogen atoms (N1 and N2), and arylation can occur at either site, leading to constitutional isomers. The product ratio is determined by a combination of steric and electronic factors.
-
Steric Hindrance: This is often the dominant factor. The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. For a 3-substituted pyrazole, this is typically the N1 position. For a 3,5-disubstituted pyrazole, the selectivity will depend on the relative size of the substituents.[12]
-
Electronic Effects: The electronic nature of the substituents on both the pyrazole and the aryl halide can influence the nucleophilicity of the two nitrogen atoms, but this effect is often secondary to sterics.
Caption: Regioselectivity in the N-arylation of a 3-substituted pyrazole.
Q2: What experimental strategies can I use to favor the formation of a single regioisomer?
A2: Maximizing regioselectivity involves strategically manipulating steric interactions within the reaction.
Strategies for Controlling N-Arylation Regioselectivity
| Strategy | Implementation Details | Rationale |
|---|---|---|
| Substrate Modification | If possible, use a pyrazole with a large, bulky substituent at the 3- or 5-position. | This dramatically increases the steric barrier for arylation at the adjacent N2 position, strongly directing the reaction to the N1 position. |
| Aryl Halide Choice | Use an aryl halide with bulky ortho-substituents (e.g., 2,6-dimethylbromobenzene). | The steric bulk on the incoming electrophile will cause it to preferentially approach the less-hindered nitrogen of the pyrazole. |
| Ligand Selection | Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, AdBrettPhos). | The ligand creates a sterically demanding environment around the palladium center. A very bulky ligand can amplify the inherent steric differences between the two nitrogen atoms, leading to higher selectivity.[12][15] |
| Temperature Control | Run the reaction at the lowest possible temperature. | Lower temperatures can increase the energy difference between the two competing transition states, often leading to improved selectivity. |
| Protecting Groups | Use a removable directing group on the pyrazole. | This is an advanced synthetic strategy. For example, a temporary bulky group can be installed at one position to force arylation at the other, followed by deprotection.[16] |
By methodically addressing these common byproduct challenges, you can significantly improve the outcome of your palladium-catalyzed pyrazole syntheses, leading to cleaner reactions, simpler purifications, and more reliable results.
References
- BenchChem. (2025). Technical Support Center: Palladium Catalyst Removal from Pyrazole Compounds. BenchChem.
- Bai, Y., et al. (2022). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. National Institutes of Health (NIH).
-
Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, ACS Publications. Retrieved from [Link]
-
Vo, C.-V., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. ChemRxiv. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
-
Samanta, S., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Retrieved from [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
-
Feng, Y., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]
-
Soulé, J.-F., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
- Stradiotto, M., & Kelly, C. P. (2015). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Books.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis. BenchChem.
Sources
- 1. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 16. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazole Aldehyde Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the complex challenge of purifying pyrazole aldehyde isomers. The synthesis of substituted pyrazoles often results in the formation of regioisomers, which possess nearly identical physicochemical properties, making their separation a significant bottleneck in synthetic workflows.[1][2][3][4][5] This document is designed to provide both foundational knowledge and practical, actionable solutions to overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of pyrazole aldehyde isomers so challenging?
The primary difficulty lies in the formation of regioisomers during synthesis, particularly when using unsymmetrical starting materials.[6][7] These isomers often have very similar molecular weights, polarities, and steric profiles. Consequently, standard purification techniques like column chromatography and crystallization require extensive optimization, as the subtle differences in physical properties provide a very narrow window for effective separation.
Q2: What are the most common purification techniques for these isomers?
The most widely successful methods are:
-
Silica Gel Column Chromatography: This is the workhorse technique, often requiring careful selection of eluent systems and potentially modified silica gel to achieve separation.[1][2][4]
-
Recrystallization: While challenging, fractional crystallization can be effective if a solvent system is identified that selectively solubilizes one isomer over the other.[6][8] This may involve forming acid addition salts to alter solubility properties.[6][9]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can offer superior resolution for difficult separations, especially at the analytical and semi-preparative scales.[10]
Q3: How can I quickly assess the isomeric ratio in my crude product?
Before attempting large-scale purification, it is crucial to determine the composition of your crude mixture. High-resolution ¹H NMR spectroscopy is an excellent first step.[11] The aldehyde protons of different isomers will often appear as distinct signals with unique chemical shifts, allowing for direct integration to calculate the isomeric ratio.[1][2] Analytical Thin Layer Chromatography (TLC) can also sometimes reveal the presence of multiple isomers if a suitable solvent system is found that shows even slight separation.
Q4: What are the best practices for storing purified pyrazole aldehyde isomers to prevent degradation?
Pyrazole aldehydes can be sensitive to environmental conditions. The aldehyde group is particularly susceptible to oxidation, which converts it to the corresponding carboxylic acid.[12] To ensure long-term stability, adhere to the following storage protocols:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to prevent oxidation.[12][13]
-
Light Protection: Use amber vials or store containers in the dark, as pyrazole derivatives can be prone to photodegradation.[12]
-
Low Temperature: Store at low temperatures (2-8 °C is common) to minimize degradation rates.[14]
-
Dry Conditions: Keep containers tightly sealed in a dry environment to prevent moisture-mediated degradation.[12]
Purification Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Caption: Troubleshooting workflow for pyrazole aldehyde purification.
Q5: My TLC shows two spots that are very close together (low ΔRf), and they co-elute from my silica column. What should I do?
This is the most common challenge, stemming from the similar polarity of the isomers.
-
Causality: The minimal difference in the interaction between each isomer and the stationary phase (silica) leads to poor separation.
-
Solution Strategy:
-
Optimize Eluent System: Avoid strong solvents that move everything quickly. Test various binary or ternary solvent systems. A common starting point is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1][2] Fine-tune the ratio to maximize the Rf difference, even if it's small.
-
Employ Isocratic Elution: Instead of a gradient, use a single, optimized solvent mixture. This allows the small separation factor to compound over the length of the column, leading to better resolution.
-
Increase Column Length and Reduce Diameter: Use a longer, narrower column to increase the number of theoretical plates, providing more opportunities for the isomers to separate.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a sample-to-silica ratio of 1:50 or 1:100.
-
Q6: I'm attempting recrystallization, but my compound either stays completely dissolved or crashes out as an oil. How can I induce crystallization?
-
Causality: Finding a solvent where the two isomers have significantly different solubility is difficult. Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities prevent lattice formation.
-
Solution Strategy:
-
Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). Use a small amount of crude material for each test.[6][15]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until you see persistent cloudiness. Allow it to cool slowly. A common combination is ethyl acetate/hexanes.[6]
-
Trituration: If you have an oil, try adding a non-polar solvent like hexanes or pentane and scratching the side of the flask with a glass rod. This can sometimes break up the oil and induce crystallization of the solid product.[6]
-
Form an Acid Addition Salt: Pyrazoles are basic and can be protonated with an acid (e.g., HCl, H₂SO₄) to form a salt.[9] These salts often have very different crystallization properties than the free base and can be purified by recrystallization from polar solvents like ethanol/water. The pure pyrazole can then be recovered by neutralizing the salt and extracting it.[6]
-
Q7: My compound appears to be decomposing on the silica column, resulting in low recovery and new, more polar spots on my TLC plates. What is happening?
-
Causality: The acidic nature of standard silica gel can catalyze degradation reactions. Furthermore, the high surface area of silica in the presence of air can promote the oxidation of the sensitive aldehyde group to a carboxylic acid.[12]
-
Solution Strategy:
-
Deactivate the Silica: For basic pyrazoles, the acidic silanol groups can cause irreversible adsorption or degradation. Pre-treating your eluent with 0.5-1% triethylamine (Et₃N) will neutralize these acidic sites and often results in much sharper peaks and higher recovery.[6]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic character of silica gel.
-
Work Quickly and Under Inert Gas: Prepare your column and run the purification as efficiently as possible to minimize contact time. If possible, apply a positive pressure of nitrogen or argon to the top of the column to prevent air from oxidizing the aldehyde.
-
Detailed Experimental Protocol: Isomer Separation by Column Chromatography
This protocol provides a generalized workflow for separating pyrazole aldehyde regioisomers using silica gel column chromatography.
-
Analytical TLC Optimization:
-
Prepare stock solutions of your crude product.
-
On a single TLC plate, spot the crude mixture and test various eluent systems (e.g., start with 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Identify the solvent system that provides the best separation (largest ΔRf) between the two isomer spots, with the lower spot having an Rf value between 0.2 and 0.3. This will be your starting eluent.
-
-
Column Preparation (Slurry Method):
-
Select a column with a diameter and length appropriate for your sample size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
In a beaker, mix the required amount of silica gel with your chosen eluent to form a homogenous slurry.
-
With the column's stopcock closed, pour the slurry into the column. Open the stopcock to drain the excess solvent while continuously tapping the column to ensure even packing. Add more eluent as needed to prevent the silica bed from running dry.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the packed silica bed to prevent disturbance during sample loading.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the weight of your compound) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto silica.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Gently add your eluent to the column, open the stopcock, and begin collecting fractions.
-
Apply gentle positive pressure (using a pump or nitrogen line) to maintain a steady flow rate.
-
Collect fractions of a consistent volume in an ordered rack of test tubes.
-
Monitor the separation by spotting alternating fractions on TLC plates.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates used for monitoring.
-
Identify and group the fractions containing each pure isomer. Also, identify fractions containing a mixture of the two.
-
Combine the pure fractions for each isomer and remove the solvent via rotary evaporation to yield the purified products.
-
Confirming Isomer Identity and Purity
After separation, it is critical to confirm the identity of each isomer and assess its purity.
Caption: Workflow from purification to final characterization of isomers.
| Analytical Technique | Information Provided | Key Considerations |
| ¹H and ¹³C NMR | Confirms the basic structure and purity. The chemical shifts of protons and carbons near the points of isomeric variation will differ.[1][11] | Provides strong evidence but may not be sufficient to unambiguously assign regiochemistry without further experiments. |
| 2D NMR (NOESY) | Nuclear Overhauser Effect Spectroscopy (NOESY) is powerful for assigning regiochemistry. It detects protons that are close in space, allowing differentiation between isomers where substituents are on different nitrogen or carbon atoms.[1][2] | Requires careful setup and interpretation. The absence of a correlation is not definitive proof of distance. |
| X-Ray Crystallography | Provides an unambiguous, three-dimensional structure of the molecule, definitively solving the isomeric identity.[8][16][17] | Requires a single, high-quality crystal, which can be challenging to grow.[8] |
| HPLC / LC-MS | Assesses purity with high sensitivity and confirms molecular weight. A pure sample should show a single peak in the chromatogram. | A developed HPLC method is crucial for determining the success of the preparative separation.[10] |
References
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UABDivulga. Retrieved January 9, 2026, from [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. (n.d.). UAB. Retrieved January 9, 2026, from [Link]
-
Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 18(2), 2386–2396. [Link]
-
Loh, W. S., Quah, C. K., Chia, T. S., Fun, H. K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules (Basel, Switzerland), 18(2), 2386–2396. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Jothy, V. B., Anibha, K. L., & Mathew, S. (2017). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 41(21), 12788–12801. [Link]
- Bott, K., & Tondelli, L. (2011). Method for purifying pyrazoles. Google Patents.
-
Sharma, V., & Kumar, V. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5909. [Link]
-
Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. [Link]
-
Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Retrieved January 9, 2026, from [Link]
- Rusak, N. N., Kletskov, A. V., Ugrak, B. I., & Es'kova, L. A. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Coke and Chemistry, 58(7), 268-271.
-
Purification of Amino-Pyrazoles. (2022, May 2). Reddit. Retrieved January 9, 2026, from [Link]
-
Klare, C., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 27(19), 6296. [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 9, 2026, from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2022). National Institutes of Health. Retrieved January 9, 2026, from [Link]
-
(PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022). Visnav. Retrieved January 9, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
Pascual-Escudero, A., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 4903-4908. [Link]
-
Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 9, 2026, from [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). ACS Publications. Retrieved January 9, 2026, from [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2024). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2018). National Institutes of Health. Retrieved January 9, 2026, from [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
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- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
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- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystal Structures of N-Substituted Pyrazolines [mdpi.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Improving Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for regioselective pyrazole synthesis. This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specifically substituted pyrazoles. The control of regioselectivity is a critical challenge in the synthesis of these valuable heterocyclic compounds, as the biological activity and physicochemical properties of pyrazole derivatives are often highly dependent on the substitution pattern.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve your desired regioisomeric purity.
I. Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction that has the potential to yield multiple products. In the synthesis of unsymmetrical pyrazoles, particularly from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two different regioisomers can be formed.[1] Controlling which isomer is predominantly or exclusively generated is a key objective, as different regioisomers can exhibit vastly different biological activities and physical properties.[1]
Q2: Why is controlling regioselectivity so important in drug discovery?
A2: In drug development, the specific arrangement of atoms in a molecule (its constitution) is paramount to its function. Different regioisomers of a pyrazole-based compound can have distinct binding affinities for biological targets, metabolic stabilities, and toxicity profiles. Therefore, the ability to selectively synthesize the desired regioisomer is crucial for efficient lead optimization and the development of safe and effective therapeutics.[1]
Q3: What are the primary synthetic routes to substituted pyrazoles where regioselectivity is a concern?
A3: The most common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] When an unsymmetrical 1,3-dicarbonyl is used, a mixture of regioisomers can result.[2][3] Other important methods include the reaction of α,β-unsaturated ketones (chalcones) with hydrazines and 1,3-dipolar cycloadditions of diazo compounds with alkynes, where regioselectivity can also be a significant challenge.[2][4]
Q4: Can you briefly explain the mechanism of the Knorr pyrazole synthesis and where the regioselectivity is determined?
A4: The Knorr synthesis begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity is determined in the initial nucleophilic attack step. The hydrazine can attack either of the two non-equivalent carbonyl groups, leading to the formation of two different regioisomeric products.[5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of one over the other?
Answer: A lack of regioselectivity is a common issue, especially when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl substrate are minimal. Here are several strategies to address this:
-
Exploit Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1] You can leverage this by choosing a 1,3-dicarbonyl with substituents that create a significant electronic bias. For example, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and will be preferentially attacked.[1]
-
Leverage Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the nucleophilic attack to the less sterically encumbered site.[1]
-
Modify Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1]
-
Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which can alter the nucleophilicity of its two nitrogen atoms and influence the site of the initial attack.[1]
-
Basic Conditions: Basic conditions may favor the attack of the more inherently nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of the 5-arylpyrazole isomer in certain reactions.[6]
Decision-Making Workflow for Improving Regioselectivity
Caption: Catalyst systems can direct the reaction to different regioisomers.
Problem 3: My reaction is sluggish and gives low yields, even though the regioselectivity is acceptable.
Answer: Poor reaction kinetics can sometimes be linked to the same factors that influence regioselectivity. Here's how to improve reaction efficiency:
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. This can sometimes also influence the regiochemical outcome, often favoring the thermodynamically more stable product. [1]
-
Catalysis: The use of catalysts can significantly accelerate the reaction.
-
Acid Catalysis: Brønsted acids (e.g., acetic acid, p-TsOH) or Lewis acids (e.g., BF₃·OEt₂) are commonly used in Knorr-type syntheses to activate the carbonyl groups. [4] * Metal Catalysis: Various metal catalysts, including those based on iron, copper, and ruthenium, have been developed for the regioselective synthesis of pyrazoles under mild conditions. [4]
-
-
Solvent Choice: The reaction rate can be highly solvent-dependent. Polar aprotic solvents like DMF or N,N-dimethylacetamide can enhance the rate of condensation reactions. [2]
III. Experimental Protocols
Protocol 1: Regioselective Knorr Condensation using a Fluorinated Alcohol
This protocol describes a general procedure for the Knorr condensation that often favors one regioisomer through the use of HFIP as a solvent. [1] Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone
This protocol provides a rapid method for pyrazole synthesis that can sometimes favor the thermodynamically preferred isomer. [1] Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL), which serves as both the solvent and catalyst.
-
Securely seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Optimal conditions should be determined for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
IV. Data Summary Table
The following table summarizes the influence of various factors on the regioselectivity of pyrazole synthesis.
| Factor | Influence on Regioselectivity | Key Considerations |
| Electronic Effects | The more electrophilic carbonyl is preferentially attacked. Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity. | Can be the dominant factor in substrates with strong electronic bias. [1] |
| Steric Hindrance | Bulky groups on the diketone or hydrazine direct attack to the less hindered carbonyl. | The size and position of substituents are critical. [1] |
| Reaction pH | Can alter the nucleophilicity of the hydrazine nitrogens and the nature of the intermediates. | Acidic and basic conditions can lead to different major regioisomers. [1][5] |
| Solvent | Can influence reaction rates and stabilize transition states differently. Fluorinated alcohols (e.g., HFIP) can significantly enhance selectivity. [6] | Solvent polarity and hydrogen-bonding ability are important parameters. |
| Catalyst | Can override intrinsic substrate reactivity to favor a specific regioisomer. | The choice of metal and ligand is crucial for catalyst-controlled reactions. [4][7] |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Higher temperatures may favor the more stable regioisomer. |
V. References
-
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Fanourakis, A., Liu, Y., Mukherjee, P., Garipov, A., Reiher, C., Kelly, C., Reynolds, S., Saucedo, P., Gutierrez, O., & Levin, M. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-Keto Esters to Pyrazoles: A Surprising Way To Synthesize Antifungal Compounds. Accounts of Chemical Research, 44(7), 586-597. [Link]
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from the Reaction of Ketones and Acid Chlorides: A Fast and General Route to Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Kamal, A., & Malik, M. S. (2012). A concise review on the synthesis of pyrazole heterocycles. Hilaris Publisher. [Link]
-
Katritzky, A. R., & Taylor, R. J. K. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
-
Komendantova, A. S., et al. (2023). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]
-
Kumar, V., & Green, R. (2021). A review of pyrazole and its derivatives. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
-
Kumar, A., & Kumar, S. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 7(3), 1120-1123. [Link]
-
Lamberth, C. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6527. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Reddy, C. R., et al. (2016). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Request PDF. [Link]
-
Sahu, S. K., et al. (2021). Various methods for the synthesis of pyrazole. ResearchGate. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. [Link]
-
Wallace, S., & Chin, J. W. (2014). Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Chemical Science, 5(5), 1742-1744. [Link]
-
Wang, H., et al. (2018). An efficient copper-catalyzed condensation reaction provided pyrazoles under acid-free reaction conditions at room temperature and in a short reaction time. Synlett, 29(20), 2689-2692. [Link]
-
Witulski, B., & Alayrac, C. (2004). A Novel Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by a Palladium-Catalyzed Three-Component Reaction. Angewandte Chemie International Edition, 43(44), 5928-5931. [Link]
-
Zhang, Q., et al. (2015). A regioselective 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals, which serve as alkyne surrogates, provides 3,5-disubstituted pyrazoles in good yields. Organic Letters, 17(4), 872-875. [Link]
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- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up phase of this powerful reaction. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Work-up and Purification
This section addresses specific, common issues encountered after the formylation reaction is complete.
Problem 1: Low or No Yield of the Desired Formylated Pyrazole
You've run the reaction, proceeded with the work-up, and TLC/LCMS analysis shows little to no product.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Incomplete Hydrolysis of the Iminium Intermediate | The Vilsmeier-Haack reaction does not directly yield the aldehyde. It forms a stable iminium ion intermediate which must be hydrolyzed during the aqueous work-up to reveal the formyl group.[1][2] Insufficient water, inadequate stirring, or quenching at too low a pH can prevent complete hydrolysis. | 1. Ensure Sufficient Hydrolysis Time: After quenching, allow the mixture to stir vigorously for at least 30-60 minutes before extraction. Gentle warming (e.g., to room temperature or 30-40°C) can sometimes accelerate this step, but must be done cautiously to prevent product degradation.[3] 2. pH Adjustment: After the initial quench, adjust the pH to a neutral or slightly basic range (pH 7-9) using a suitable base (e.g., saturated NaHCO₃, K₂CO₃, or dilute NaOH).[4] This neutralizes acidic byproducts and facilitates the final hydrolysis step. |
| Product Degradation During Work-up | Formylated pyrazoles, especially those with sensitive functional groups, can be unstable under harsh pH conditions. Strongly acidic or basic conditions, coupled with elevated temperatures during quenching, can lead to decomposition.[3] | 1. Controlled Quenching: Always add the reaction mixture slowly to a vigorously stirred vessel of ice or an ice-cold aqueous solution (e.g., saturated sodium acetate solution).[3][5] This dissipates the significant heat generated from the hydrolysis of excess POCl₃ and the Vilsmeier reagent. 2. Use a Buffered System: Quenching in a cold, saturated solution of sodium acetate provides a buffer that helps maintain a milder pH during hydrolysis.[5] |
| Substrate Deactivation | The electronic nature of the pyrazole ring is paramount. Strong electron-withdrawing groups (EWGs) on the pyrazole or its N-substituent can render the ring insufficiently nucleophilic to attack the Vilsmeier reagent, leading to no reaction.[6] | If you recover only starting material, the issue lies with the reaction itself, not the work-up. Consider using more forcing reaction conditions (higher temperature, longer reaction time) or re-evaluate if the Vilsmeier-Haack is the appropriate method for your specific substrate.[6][7] |
Problem 2: Formation of a Tarry, Intractable Residue Upon Quenching
Instead of a clean suspension or solution, the work-up results in a dark, sticky tar that complicates extraction and purification.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Uncontrolled Quenching Temperature | The hydrolysis of phosphorus oxychloride (POCl₃) is extremely exothermic. Adding the reaction mixture too quickly to water without sufficient cooling causes a rapid temperature spike, leading to polymerization and decomposition of the starting material and/or product.[3] | 1. Reverse Addition: Add the reaction mixture portion-wise via a dropping funnel to a large volume of vigorously stirred ice-water or ice-cold base. Never add water directly to the reaction mixture. 2. Maintain Low Temperature: Ensure the temperature of the quenching solution does not rise above 5-10°C during the addition. |
| Highly Reactive Substrate | Pyrazoles that are exceptionally electron-rich can be prone to side reactions or polymerization under the acidic and high-temperature conditions of an uncontrolled quench.[3] | Use milder reaction conditions (e.g., lower temperature) to prevent the formation of reactive byproducts. During work-up, the controlled quenching described above is critical. |
Problem 3: Difficulty in Purifying the Product
The crude product is obtained, but separating it from impurities via column chromatography or crystallization is challenging.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Contamination with Starting Material of Similar Polarity | An incomplete reaction will leave behind starting material. If the starting pyrazole has a polarity close to the formylated product, separation by standard silica gel chromatography can be difficult.[3] | 1. Drive Reaction to Completion: Before scaling up, optimize the reaction time and temperature by monitoring with TLC or LCMS to ensure full consumption of the starting material. 2. Alternative Purification: If chromatography fails, consider other methods. Purification via crystallization is often effective.[8][9] In some cases, converting the pyrazole product to an acid addition salt can facilitate purification by crystallization, with the free base being regenerated afterward.[8][9] |
| Formation of Regioisomers | If the pyrazole substrate has more than one activated position, formylation can occur at multiple sites, leading to a mixture of isomers that are often very difficult to separate.[3] | This is an issue of reaction regioselectivity. Modifying the substrate with blocking groups or adjusting reaction conditions (solvent, temperature) may favor one isomer. Careful analysis and potentially specialized chromatography (e.g., reverse-phase HPLC) may be required for separation. |
Frequently Asked Questions (FAQs)
This section provides insights into the strategic choices made during the work-up procedure.
Q1: What is the Vilsmeier reagent and why is a specific work-up required? A: The Vilsmeier reagent is an electrophilic chloroiminium salt, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][10] The pyrazole attacks this reagent. The product of this initial reaction is another iminium ion, not the final aldehyde. The aqueous work-up is a critical chemical step that hydrolyzes this iminium intermediate to generate the desired carbonyl group of the aldehyde.[1][11]
Q2: Why is it crucial to perform the quench at low temperature? A: The primary reason is to control the highly exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier reagent itself.[3] Failure to manage this exotherm can cause the temperature to rise uncontrollably, leading to the decomposition of the desired product and the formation of tarry byproducts. Maintaining a low temperature (0-10°C) ensures a clean and safe work-up.
Q3: What is the purpose of adding a base like sodium bicarbonate or sodium acetate during the work-up? A: There are two main reasons:
-
Neutralization: The reaction generates acidic byproducts, including hydrochloric acid and phosphoric acid derivatives.[1] The base neutralizes these acids, preventing potential acid-catalyzed degradation of the product.
-
Facilitating Hydrolysis: The hydrolysis of the iminium salt intermediate to the aldehyde is most efficient under neutral to slightly basic conditions. The base ensures the pH is in the optimal range for this transformation to proceed to completion.[4]
Q4: Can I use a different solvent for extraction besides ethyl acetate or dichloromethane? A: Yes, the choice of extraction solvent depends on the solubility and polarity of your specific formylated pyrazole. Ethyl acetate and dichloromethane are common first choices due to their versatility. However, other solvents like diethyl ether or chloroform can also be used.[5][12] It is advisable to perform a small-scale liquid-liquid extraction test to determine the most effective solvent for your product.
Q5: My product seems to be water-soluble. How should I modify the work-up? A: If your formylated pyrazole has high polarity (e.g., due to other hydrophilic functional groups), it may have significant water solubility, leading to low recovery during extraction. In this case:
-
Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and can significantly reduce the solubility of your organic product, driving it into the organic layer.
-
Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for efficient recovery.
-
Alternative Solvents: Consider using more polar extraction solvents like n-butanol.
Visualized Workflows and Protocols
Standard Work-up Protocol
-
Preparation: Prepare a separate flask containing a vigorously stirred solution of crushed ice and water (or a saturated aqueous solution of NaHCO₃ or NaOAc). The volume should be 5-10 times the volume of your reaction mixture.
-
Quenching: Cool the completed reaction mixture to room temperature. Using a dropping funnel, add the reaction mixture slowly and portion-wise to the prepared ice-cold solution. Monitor the temperature of the quenching flask to ensure it remains below 10°C.
-
Hydrolysis: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Monitor the reaction by TLC or LCMS until the intermediate is fully converted to the product.
-
Neutralization & Extraction: Adjust the pH of the mixture to ~8-9 using a suitable base (e.g., solid NaHCO₃ or 2M NaOH). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing & Drying: Combine the organic extracts. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography, crystallization, or distillation as required.[3][13]
Diagram: Vilsmeier-Haack Work-up Workflow
Caption: Step-by-step workflow for the Vilsmeier-Haack work-up.
Diagram: Hydrolysis of the Iminium Intermediate
Caption: Simplified hydrolysis mechanism during aqueous work-up.
References
-
Vilsmeier–Haack reaction - Wikipedia.
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed.
-
Technical Support Center: Vilsmeier-Haack Reaction Work-up and Byproduct Removal - Benchchem.
-
Vilsmeier-Haack Reaction - Chemistry Steps.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal.
-
WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
DE102009060150A1 - Process for the purification of pyrazoles - Google Patents.
-
Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2015). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 3(3), 253-259.
-
Comparing Vilsmeier-Haack with other formylation methods for heterocycles - Benchchem.
-
Dabhade, P. S., Dabhade, M. P., Dhawale, S. A., & Mokale, S. N. (2020). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole-4-carbaldehydes. Degres Journal, 9, 85-94.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances.
-
Vilsmeier-Haack Reaction - NROChemistry.
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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- 4. degres.eu [degres.eu]
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- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. ijacskros.com [ijacskros.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyrazoles
Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying causality of experimental outcomes, providing you with the expertise to diagnose and resolve issues in your own reactions.
Frequently Asked Questions (FAQs)
Q1: My pyrazole cross-coupling reaction is sluggish or has stalled completely. What are the most probable causes?
A1: Low or no conversion is a frequent issue, often pointing directly to catalyst deactivation. The primary culprits for pyrazole substrates include:
-
Catalyst Poisoning: The lone pair of electrons on the pyrazole's nitrogen atoms can coordinate strongly to the palladium center, forming stable, catalytically inactive "off-cycle" complexes. This is a predominant deactivation pathway, especially with unprotected N-H pyrazoles.[1][2]
-
Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into bulk, inactive palladium metal.[1] This can be triggered by high temperatures, the presence of oxygen, or inappropriate ligand choice.[1][3]
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that are crucial for catalyst stability can themselves degrade under harsh reaction conditions, such as high temperatures or the use of strong bases.[4][5]
-
Inefficient Oxidative Addition: Particularly with more robust bonds like C-Cl, the initial oxidative addition step can be rate-limiting. This requires highly active catalysts, and if the catalyst is even partially deactivated, this step may not proceed efficiently.[1][5]
-
Poor Reagent Quality: Impurities in your pyrazole substrate, coupling partner (e.g., boronic acid), or degradation of reagents can inhibit the catalyst.[1] For instance, boronic acids can undergo protodeboronation, especially at higher temperatures.[2]
Q2: My reaction mixture has turned black. What does this signify, and how can I prevent it?
A2: The black precipitate is almost certainly "palladium black," which is aggregated, catalytically inactive palladium metal.[1] Its formation signals a catastrophic failure of the catalytic cycle. To prevent this:
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[1][3] These ligands create a sterically hindered "pocket" around the palladium atom, preventing individual catalyst molecules from aggregating.[3]
-
Control the Temperature: While heat can increase reaction rates, it also accelerates catalyst decomposition.[1][3] It is often a delicate balance. Try running the reaction at the lowest temperature that affords a reasonable rate.
-
Maintain a Strictly Inert Atmosphere: Oxygen is a potent oxidant for the active Pd(0) species, leading to its deactivation and subsequent precipitation.[1] Ensure your solvents are rigorously degassed and that you maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[6]
Q3: Does the position of the halogen on the pyrazole ring affect the reaction outcome?
A3: Yes, significantly. The reactivity of halopyrazoles in palladium-catalyzed cross-couplings is largely governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl.[7] Therefore, the general order of reactivity is iodo > bromo > chloro.[7] While 4-iodopyrazoles are typically the most reactive, they can also be more susceptible to side reactions like dehalogenation.[7][8] In contrast, 4-chloropyrazoles are more stable and cost-effective but demand more active and specialized catalyst systems to achieve efficient coupling.[7]
Q4: I'm using an N-H unprotected pyrazole, and the reaction is failing. Is N-protection necessary?
A4: While not always mandatory, N-protection is often highly beneficial. The acidic N-H proton of the pyrazole ring can interfere with the catalytic cycle in several ways. The deprotonated pyrazolate anion can bind strongly to the palladium center, leading to catalyst inhibition.[2] Many standard cross-coupling protocols fail for substrates with free N-H groups.[2] If you are encountering issues, protecting the pyrazole nitrogen with a group like a trityl[9][10] or Boc group[11] can prevent these side reactions and is a recommended troubleshooting step.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Catalyst Poisoning by Pyrazole Nitrogen
This guide addresses situations where the reaction stalls with starting material still present, and there is no visible formation of palladium black. This often points to the formation of dormant, off-cycle palladium-pyrazole complexes.
Symptoms:
-
Reaction stalls at low to moderate conversion.
-
No visible palladium black precipitation.
-
TLC/LC-MS analysis shows remaining starting materials.
Causality: The nitrogen lone pairs of the pyrazole substrate or product can act as ligands, displacing the phosphine or NHC ligand and forming a stable complex with the palladium catalyst that is unable to continue the catalytic cycle.[1][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst poisoning.
Experimental Protocols:
-
Ligand Screening:
-
Rationale: Sterically demanding, electron-rich ligands can increase the rate of reductive elimination and discourage the binding of pyrazole nitrogen.[5]
-
Procedure: Set up parallel reactions using your standard conditions but replace your current ligand with a panel of others. Good candidates include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky NHC ligands (e.g., IPr, IMes).
-
Analysis: Monitor reaction progress by TLC or LC-MS at regular intervals to identify the most effective ligand.
-
-
Base and Solvent Evaluation:
-
Rationale: Strong bases can deprotonate N-H pyrazoles, increasing their propensity to bind to the palladium center.[2][12]
-
Procedure: Using the best ligand identified, screen a series of weaker bases such as K₂CO₃ or Cs₂CO₃ in place of stronger bases like NaOtBu or K₃PO₄.[1][13] Concurrently, ensure you are using anhydrous, deoxygenated solvents like toluene, dioxane, or THF.[1]
-
Analysis: Compare conversion rates to determine the optimal base-solvent combination.
-
-
N-Protection Strategy:
-
Rationale: Physically blocking the pyrazole nitrogen lone pairs is a direct way to prevent catalyst poisoning.
-
Procedure: Synthesize the N-protected analog of your pyrazole substrate (e.g., N-Boc or N-trityl). Repeat the cross-coupling reaction using the optimized conditions from the previous steps.
-
Analysis: A successful reaction with the protected substrate strongly indicates that catalyst poisoning was the primary deactivation pathway.
-
Guide 2: Preventing and Managing Palladium Black Formation
This guide is for reactions that exhibit the formation of a black precipitate, indicating catalyst decomposition.
Symptoms:
-
A black or dark brown precipitate forms in the reaction mixture.
-
Reaction progress slows or stops after the precipitate appears.
Causality: The active Pd(0) catalyst is unstable and can aggregate to form bulk palladium metal (palladium black) if not properly stabilized by ligands.[1] This process is accelerated by high temperatures and the presence of oxidizing agents like O₂.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Experimental Protocols:
-
Verification of Inert Atmosphere:
-
Rationale: Trace oxygen can rapidly deactivate the catalyst.[1]
-
Procedure: Ensure your solvent degassing procedure is robust (e.g., three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Use Schlenk techniques or a glovebox for reagent addition. Maintain a positive pressure of inert gas throughout the reaction.
-
Analysis: A clean reaction under rigorously inert conditions confirms oxygen contamination as the likely culprit.
-
-
Temperature Optimization:
-
Rationale: Lower temperatures slow the rate of catalyst decomposition.[1]
-
Procedure: Set up the reaction at a lower temperature (e.g., decrease from 100 °C to 80 °C) and monitor for both product formation and palladium black precipitation. It may be necessary to accept a longer reaction time for a cleaner conversion.
-
Analysis: Find the highest temperature that does not lead to significant precipitate formation.
-
-
Precatalyst Selection:
-
Rationale: Well-defined, air- and moisture-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles) can ensure a more controlled and efficient generation of the active Pd(0) species in situ, minimizing the opportunity for aggregation.[3]
-
Procedure: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃, switch to a modern precatalyst that incorporates your chosen ligand.
-
Analysis: A cleaner reaction profile with a precatalyst suggests that inefficient initial activation was contributing to decomposition.
-
-
Concentration Adjustment:
-
Rationale: In some cases, particularly in dual photoredox/nickel-catalyzed systems which can have analogous deactivation pathways, running reactions at higher concentrations can increase the rate of productive catalytic steps, outcompeting the deactivation pathways.[14]
-
Procedure: If other methods fail, attempt the reaction at a higher molar concentration (e.g., from 0.1 M to 0.5 M).
-
Analysis: Improved yield and reduced decomposition may indicate that the kinetics of deactivation versus catalysis are concentration-dependent.
-
Data Summary
The choice of ligand and reaction conditions is paramount for the successful cross-coupling of pyrazoles. Below is a summary table illustrating the impact of different parameters on reaction outcomes, based on literature reports.
| Issue | Potential Cause | Recommended Action | Key Parameter | Example Modification | Expected Outcome |
| Stalled Reaction | Catalyst Poisoning | Use sterically hindered ligands | Ligand | Change from PPh₃ to a Buchwald ligand (e.g., XPhos) | Increased conversion |
| Black Precipitate | Catalyst Decomposition | Lower reaction temperature | Temperature | Decrease from 110 °C to 80 °C | Cleaner reaction, less precipitate |
| Low Yield | Inefficient Activation | Use a modern precatalyst | Palladium Source | Switch from Pd(OAc)₂/Ligand to a Palladacycle Precatalyst | Improved yield and reproducibility |
| Substrate Incompatibility | Free N-H Interference | Protect the pyrazole nitrogen | Substrate | Use N-Boc or N-Trityl pyrazole | Successful coupling |
References
- Catalyst deactivation and recovery in reactions using 1,5-Dimethyl-3-phenylpyrazole ligands. Benchchem.
- Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Developing Ligands for Palladium(II)
- Buchwald-Hartwig Amin
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
- Application Notes and Protocols for the Buchwald-Hartwig Amin
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. Benchchem.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for professionals engaged in the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, their synthesis, particularly routes involving hydrazine and its derivatives, often presents significant thermal hazards.[4][5] Uncontrolled exothermic reactions can lead to thermal runaways, compromising reaction yield, operator safety, and process integrity.[6][7][8]
This guide is designed to provide you, our fellow researchers and process chemists, with actionable insights and robust protocols to anticipate, manage, and control exotherms during pyrazole synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, safety-conscious decisions in your laboratory.
Part 1: Frequently Asked Questions - Understanding the Thermal Hazard
This section addresses the fundamental questions regarding the exothermic nature of pyrazole synthesis.
Q1: Why are pyrazole syntheses, especially those using hydrazine, often highly exothermic?
A1: The high exothermicity is rooted in the thermodynamics of the reaction. The synthesis of the stable pyrazole ring involves the formation of strong nitrogen-nitrogen and carbon-nitrogen bonds. The most common synthetic route, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[9][10][11] Hydrazine is a high-energy molecule and a powerful reducing agent; its reaction to form the thermodynamically stable aromatic pyrazole ring releases a significant amount of energy as heat.[4] Reactions can be vigorous, and controlling the temperature is crucial to prevent side reactions and ensure safety.[11]
Q2: Which specific steps or reagents in the synthesis pose the greatest thermal risk?
A2: The primary thermal risk is associated with the addition of hydrazine or its derivatives (e.g., hydrazine hydrate) to the reaction mixture.[4][11] Hydrazine hydrate is highly reactive and its initial contact with the dicarbonyl compound can initiate a rapid, heat-generating reaction.[4][11] Hydrazine itself is also a particularly hazardous substance, being corrosive, toxic, and a suspected carcinogen, necessitating strict handling protocols.[4][12][13] Using hydrazine salts, such as the hydrochloride or sulfate, can be a safer alternative as they tend to be less reactive.[11]
Q3: What are the potential consequences of an uncontrolled exotherm or "thermal runaway"?
A3: A thermal runaway occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[6][7] This leads to a rapid increase in temperature and pressure within the reactor. The consequences can range from moderate to catastrophic:
-
Loss of Selectivity and Yield: Higher temperatures can promote side reactions or decomposition of reactants and products.
-
Boil-over: The reaction solvent can rapidly boil, leading to a loss of containment.
-
Decomposition: At elevated temperatures, reactants or products may decompose, generating large volumes of gas and leading to a dangerous pressure increase.
-
Equipment Failure: Over-pressurization can cause reactor rupture, leading to the release of flammable and toxic materials.[8]
-
Fire and Explosion: If flammable solvents are used, their release can form a vapor cloud that, upon finding an ignition source, can lead to a fire or explosion.[5][8]
Part 2: Proactive Thermal Management & Troubleshooting
Effective management of reaction exotherms begins with careful planning and robust experimental design. This section provides detailed protocols and troubleshooting guidance.
Protocol 1: Pre-Reaction Thermal Hazard Assessment
Before beginning any synthesis, a thorough hazard assessment is critical. This involves more than just reading the Safety Data Sheet (SDS); it requires understanding the thermochemistry of your specific reaction.
Step-by-Step Guide:
-
Literature Review: Search for literature on the specific or analogous pyrazole synthesis you are performing. Journals like Organic Process Research & Development often contain detailed safety and calorimetry studies.
-
Calorimetric Screening: If you are working on a novel reaction or scaling up, performing reaction calorimetry is the gold standard.[14][15] Techniques like Heat Flow Calorimetry (HFC) or Differential Scanning Calorimetry (DSC) provide crucial data.[6][16][17][18]
-
Heat Flow Calorimetry (HFC): Measures the heat evolved in real-time under process-like conditions, allowing you to determine the total heat of reaction and the rate of heat release.[16][17]
-
Differential Scanning Calorimetry (DSC): Can be used to screen for the thermal stability of starting materials, intermediates, and final products, identifying onset temperatures for decomposition.[6][18]
-
-
Calculate the Adiabatic Temperature Rise (ΔTad): This is a critical safety parameter that estimates the maximum temperature the reaction mixture could reach if all cooling were lost. It is calculated from the heat of reaction (obtained from calorimetry) and the heat capacity of the reaction mixture. A high ΔTad indicates a high-risk reaction.[7]
Data Summary for Hazard Assessment:
| Parameter | Description | Method of Determination | Significance |
| Heat of Reaction (ΔHr) | Total heat released or absorbed during the reaction. | Reaction Calorimetry (HFC, RC1)[16][17] | Quantifies the total energy potential of the exotherm. |
| Heat Release Rate (qr) | The speed at which heat is generated (Watts/L). | Reaction Calorimetry | Determines the required cooling capacity of the reactor.[17] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase in a perfectly insulated system. | Calculated from ΔHr and heat capacity. | Assesses the worst-case scenario if cooling fails.[7] |
| Decomposition Temperature (Td) | Temperature at which a substance begins to decompose exothermically. | Differential Scanning Calorimetry (DSC)[6] | A critical safety limit that must not be approached. |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature achievable under process deviations. | Calculated from ΔTad and process conditions. | Must be significantly lower than Td.[7][17] |
Troubleshooting Guide: Real-Time Intervention
| Observed Issue | Potential Cause(s) | Immediate Corrective Action(s) | Preventative Measures |
| Temperature rising faster than expected during reagent addition. | Addition rate is too high for the cooling capacity. Inadequate stirring. | 1. Stop the addition immediately. 2. Increase cooling (e.g., add more dry ice to the bath). 3. Ensure vigorous stirring. | Use a syringe pump for controlled, slow addition. Perform a calorimetry study to determine a safe addition profile.[14] |
| Reaction temperature continues to rise after addition is stopped. | Accumulation of unreacted reagents due to slow initiation or poor mixing. The reaction has reached thermal runaway. | 1. Emergency Shutdown: If the temperature rise is rapid and approaching the solvent's boiling point, prepare for emergency quenching (if a validated quench procedure exists). 2. Alert Personnel & Evacuate: Inform colleagues and evacuate the immediate area. Do not attempt to handle a runaway reaction yourself.[12] | Ensure the reaction has initiated before adding the bulk of the reagent. Add a small initial charge and confirm a slight exotherm before proceeding with the main addition. |
| Sudden, unexpected gas evolution and color change. | Potential decomposition reaction or vigorous boiling of a low-boiling point component. | 1. Stop all heating and reagent addition. 2. Ensure the reaction is vented to a safe area (fume hood).[4][13] 3. Monitor temperature and pressure closely from a safe distance. | Characterize thermal stability of all components via DSC.[6][18] Ensure the reaction temperature stays well below any known decomposition points. |
Part 3: Advanced Control Strategies & Visual Workflows
For high-risk exothermic reactions or for larger-scale production, more advanced control strategies are necessary.
Flow Chemistry: An Inherently Safer Approach
Flow chemistry has emerged as a powerful tool for managing highly exothermic reactions.[1][19][20] By performing the reaction in a continuously flowing stream within a microreactor or packed-bed reactor, several key advantages are realized:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat removal, preventing hot spots and quenching exotherms almost instantaneously.[1][19]
-
Small Reaction Volume: At any given moment, only a very small amount of material is in the reactor, drastically reducing the potential hazard of a runaway.[20]
-
Precise Control: Residence time, temperature, and stoichiometry are controlled with high precision, often leading to higher yields and purity.[1][21]
Several studies have demonstrated the successful and safe synthesis of pyrazoles using flow chemistry, highlighting its benefits over traditional batch methods.[1][19][21][22]
Visualizing Workflows with Graphviz
Diagram 1: Decision Tree for Exotherm Management
This diagram outlines the critical decision points from reaction conception to execution, ensuring a systematic approach to safety.
A decision tree for managing exothermic reactions.
Diagram 2: Conceptual Heat Management in Batch vs. Flow Reactors
This diagram illustrates the fundamental difference in heat dissipation between batch and continuous flow reactors.
Heat management comparison: Batch vs. Flow reactors.
By integrating these principles of proactive hazard assessment, robust experimental control, and modern technologies like flow chemistry, you can ensure the safe and efficient synthesis of pyrazole derivatives, advancing your research and development goals without compromising safety.
References
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- UC Santa Barbara Environmental Health & Safety. Hydrazine.
- Bickerton, J., & Timms, A. W. (2001). Non-Isothermal heat-flow calorimetry for batch and semi-batch process development. IChemE Symposium Series No. 148.
- Molecules. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.
- MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 2025, 30(7), 1582.
- University of Nevada, Reno Environmental Health & Safety. Hydrazine Standard Operating Procedure Template.
- PubMed. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 2025, 30(7), 1582.
- Syrris. Information on the Reaction Calorimetry application.
-
METTLER TOLEDO. What is Heat Flow Calorimetry? - Overview Video. YouTube, 2021. Available from: [Link]
- Fisher Scientific. Hydrazine hydrate - SAFETY DATA SHEET. 2010.
- Lanxess. Hydrazine Hydrate - Product Safety Assessment. 2015.
- Prime Process Safety Center. Calorimetric Studies for Process Safety.
- Organic Process Research & Development. Advances in Continuous Flow Calorimetry.
- Mettler Toledo. Supplementary Information Synthesis of energetic coordination compounds based on pyrazole and 4-chloropyrazole via Co-Melting Crystallization Method.
- RSC Publishing. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Advances.
- Practical approach to prediction and prevention of runaway reactions.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Frontiers in Chemistry. Review on loss prevention of chemical reaction thermal runaway: Principle and application. 2025.
- IChemE. Why reactions run away.
- Organic Chemistry Portal. Pyrazole synthesis.
- NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. 2025.
- Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254.
- Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 2023, 4.
- ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. 2025.
- NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Organic Syntheses. 4 - Organic Syntheses Procedure.
- Benchchem. Preventing degradation of pyrazole compounds during synthesis.
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Technical Support Center: Purification of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists working with 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. Impurities can significantly impact downstream reactions and biological assays, making robust purification essential. Here, we address common purification challenges in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: My initial synthesis of this compound yielded a dark, oily product. What are the likely impurities and how can I identify them?
Answer:
A dark, oily crude product is a common outcome, particularly from syntheses like the Vilsmeier-Haack reaction, and it points to a mixture of impurities.[1][2] Understanding the potential contaminants is the first step toward effective purification.
Common Impurities and Their Origins:
-
Residual Vilsmeier Reagent and Byproducts: The synthesis often employs a Vilsmeier reagent, generated from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[3][4][5][6][7] Incomplete quenching or work-up can leave residual DMF and phosphoric acid species.
-
Unreacted Starting Materials: Depending on reaction efficiency, unreacted 1-methyl-5-phenyl-1H-pyrazole may be present.
-
Side-Reaction Products: The Vilsmeier-Haack reaction, while generally regioselective for electron-rich systems, can sometimes lead to minor side products.[2][4]
-
Oxidation Product: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (1-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid), especially upon exposure to air during work-up and storage.[8][9] This is a very common impurity.
-
Polymeric Materials: The harsh conditions of the reaction can sometimes generate small amounts of dark, polymeric tars.
Workflow for Impurity Identification:
To devise a purification strategy, a preliminary analysis is crucial. A combination of Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.
Caption: A logical workflow for the initial identification of impurities in crude this compound.
Question 2: What is the most effective method to purify the crude aldehyde from a viscous oil to a crystalline solid?
Answer:
For converting an impure oil to a solid, two primary lab-scale techniques are recommended: recrystallization and flash column chromatography. The choice depends on the impurity profile and the desired final purity.
Method 1: Recrystallization (Ideal for moderate impurity levels)
Recrystallization is a powerful technique for removing small amounts of impurities and is often the most efficient method for obtaining crystalline material. A successful recrystallization relies on selecting a solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Screen solvents for suitability. For a compound like this compound, ethanol, isopropanol, or a mixture of ethyl acetate/hexanes are excellent starting points.[1][10][11]
-
Dissolution: In an appropriately sized flask, add the crude oil and a stir bar. Heat the flask and add a minimal amount of the hot solvent until the compound fully dissolves.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals. Once at ambient temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Method 2: Flash Column Chromatography (For complex or highly impure mixtures)
When dealing with multiple impurities of varying polarities, flash chromatography over silica gel is the method of choice.[12]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of ethyl acetate and hexanes is common. The ideal system will give your target compound an Rf value of approximately 0.3.
-
Column Packing: Prepare a column with silica gel (230-400 mesh) using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal volume of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Summary: Comparison of Purification Techniques
| Purification Method | Typical Purity Achieved | Typical Yield | Best Suited For |
| Recrystallization | >98% | 65-90% | Removing minor impurities from a mostly pure product. |
| Column Chromatography | >99% | 50-85% | Complex mixtures with multiple components. |
Question 3: My purified this compound is a white solid, but it turns yellow over time. What causes this discoloration and how can I ensure its long-term stability?
Answer:
The yellowing of aromatic aldehydes upon storage is a common sign of degradation.[13] This instability is primarily due to the high reactivity of the aldehyde functional group.
Primary Degradation Pathways:
-
Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[8] This process can be catalyzed by light and trace impurities.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, which can be catalyzed by acidic or basic residues.[8] These reactions often produce colored byproducts.
Recommended Storage and Handling Procedures:
To maintain the purity and stability of this compound, proper storage is critical.[14][15]
-
Inert Atmosphere: Store the compound in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[8]
-
Low Temperature: Keep the material in a refrigerator (2-8 °C) to slow the rate of potential degradation reactions.
-
Protection from Light: Use an amber glass vial or store the container in the dark to prevent light-induced degradation.[14]
-
High Purity: Ensure the compound is highly pure before long-term storage, as trace acids or metals can act as catalysts for decomposition.
Visualizing the Stability Strategy:
Caption: A schematic illustrating the factors that influence the stability of this compound and the measures to prevent its degradation.
References
- Aldehydes In Aroma: Key Ingredients For Impactful Scents.Chemical Bull.
- Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases
- Study: Impact of Aromatic Aldehydes on Fragrance Stability.
- Myrac Aldehyde | Premium Aromatic Aldehyde.
- Process for the purification of pyrazoles.
- Vilsmeier–Haack reaction.Wikipedia.
- Method for purifying pyrazoles.
- An Aroma Chemical Profile: Aldehyde C-11.Perfumer & Flavorist.
- Vilsmeier-Haack Reaction.NROChemistry.
- Application Notes and Protocols: The Role of 1-isopropyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry.Benchchem.
- Vilsmeier-Haack Reaction.J&K Scientific LLC.
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde.PubMed Central.
- Vilsmeier-Haack Reaction.Organic Chemistry Portal.
- Vilsmeier-Haack Reaction.Chemistry Steps.
- Aldehydes: Wh
- 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, 97%, Thermo Scientific 1 g.Fisher Scientific.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds.
- Synthesis of pyrazole carbaldehydes.
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Stability issues of pyrazole-4-carbaldehydes during synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing specialty chemicals like pyrazole-4-carbaldehydes can present unique stability challenges. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common issues encountered during the synthesis, purification, and handling of these valuable heterocyclic intermediates.
Frequently Asked Questions (FAQs)
Q1: How stable are pyrazole-4-carbaldehydes under typical laboratory conditions?
Pyrazole-4-carbaldehydes are generally stable crystalline solids at room temperature but can be susceptible to degradation under certain conditions.[1] The aldehyde functional group is the primary site of reactivity and can undergo oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. The pyrazole ring itself is a robust aromatic system, but the overall stability is influenced by the substituents on the ring.
For long-term storage, it is crucial to maintain an inert and dry environment.
Q2: What are the recommended storage conditions for pyrazole-4-carbaldehydes?
To ensure maximum stability and prevent degradation, pyrazole-4-carbaldehydes should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2][3] Protecting the compound from light by using an amber vial or storing it in a dark place is also recommended to prevent photochemical degradation.[4]
Q3: What are the primary synthetic routes to pyrazole-4-carbaldehydes, and which is preferred?
The two most prevalent methods for the synthesis of pyrazole-4-carbaldehydes are the Vilsmeier-Haack reaction and the Duff reaction .[5]
-
Vilsmeier-Haack Reaction: This is the most widely used and generally preferred method for formylating electron-rich heterocycles like pyrazoles.[5][6][7] It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophilic formylating agent.[8][9] This method is favored for its broad substrate scope and generally higher yields.[5]
-
Duff Reaction: This method is a viable alternative, particularly for substrates that may be sensitive to the conditions of the Vilsmeier-Haack reaction.[5] However, it is generally less efficient, often requiring higher temperatures and longer reaction times, which can lead to lower yields.[5]
The choice between these methods depends on the specific substituents on the pyrazole starting material and the desired scale of the reaction.[5]
Q4: What safety precautions should be taken when handling pyrazole-4-carbaldehydes and the reagents for their synthesis?
Pyrazole-4-carbaldehydes are known to cause skin, eye, and respiratory irritation.[3][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[11][12] All manipulations should be performed in a well-ventilated fume hood.[4][10]
The reagents used in the Vilsmeier-Haack synthesis, particularly phosphorus oxychloride (POCl₃), are highly corrosive and moisture-sensitive. This reaction should only be conducted by trained personnel in a fume hood, ensuring all glassware is scrupulously dried to prevent a violent reaction with water.[8]
Troubleshooting Guide for Synthesis
This section addresses specific problems you may encounter during the synthesis of pyrazole-4-carbaldehydes, with a focus on the Vilsmeier-Haack reaction.
Problem 1: My Vilsmeier-Haack reaction yield is consistently low or fails completely.
Low yields are a common frustration in Vilsmeier-Haack reactions, but the issue can typically be traced to a few critical parameters.
Potential Causes and Solutions:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture, which will rapidly quench it.
-
Impure Starting Materials: Impurities in your starting pyrazole can lead to unwanted side reactions and consume the Vilsmeier reagent.
-
Solution: Purify the starting pyrazole by recrystallization or column chromatography before the reaction. Ensure the Vilsmeier reagent is freshly prepared or from a reliable commercial source.[3]
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.
-
Suboptimal Reaction Temperature: The formylation of the pyrazole ring is highly temperature-dependent.
-
Solution: If the reaction is sluggish, the temperature may be too low. Conversely, excessively high temperatures can promote side reactions and decomposition.[8] Most Vilsmeier-Haack reactions on pyrazoles are heated, often in the range of 60-120°C.[8][13] Experiment within this range to find the optimal temperature for your specific substrate.[3]
-
Problem 2: I am observing significant side product formation in my reaction mixture.
The formation of impurities is often related to overly harsh reaction conditions or the inherent reactivity of the Vilsmeier reagent.
Potential Causes and Solutions:
-
Di-formylated Products: Although formylation of pyrazoles typically occurs at the C4-position, aggressive conditions can sometimes lead to a second formylation.[8]
-
Solution: Employ milder reaction conditions. This can be achieved by reducing the reaction temperature, shortening the reaction time, or decreasing the molar excess of the Vilsmeier reagent.
-
-
Chlorinated Byproducts: The Vilsmeier reagent (or residual POCl₃) can act as a chlorinating agent, especially at elevated temperatures, leading to chlorinated pyrazole derivatives.[8] Some substrates may even undergo substitution of other groups (like methoxy) with chlorine.[14]
-
Solution: The primary strategy is to lower the reaction temperature. If chlorination persists, alternative formylation methods, such as the Duff reaction, might be considered for sensitive substrates.[5]
-
-
Decomposition: Sensitive functional groups on the starting pyrazole may not be stable to the acidic and high-temperature conditions of the reaction, leading to decomposition and a complex product mixture.
-
Solution: Protect sensitive functional groups prior to the Vilsmeier-Haack reaction. Alternatively, investigate milder formylation procedures.
-
Problem 3: I am having difficulty purifying the final product.
Purification challenges often arise from closely eluting impurities or the physical properties of the product itself.
Potential Causes and Solutions:
-
Co-elution of Impurities: Side products, such as the starting material or chlorinated byproducts, may have similar polarities to the desired aldehyde, making separation by column chromatography difficult.
-
Solution: Optimize your chromatography conditions. Use a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes) to improve separation.[8] If separation is still poor, consider an alternative solvent system or a different stationary phase (e.g., alumina).
-
-
Product Streaking on Silica Gel: The aldehyde and the pyrazole nitrogens can interact strongly with the acidic silica gel, leading to tailing or streaking during chromatography.
-
Solution: Add a small amount of a mild base, such as triethylamine (~0.1-1%), to the eluent. This deactivates the acidic sites on the silica gel, resulting in sharper peaks and better separation.
-
-
Product is an Oil or Low-Melting Solid: Some pyrazole-4-carbaldehydes may not be crystalline solids, making isolation by recrystallization challenging.
-
Solution: If column chromatography yields a pure but non-crystalline product, it can often be used directly in the next step. If a solid is required, try triturating the oil with a non-polar solvent (like hexanes or pentane) to induce crystallization.
-
Validated Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas (N₂) inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C during the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.[14]
-
Addition of Pyrazole: Dissolve the substituted pyrazole (1 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 70-90°C) and maintain for 2-6 hours.[14] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.[3]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][8]
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.[8]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole-4-carbaldehyde.
Summary Data
Table 1: Troubleshooting Summary for Vilsmeier-Haack Synthesis
| Problem | Potential Cause | Primary Recommended Solution | Secondary Actions |
| Low Yield | Moisture contamination | Use anhydrous reagents/glassware under inert gas.[3] | Ensure fresh Vilsmeier reagent. |
| Incorrect stoichiometry | Increase molar ratio of Vilsmeier reagent.[8][13] | Optimize temperature. | |
| Side Products | Di-formylation / Chlorination | Lower the reaction temperature.[8] | Reduce reaction time; consider Duff reaction.[5] |
| Purification Issues | Co-elution of impurities | Use a shallow solvent gradient in chromatography.[8] | Try a different solvent system or stationary phase. |
| Product streaking on silica | Add ~0.5% triethylamine to the eluent. | Use neutral alumina for chromatography. |
References
- BenchChem. (2025). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- ChemScene. (n.d.). 1H-Pyrazole-4-carbaldehyde.
- Ambeed. (n.d.). 1H-Pyrazole-4-carboxaldehyde.
- BenchChem. (2025). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- ChemicalBook. (2025).
- ResearchGate. (2025). Synthesis and reactions of pyrazole-4-carbaldehydes.
- BenchChem. (2025). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
- Popov, A. V., et al. (2019). Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
- Chemical Methodologies. (n.d.).
- ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde.
- ResearchGate. (2015).
- Asian Journal of Chemistry. (2015).
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- 14. mdpi.com [mdpi.com]
Effect of reaction parameters on the yield of "1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde"
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole-based heterocyclic compounds. Specifically, it addresses the common challenges and optimization parameters for the synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde , a valuable building block in medicinal chemistry. The predominant synthetic route is the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles.[1][2] However, its success is highly dependent on carefully controlled reaction parameters.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this reaction and maximize your product yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is extremely low, or I've only recovered the starting hydrazone. What are the most likely causes?
Answer: This is the most common issue and almost always points to a problem with the Vilsmeier reagent formation or its reactivity. Here is a checklist of probable causes, starting with the most frequent:
-
Moisture Contamination: The Vilsmeier reagent, the electrophilic iminium salt formed from DMF and POCl₃, is highly sensitive to moisture.[2] Trace amounts of water in the N,N-dimethylformamide (DMF) or on the glassware will rapidly quench the reagent, halting the reaction.
-
Solution: Always use a freshly opened bottle of anhydrous DMF or DMF distilled over a suitable drying agent. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Reagent Stoichiometry: The Vilsmeier-Haack reaction for pyrazole synthesis is a cyclization followed by a formylation. This often requires a significant excess of the Vilsmeier reagent to drive the reaction to completion. Using only a slight excess may result in incomplete conversion.
-
Solution: Employ at least 3-4 equivalents of the Vilsmeier reagent (both POCl₃ and DMF) relative to your starting hydrazone. Some reports have shown that increasing the equivalents of POCl₃ from 2 to 10 dramatically improved the yield of a similar pyrazole from 60% to 90%.[3]
-
-
Insufficient Thermal Energy: While the initial formation of the Vilsmeier reagent is often performed at 0 °C to control the exothermic reaction, the subsequent cyclization and formylation steps require heating. Room temperature is often insufficient for achieving a good yield.
-
Solution: After the initial addition and stirring at a low temperature, the reaction mixture should be heated. A typical temperature range is 70-90 °C.[2][3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time, which can range from 4 to 10 hours.[2][5]
-
-
Poor Quality Reagents: The purity of phosphorus oxychloride (POCl₃) is critical. Over time, POCl₃ can hydrolyze to phosphoric acid and HCl, reducing its effectiveness.
-
Solution: Use a recently purchased bottle of POCl₃ or distill it before use if you suspect it has degraded.
-
Question 2: My final product is impure, and I'm seeing multiple spots on the TLC. What are these byproducts?
Answer: The formation of multiple products can be attributed to incomplete reactions or side reactions.
-
Incomplete Hydrolysis: The reaction's final step is the hydrolysis of an iminium intermediate to the aldehyde during the aqueous work-up. If the hydrolysis is incomplete, you may have residual iminium salts or other intermediates in your crude product.
-
Solution: Ensure the reaction mixture is stirred vigorously for a sufficient time after being quenched on ice and neutralized. Gentle heating of the neutralized aqueous mixture can sometimes facilitate the complete hydrolysis of stubborn intermediates.
-
-
Uncyclized Intermediates: If the reaction conditions (temperature, time, reagent stoichiometry) are not optimal, you may isolate intermediates where the pyrazole ring has not fully formed.
-
Solution: Re-evaluate your reaction parameters. Increase the reaction temperature or time and ensure a sufficient excess of the Vilsmeier reagent is used.
-
Question 3: The work-up procedure is difficult, resulting in an emulsion or a sticky, oily product instead of a clean precipitate. How can I improve product isolation?
Answer: A clean work-up is crucial for obtaining a high-purity product.
-
Controlled Quenching: The reaction is highly exothermic when quenched with water.
-
Solution: Always pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat effectively and prevents the formation of tarry byproducts.
-
-
Careful Neutralization: The quenched mixture is highly acidic. Neutralization must be done carefully to precipitate the product.
-
Purification Strategy: If a clean solid is not obtained upon neutralization, extraction is necessary.
-
Solution: Extract the neutralized aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The resulting crude product can then be purified by recrystallization (from ethanol or an ethyl acetate/hexane mixture) or by silica gel column chromatography.[6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the synthesis of this compound via the Vilsmeier-Haack reaction?
Answer: The reaction proceeds through three key stages: 1) Formation of the Vilsmeier reagent, 2) Electrophilic attack by the hydrazone leading to cyclization, and 3) Formylation of the resulting pyrazole, followed by hydrolysis. The hydrazone starting material exists in equilibrium with its more nucleophilic enamine tautomer, which initiates the cyclization.[9]
Caption: Figure 1: Key stages of the Vilsmeier-Haack pyrazole synthesis.
Q2: How does the ratio of POCl₃ to DMF affect the reaction?
Answer: The standard Vilsmeier-Haack reaction involves the formation of the active electrophile from one equivalent of DMF and one equivalent of POCl₃.[10][11] In practice, DMF is often used as the solvent, meaning it is in large excess. The critical factor is the number of equivalents of POCl₃ added relative to the starting substrate, as this determines the amount of Vilsmeier reagent generated. A higher concentration of the reagent can increase the reaction rate and drive the equilibrium toward the product, which is particularly important for the formylation of the moderately activated pyrazole ring formed in situ.
Q3: What are the primary safety considerations for this reaction?
Answer: Safety is paramount.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic HCl gas. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. It should also be handled exclusively in a fume hood with proper PPE.
-
Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic. Perform this step cautiously by adding the reaction mixture to ice, never the other way around.
Optimized Experimental Protocol
This protocol is a self-validating system designed for consistency and high yield.
Step 1: Preparation of the Vilsmeier Reagent
-
Set up an oven-dried, three-neck, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask and cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 4.4 mL, 47 mmol, 3.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A white solid may form; this is normal.
Step 2: Cyclization and Formylation
-
Dissolve the starting hydrazone, (E)-1-(1-phenylethylidene)-2-methylhydrazine (2.0 g, 13.5 mmol, 1.0 equiv), in a minimal amount of anhydrous DMF (10 mL).
-
Add the hydrazone solution dropwise to the cold Vilsmeier reagent mixture over 15 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80-85 °C using an oil bath and maintain this temperature for 6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
Step 3: Work-up and Product Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In a separate large beaker, prepare a stirred slurry of crushed ice (approx. 200 g).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Once the mixture is homogeneous, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the solution is ~8. A precipitate should form.
-
Continue stirring the mixture in the ice bath for 1 hour to ensure complete precipitation and hydrolysis.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).
-
Dry the crude solid under vacuum.
Step 4: Purification
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Filter the pure crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield this compound as a crystalline solid.
Data Summary: Effect of Parameters on Yield
The following table summarizes how key reaction parameters, drawn from various literature reports on pyrazole synthesis, can influence the final product yield.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Causality and Insight |
| Reagent Stoichiometry | 2 equiv. POCl₃ | ~60% | 10 equiv. POCl₃ | ~90% | A higher concentration of the electrophilic Vilsmeier reagent is required to effectively formylate the moderately electron-rich pyrazole ring, driving the reaction to completion.[3] |
| Temperature | 70 °C | Incomplete | 120 °C | Good | Higher temperatures provide the necessary activation energy for both the cyclization and the subsequent aromatic substitution on the pyrazole ring. However, excessive heat can cause decomposition.[12] |
| Reaction Time | 2 hours | Moderate | 6-8 hours | High | Sufficient time is required for the sequential cyclization and formylation steps to proceed to completion, especially at moderate temperatures.[3][5] |
| Solvent/Reagents | Standard DMF | Good | Non-anhydrous DMF | ~0% | The Vilsmeier reagent is extremely reactive towards water. Any moisture will destroy the reagent faster than it can react with the substrate.[2] |
Experimental Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the synthesis and purification.
References
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Bakr F. Abdel-Wahab, et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, (i), 195-241. [Link]
-
Hu, F. Z., et al. (2012). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o169. [Link]
-
Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27376-27425. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
Reddit user discussion on Vilsmeier-Haack reaction troubleshooting. (2021). r/OrganicChemistry. [Link]
-
ResearchGate. Reaction path for synthesis of formylpyrazoles 4(a-f). [Link]
-
Patil, S. D., et al. (2011). Synthesis and Pharmacological Evaluation of New 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4969-4973. [Link]
-
Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(10), 11803–11813. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]
-
Sridharan, V. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(12), 4576-4589. [Link]
-
Mamatha, K., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 800-806. [Link]
-
About the Vilsmeier-Haack formylation of this compound - Chemistry Stack Exchange. (2021). [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Girisha, M., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]
-
Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety containing 1-(substituted phenoxy methyl)-3-(2, 4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]
Sources
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- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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Technical Support Center: Characterization and Mitigation of Unexpected Byproducts in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with byproduct formation during the synthesis of pyrazole-based compounds. As a privileged scaffold in modern pharmaceuticals, the efficient and clean synthesis of pyrazoles is paramount.[1][2][3][4] This document provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common and unexpected byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during pyrazole synthesis, particularly those involving the classical Knorr synthesis and related methods using 1,3-dicarbonyl compounds and hydrazines.[5][6][7]
Issue 1: Formation of Regioisomeric Byproducts
Q: My synthesis with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is yielding a mixture of two pyrazole regioisomers. How can I control the selectivity to favor my desired product?
A: This is the most common challenge in pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine can lead to two possible regioisomers, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[8][9][10] The final product ratio is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.
Causality and Strategic Solutions:
-
Analyze the Reactants: The initial condensation step is often decisive. The more electrophilic (electron-deficient) carbonyl carbon is typically attacked preferentially by the hydrazine. Conversely, significant steric hindrance around one carbonyl group will direct the attack to the less hindered site.
-
Electronic Control: If one carbonyl is attached to an electron-withdrawing group (e.g., -CF₃) and the other to an electron-donating group (e.g., -CH₃), the hydrazine will preferentially attack the carbonyl adjacent to the electron-withdrawing group.
-
Steric Control: A bulky substituent (e.g., tert-butyl) will sterically shield its adjacent carbonyl, favoring attack at the alternative, more accessible carbonyl.[11]
-
-
Control the Reaction pH: The reaction mechanism is pH-dependent. The dehydration of the intermediate to form the final pyrazole is generally the rate-determining step under neutral conditions.[12]
-
Acidic Conditions: Mildly acidic conditions (e.g., using acetic acid as a catalyst or solvent) can significantly accelerate the reaction.[13] However, the effect on regioselectivity can be substrate-dependent. It's crucial to screen different acids (e.g., TsOH, HCl) and their concentrations.
-
Solvent Choice: The solvent can influence which intermediate is stabilized, thereby affecting the final product ratio. Protic solvents like ethanol or methanol are common, but exploring aprotic polar solvents (e.g., DMF, DMSO) or even non-polar solvents (e.g., toluene) can sometimes shift the selectivity.[11][14]
-
Troubleshooting Workflow for Regioisomerism
Caption: A logical workflow for troubleshooting and optimizing the regioselectivity of pyrazole synthesis.
Data Summary: Impact of Conditions on Regioselectivity
| Condition | R¹ Group (at C3) | R³ Group (at C5) | Solvent | Catalyst | Ratio (R¹:R³) | Reference |
| 1 | CF₃ | Ph | Ethanol | Acetic Acid | >95:5 | [12] |
| 2 | Me | Ph | Acetonitrile | None | 60:40 | [14] |
| 3 | Me | Ph | Methanol | Phenylhydrazine HCl | <5:95 | [14] |
| 4 | Ph | CO₂Et | Dioxane | None | 85:15 | [8] |
Issue 2: Incomplete Cyclization and Stable Intermediates
Q: My crude reaction mixture shows significant amounts of a hydrazone or a hydroxylpyrazolidine intermediate, and the reaction won't go to completion. What should I do?
A: The formation of the pyrazole ring proceeds via a series of equilibria, including the initial formation of a hydrazone intermediate, which then cyclizes to a non-aromatic hydroxylpyrazolidine (or a related species) before the final dehydration to the aromatic pyrazole.[7][12] The accumulation of these intermediates indicates that the final dehydration step is slow or stalled.
Causality and Strategic Solutions:
-
Catalysis is Key: The dehydration step is almost always the rate-determining step and is typically acid-catalyzed. If you are running the reaction under neutral conditions, the accumulation of intermediates is common.
-
Action: Introduce a catalytic amount of a Brønsted acid. Glacial acetic acid is a standard choice as it can also serve as a solvent.[7] For less reactive substrates, stronger acids like p-toluenesulfonic acid (TsOH) may be required.
-
-
Increase Temperature: Dehydration is an elimination reaction that is favored by higher temperatures.
-
Action: If catalysis alone is insufficient, increase the reaction temperature. Refluxing in a suitable solvent (e.g., ethanol, toluene) is often necessary to drive the final elimination of water.
-
-
Water Removal: Since water is a product of the reaction, its presence can inhibit the final dehydration step according to Le Châtelier's principle.
-
Action: For stubborn reactions, consider using a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.
-
Reaction Pathway Showing Intermediates
Caption: Simplified mechanism of Knorr pyrazole synthesis highlighting key intermediates.
Issue 3: Dimerization and Other Side Reactions
Q: I've isolated a byproduct with approximately double the mass of my expected product. I suspect it's a dimer. How does this happen and how can I prevent it?
A: Dimerization can occur, particularly with functionally rich pyrazoles such as 5-aminopyrazoles. These side reactions are often promoted by oxidative conditions, sometimes catalyzed by trace metals or air.
Causality and Strategic Solutions:
-
Oxidative Coupling: 5-Aminopyrazoles can undergo copper-promoted dimerization to form pyrazole-fused pyridazines or pyrazines through C-H/N-H, C-H/C-H, and N-H/N-H bond couplings.[15] Even without an explicit copper catalyst, trace metal impurities can facilitate this.
-
Action: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen. If metal catalysis is suspected, consider adding a chelating agent like EDTA in trace amounts or ensuring the purity of reagents and solvents.
-
-
Concentration Effects: Dimerization is a bimolecular reaction, meaning its rate is more sensitive to reactant concentration than the intramolecular cyclization leading to the desired pyrazole.
-
Action: Run the reaction at a lower concentration (higher dilution) to favor the unimolecular cyclization pathway over the bimolecular dimerization pathway.
-
Issue 4: Competing N-Alkylation vs. C-Alkylation
Q: During the N-alkylation of my pyrazole, I'm observing a significant amount of C-alkylated byproduct. How can I improve the N-selectivity?
A: Pyrazole is an ambident nucleophile. While the deprotonated pyrazole anion has high electron density on both nitrogen atoms, there is also some charge delocalized onto the carbon atoms of the ring, particularly C3 and C5. The site of alkylation (N vs. C) depends on the reaction conditions, following Hard-Soft Acid-Base (HSAB) theory.
Causality and Strategic Solutions:
-
Counter-ion and Solvent: The nature of the counter-ion (from the base) and the solvent polarity play a crucial role.
-
N-Alkylation Favored: In polar aprotic solvents (like DMF or DMSO) with dissociated ions (e.g., using NaH or K₂CO₃ as the base), the "harder" nitrogen nucleophile reacts preferentially with hard electrophiles (like primary alkyl halides).[16][17] This is the most common and desired pathway.
-
C-Alkylation Can Occur: In less polar solvents where ion pairing is significant, or with softer electrophiles, the likelihood of attack from the "softer" carbon nucleophile can increase.
-
-
Nature of the Electrophile:
Competing Alkylation Pathways
Caption: Competing N- vs. C-alkylation pathways for the pyrazole anion.
Protocols for Byproduct Characterization & Purification
Q: What is a reliable workflow for identifying an unknown byproduct and then purifying my target compound?
A: A systematic approach combining modern analytical techniques with classical purification methods is essential.
Step 1: Analytical Characterization Protocol
This protocol outlines the steps to identify and quantify byproducts in your crude reaction mixture.
-
Thin-Layer Chromatography (TLC):
-
Objective: Initial assessment of reaction completion and complexity.
-
Procedure: Spot the starting material(s) and the crude reaction mixture on a silica plate. Use a solvent system (e.g., 70:30 Hexane:Ethyl Acetate) to achieve good separation (target Rf of ~0.3-0.4 for the product). Visualize under UV light and with a stain (e.g., potassium permanganate) to identify all spots. Multiple spots indicate the presence of byproducts or residual starting materials.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Determine the exact mass of all components to generate molecular formulas.
-
Procedure: Dissolve a small sample of the crude mixture in a suitable solvent (e.g., Methanol or Acetonitrile). Inject onto an LC-MS system (typically a C18 column). The resulting chromatogram will separate the components, and the mass spectrometer will provide the mass-to-charge ratio (m/z) for each peak. This is the most powerful tool for quickly identifying potential structures, such as isomers (same mass) or dimers (double the mass).[12][20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Unambiguous structure elucidation of the main product and byproducts.
-
Procedure: Purify a small amount of each major component by preparative TLC or flash chromatography if possible.
-
¹H NMR: Provides information on the number of different protons and their connectivity. Crucial for distinguishing regioisomers, as the chemical shifts of protons on the pyrazole ring and adjacent substituents will differ significantly.
-
¹³C NMR: Confirms the carbon skeleton.
-
2D NMR (COSY, HMBC, NOESY): For complex cases, these experiments establish H-H and H-C correlations, providing definitive proof of which isomer has been formed. For example, a NOESY experiment can show through-space correlation between protons on the N1-substituent and the C5-substituent, confirming their proximity.
-
-
Step 2: Purification Protocol
This protocol provides guidance on separating the desired pyrazole from identified byproducts.
-
Flash Column Chromatography:
-
Objective: The primary method for purifying multi-gram quantities.
-
Methodology:
-
Choose a solvent system based on TLC analysis that provides good separation between the desired product and byproducts (ΔRf > 0.1).
-
Critical Insight: Pyrazoles can be basic and may streak on standard silica gel. To prevent this, pre-treat the silica gel slurry with 1% triethylamine (Et₃N) in the eluent. This deactivates the acidic silanol groups, leading to sharper peaks and better separation.[21]
-
Load the crude material onto the column and elute with the chosen solvent system, collecting fractions and analyzing them by TLC.
-
-
-
Crystallization:
-
Objective: An excellent method for obtaining highly pure material if the product is a solid.
-
Methodology:
-
Dissolve the crude or semi-purified product in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate, isopropanol).
-
Slowly add a "non-solvent" (a solvent in which the product is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to promote the formation of well-defined crystals. The desired isomer will often crystallize out, leaving impurities and other isomers in the mother liquor.
-
-
-
Acid-Base Extraction:
-
Objective: A workup technique to remove non-basic impurities.
-
Methodology: The pyrazole ring is weakly basic. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Wash with a dilute acid solution (e.g., 1M HCl). The pyrazole product may be protonated and move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH), and the product is re-extracted into an organic solvent. This is often used for purification on an industrial scale.[22][23]
-
References
-
Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]
-
Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. (n.d.). PubMed. [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Method for purifying pyrazoles. (n.d.).
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). RSC Publishing. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
- Process for the purification of pyrazoles. (n.d.).
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of N-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (n.d.). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
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Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (n.d.). ResearchGate. [Link]
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Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. [Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. [Link]
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One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. [Link]
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Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]
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Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD. [Link]
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N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. (2025). ResearchGate. [Link]
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Dimerization of Pyrazole in Slit Jet Expansions. (2025). ResearchGate. [Link]
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Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. (2018). ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC - NIH. [Link]
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Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]
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Technical Support Center: Strategies to Improve the Solubility of Pyrazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of poor solubility in pyrazole-containing intermediates. As a critical scaffold in modern medicinal chemistry, overcoming solubility hurdles is paramount for the successful progression of pyrazole-based compounds from discovery to clinical application.[1][2] This resource is designed with full editorial control to offer practical, scientifically-grounded solutions to the specific issues you may encounter in the lab.
Troubleshooting Guide: Navigating Common Solubility Crises
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each recommended solution.
Problem 1: My pyrazole derivative unexpectedly precipitates during aqueous workup or extraction.
This is a frequent issue, often occurring when an organic reaction mixture is quenched or extracted with an aqueous phase. The pyrazole, which was soluble in the organic solvent, "crashes out" upon contact with water due to its low aqueous solubility.[3]
Solutions & Scientific Rationale:
-
Increase Organic Solvent Volume: Before concluding the compound is insoluble, try increasing the volume of the extraction solvent. This simple step can often keep the concentration of the pyrazole derivative below its saturation point in the organic phase.
-
Employ a Co-solvent System: The sharp change in solvent polarity is the primary cause of precipitation. Introduce a mutually miscible co-solvent like Tetrahydrofuran (THF) or acetone into the extraction mixture. The co-solvent acts as a bridge, reducing the overall polarity shock and helping to maintain the compound's solubility.
-
Leverage Temperature: For thermally stable compounds, performing the extraction at an elevated temperature can significantly increase solubility.[4][5] The added thermal energy helps overcome the intermolecular forces within the crystal lattice, favoring dissolution.[5]
-
Utilize pH Adjustment: Pyrazoles are typically weakly basic and can be protonated by acids to form more soluble salts.[3][6] By adjusting the aqueous layer to an acidic pH (e.g., using 1M HCl), you can often "pull" the pyrazole into the aqueous phase as its corresponding salt, separating it from non-basic impurities. Conversely, if your pyrazole possesses an acidic functional group, adjusting the pH to be basic will form a more soluble anionic salt.[3]
Problem 2: My pyrazole compound shows poor solubility in the DMSO/aqueous buffer system for my biological assay, leading to inconsistent results.
Solutions & Scientific Rationale:
-
Differentiate Kinetic vs. Thermodynamic Solubility: The solubility measured in a typical high-throughput screen is a kinetic solubility, which often overestimates the true, stable solubility.[7][8][9] This is because the compound may initially form a supersaturated solution or an amorphous precipitate.[7][9] For lead optimization, determining the thermodynamic solubility, which reflects the equilibrium state with the most stable crystalline form, is crucial for understanding true bioavailability limitations.[8][10]
-
Formulate with Co-solvents or Excipients: For early-stage testing, the use of pharmaceutical-grade co-solvents like polyethylene glycol (PEG) or propylene glycol can enhance solubility.[11] Another powerful technique is the use of cyclodextrins, which are host molecules that can encapsulate the hydrophobic pyrazole derivative in their central cavity, thereby increasing its aqueous solubility.[12][13]
-
Consider Salt Formation: If your pyrazole is ionizable (i.e., has a suitable pKa), forming a salt is one of the most effective and well-established methods for dramatically increasing aqueous solubility and dissolution rate.[14][15][16][17] The ionic nature of the salt interacts more favorably with polar water molecules compared to the neutral parent compound. Approximately 50% of all APIs on the market are formulated as salts.[15][16]
Problem 3: My lead compound has promising in vitro activity but fails in vivo due to poor oral bioavailability, which we've traced back to low solubility.
This is a critical juncture in drug development where advanced formulation strategies are required to rescue a promising candidate. The goal is to enhance not just solubility but also the dissolution rate in the gastrointestinal tract.
Solutions & Scientific Rationale:
-
Amorphous Solid Dispersions (ASDs): One of the most powerful modern techniques is to convert the crystalline active pharmaceutical ingredient (API) into a high-energy amorphous state.[18][19] In an ASD, the API is molecularly dispersed within a polymer matrix.[20][21] This approach bypasses the need to overcome the crystal lattice energy for dissolution, often leading to a state of supersaturation in the gut and significantly improved absorption.[18][21] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[18][22]
-
Co-crystals: This strategy involves engineering a new crystalline solid composed of the API and a benign "co-former" held together by non-covalent bonds, such as hydrogen bonds.[23][24][25] Co-crystals can modify the physicochemical properties of the API, including improving solubility and dissolution rate, without altering its covalent structure.[25][26] This is an excellent alternative for non-ionizable pyrazoles where salt formation is not an option.[24][27] Co-crystallization can lower the lattice energy compared to the pure drug, making it easier to dissolve.[23]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular properties of a pyrazole intermediate that dictate its solubility?
A1: Several factors are at play. Solubility is fundamentally a balance between the energy required to break the compound's crystal lattice and the energy released upon its solvation. Key properties include:
-
Lipophilicity (LogP): As the lipophilicity (oil-loving nature) of the pyrazole and its substituents increases, its aqueous solubility generally decreases. The pyrazole ring itself is less lipophilic than a benzene ring, which can be an advantage.[1]
-
Melting Point: A high melting point often indicates a strong, stable crystal lattice that requires more energy to break apart, which generally correlates with lower solubility.[26]
-
Molecular Size and Branching: Larger molecules with higher molecular weights tend to be less soluble. Increased carbon branching can sometimes improve solubility by reducing the molecular volume, making it easier for solvent molecules to surround it.[28]
-
Presence of Ionizable Groups: The ability to form a salt via acidic or basic functional groups is one of the most significant determinants of potential aqueous solubility.
Q2: How do I select the most appropriate solubility enhancement strategy for my specific pyrazole compound?
A2: The choice of strategy is a multi-factorial decision based on the compound's properties, the development stage, and the desired outcome. The following decision-making workflow can serve as a guide.
Caption: Decision-Making Workflow for Solubility Enhancement.
Q3: What is the practical difference between kinetic and thermodynamic solubility, and why is it critical?
A3: The distinction is crucial for making informed decisions in drug discovery.
-
Kinetic Solubility is measured by rapidly adding a concentrated DMSO stock solution to an aqueous buffer and determining the concentration at which precipitation first occurs.[7][10] This method is fast and high-throughput, making it suitable for early discovery screening.[29] However, it often yields a higher, less stable value because the precipitate may be amorphous and the system is not at equilibrium.[8][9]
-
Thermodynamic Solubility is the true equilibrium solubility. It is measured by equilibrating an excess of the solid compound (ideally the most stable crystalline form) in a buffer over a longer period (e.g., 24 hours) until the concentration in solution is constant.[10][30] This "shake-flask" method is lower-throughput but provides a more accurate and relevant value for predicting in vivo dissolution and absorption, making it the gold standard for lead optimization.[8][31]
Relying solely on kinetic data can be misleading; a compound that appears soluble in a kinetic assay may still have significant bioavailability issues that only become apparent when its thermodynamic solubility is measured.[8]
Q4: Can I use excipients to improve the solubility of my pyrazole intermediate for early-stage testing?
A4: Absolutely. Using excipients is a common and effective strategy for enabling in vitro testing of poorly soluble compounds.
-
Co-solvents: Solvents like polyethylene glycol (PEG), propylene glycol, and ethanol can be added to aqueous buffers to increase the overall polarity of the solvent system, thereby enhancing the solubility of nonpolar drugs.[11]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.
-
Complexing Agents: The most common examples are cyclodextrins (like Captisol®), which have a hydrophobic interior and a hydrophilic exterior.[13] They form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[12]
-
Lipid-Based Excipients: For highly lipophilic pyrazoles, lipid-based formulations can be very effective. These excipients can solubilize the drug and facilitate its absorption in the gastrointestinal tract by mimicking the body's natural fat digestion processes.[32]
Table 1: Comparison of Key Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Salt Formation | Converts a neutral API into an ionic salt, which has stronger interactions with water.[16] | Well-established, cost-effective, significant solubility increase.[15][16] | Only for ionizable APIs; potential for disproportionation or hygroscopicity.[15][16] | Ionizable APIs in both early and late development. |
| Co-crystals | Forms a new crystalline solid with a co-former via non-covalent bonds, altering crystal lattice energy.[23][25] | Applicable to non-ionizable APIs; can improve multiple physicochemical properties.[24][25] | Co-former selection can be complex; evolving regulatory landscape.[16] | Non-ionizable APIs or when salt forms are problematic. |
| Amorphous Solid Dispersions (ASDs) | The API is molecularly dispersed in a polymer matrix in a high-energy amorphous state.[20][21] | Dramatically increases apparent solubility and dissolution rate; established manufacturing processes.[18] | Thermodynamically unstable, risk of recrystallization over time; potential for hygroscopicity.[18] | Late-stage development for compounds with very low solubility. |
| Particle Size Reduction | Increases the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[28][33] | Simple concept, applicable to many compounds. | Does not increase equilibrium solubility, only the rate of dissolution.[11][12] | Improving dissolution rate of crystalline compounds. |
| Use of Excipients (e.g., Cyclodextrins) | Forms inclusion complexes or micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[12][32] | Effective for enabling in vitro assays and liquid formulations. | High amounts of excipient may be needed; potential for in vivo interactions. | Early-stage screening and formulation development. |
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a general method for assessing kinetic solubility using the common DMSO stock dilution method.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the pyrazole intermediate in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). The final DMSO concentration should be kept low (e.g., 1%).
-
Incubation: Shake the plate at room temperature for a defined period, typically 1.5 to 2 hours.[29]
-
Precipitate Detection: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering or turbidity. The concentration at which a significant increase in signal is detected is reported as the kinetic solubility.
-
Quantification (Optional): For higher accuracy, the plates can be filtered or centrifuged to remove any precipitate. The concentration of the compound remaining in the supernatant is then quantified by HPLC-UV or LC-MS.[29]
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is the gold-standard method for determining the true equilibrium solubility of a compound.[31][34]
Methodology:
-
Sample Preparation: Add an excess amount of the solid pyrazole intermediate (enough to ensure undissolved solid remains at equilibrium) to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[35]
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a prolonged period, typically 24-48 hours, to ensure equilibrium is reached.[29][34]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation followed by removal of the supernatant or by filtration through a fine (e.g., 0.22 µm) filter.[31]
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved pyrazole intermediate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[29]
-
Solid Phase Analysis: It is good practice to analyze the remaining solid residue (e.g., by microscopy, DSC, or XRPD) to confirm that the compound has not changed its crystalline form or degraded during the experiment.[8][9]
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. (n.d.). Journal of Drug Delivery and Therapeutics.
- Approaches to Improve Solubility of Poorly Water Soluble Drugs. (n.d.). Semantic Scholar.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics.
- Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (n.d.). Oxford Academic.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.).
- Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences, 47(3), 589-95.
- Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
- A review of methods for solubility determination in biopharmaceutical drug characteriz
- Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. (n.d.). Journal of Young Pharmacists.
- Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology.
- Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
- Kinetic versus thermodynamic solubility tempt
- Strategies for Solubility Enhancement of Poorly Soluble Drugs. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Pharmaceutical Cocrystals: Innovative Solutions for Solubility Challenges. (2024). AAPS PharmSciTech.
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience.
- Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review.
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Biological and Pharmaceutical Sciences.
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- Improving API Solubility by Salt and Cocrystal Form
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma.
- Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. (n.d.). Advanced Drug Delivery Reviews.
- Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025). Technobis.
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- Improving API Solubility by Salt & Cocrystal Formation. (n.d.). Drug Development and Delivery.
- Overcoming poor solubility of pyrazole derivatives during reaction workup. (n.d.). BenchChem.
- Pyrazole - Solubility of Things. (n.d.). Solubility of Things.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- Comparison of kinetic solubility with equilibrium solubility (μM) of... (n.d.).
- 4-nitro-1H-pyrazole - Solubility of Things. (n.d.). Solubility of Things.
- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
- Pyrazole | 288-13-1. (n.d.). ChemicalBook.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy.
- Solid Dispersion: Strategy to Enhance Solubility. (2015). International Journal of Pharmaceutical and Clinical Research.
- Improving solubility and accelerating drug development. (n.d.). Veranova.
- Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. (2025).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
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Validation & Comparative
A Comparative Guide to the Structural Validation of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde: The Definitive Role of X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For heterocyclic compounds like 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, a versatile building block in medicinal chemistry, this structural certainty underpins all subsequent research and development. An error in structural assignment can lead to wasted resources, misinterpreted biological data, and failed clinical trials.
This guide provides an in-depth comparison of the primary analytical techniques used for structural validation, with a special focus on Single-Crystal X-ray Diffraction (SC-XRD), the undisputed "gold standard" for determining atomic arrangement.[1] We will explore the causality behind experimental choices, compare the data generated by orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and present an integrated strategy for achieving complete confidence in your molecular structure.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is a powerful analytical method that provides the ultimate proof of molecular structure: a precise 3D map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2] For a molecule like this compound, this technique can definitively confirm the connectivity of the pyrazole and phenyl rings, the position of the methyl and carbaldehyde groups, and the overall conformation of the molecule in the solid state.
The core principle of SC-XRD relies on the diffraction of an X-ray beam by the highly ordered array of molecules within a single crystal.[3] The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of these diffracted beams, a 3D model of the molecule can be reconstructed.
Why It's the Gold Standard
The primary reason SC-XRD is considered the definitive technique is its ability to provide a direct visualization of the atomic framework.[2] While other methods provide indirect evidence of connectivity or mass, crystallography delivers an unambiguous spatial arrangement. This is particularly crucial for:
-
Confirming Regioisomers: In the synthesis of substituted heterocycles like pyrazoles, multiple isomers can often form. SC-XRD can unequivocally distinguish between, for example, a 1,5-disubstituted pyrazole and a 1,3-disubstituted pyrazole.
-
Determining Absolute Stereochemistry: For chiral molecules, SC-XRD is the most reliable method for assigning the absolute configuration of stereocenters.
-
Analyzing Intermolecular Interactions: The crystal structure reveals how molecules pack together in the solid state, providing invaluable insights into hydrogen bonding, π-stacking, and other non-covalent interactions that are critical for polymorphism and material properties.[2]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a final crystal structure is a multi-step process where each stage is critical for success. The most significant bottleneck is often the growth of a high-quality single crystal.[3]
Detailed Experimental Protocol
-
Crystal Growth (The Art of Crystallization):
-
Causality: A successful diffraction experiment requires a single, well-ordered crystal, typically 0.1-0.3 mm in size, free from significant defects.[3] The quality of the crystal directly impacts the quality and resolution of the diffraction data.
-
Protocol: Dissolve a small amount of highly purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate). Use slow evaporation, where the solvent is allowed to evaporate over several days to weeks, to gently coax the molecules into forming an ordered lattice.
-
-
Crystal Mounting and Data Collection:
-
Causality: The crystal must be mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam.
-
Protocol: Select a suitable crystal under a microscope. Mount it on a cryo-loop and place it on the diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Causality: The diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is solved using computational methods to generate an initial electron density map. This initial model is then refined against the experimental data.
-
Protocol: Use software like SHELXT to solve the phase problem and generate an initial structural model. Refine this model using SHELXL or Olex2, iteratively improving the fit between the calculated and observed diffraction patterns until convergence is reached. The final model is validated and reported in a standard Crystallographic Information File (CIF) format.
-
Orthogonal Validation: Spectroscopic Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive validation strategy employs orthogonal techniques that provide complementary information, particularly about the molecule's identity and structure in solution.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[6] It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei, primarily ¹H and ¹³C.[7][8]
What NMR Reveals:
-
Chemical Shift (δ): Indicates the electronic environment of each nucleus, helping to identify functional groups.
-
Integration: The area under a ¹H NMR peak is proportional to the number of protons it represents.
-
Coupling Constants (J): Provide information about the connectivity between adjacent atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assembly of the molecular skeleton.[6][9]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10][11] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the molecular mass with enough accuracy to deduce the elemental formula.[12]
What MS Reveals:
-
Molecular Weight: The molecular ion peak (M+) reveals the exact molecular weight of the compound.[13][14]
-
Elemental Composition: HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula (e.g., C₁₁H₁₀N₂O for our target molecule).[15]
-
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure and functional groups.[13]
Comparative Analysis of Techniques
No single technique tells the whole story. A senior scientist must choose the right combination of tools to solve a structural problem efficiently and definitively. The table below compares the strengths and limitations of each primary validation method.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, stereochemistry, bond lengths/angles, packing | Atomic connectivity, solution conformation, dynamic processes | Molecular weight, elemental formula, structural fragments |
| Sample Phase | Solid (single crystal) | Solution | Gas (ions) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | ~1-10 mg, soluble | Micrograms to nanograms |
| Key Advantage | Unambiguous and definitive structural proof | Excellent for solution-state structure and dynamics | High sensitivity and accurate mass determination |
| Primary Limitation | Requires diffraction-quality crystals (can be a major bottleneck) | Can have signal overlap in complex molecules; provides indirect structural data | Provides no stereochemical or detailed connectivity information |
| Destructive? | Generally non-destructive | Non-destructive | Destructive |
An Integrated Strategy for Unimpeachable Structure Validation
A robust and self-validating approach integrates data from all three techniques. The data must be consistent and complementary to provide full confidence in the final structural assignment.
-
Start with MS and NMR: Begin by obtaining HRMS data to confirm the elemental formula (C₁₁H₁₀N₂O) and ¹H/¹³C NMR spectra to establish the basic carbon-hydrogen framework.
-
Assemble with 2D NMR: Use 2D NMR experiments (like HMBC and HSQC) to piece together the molecular skeleton. This should confirm the presence of the phenyl group, the pyrazole ring, and the correct placement of the methyl and aldehyde substituents.
By following this integrated approach, researchers can ensure the scientific integrity of their work and build a solid foundation for future studies in drug development and materials science.
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A Comparative Guide to Catalysts for Pyrazole Synthesis: From Classical Methods to Modern Innovations
For Immediate Publication
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of catalytic systems for pyrazole synthesis. We delve into the performance of various catalysts, supported by experimental data, to empower researchers in selecting the most suitable catalyst for their specific synthetic needs.
The synthesis of pyrazoles, a critical class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals, hinges on the judicious selection of a catalyst.[1] This guide offers an in-depth comparison of catalytic systems, ranging from traditional homogeneous and heterogeneous catalysts to cutting-edge nanocatalysts.[1] The evaluation of their performance is based on key metrics including product yield, reaction conditions, and the potential for catalyst reuse.[1]
The Enduring Relevance of the Knorr Pyrazole Synthesis
One of the most established and widely utilized methods for pyrazole synthesis is the Knorr reaction.[1][2][3] This reaction typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound in the presence of an acid catalyst.[2][3][4] The mechanism initiates with the formation of an imine from one nitrogen of the hydrazine and one of the carbonyl groups, followed by the formation of an enamine with the second nitrogen and carbonyl group.[4] Subsequent tautomerization leads to the aromatic pyrazole ring.[4]
A Spectrum of Catalytic Choices: Homogeneous vs. Heterogeneous Systems
The choice between a homogeneous and a heterogeneous catalyst is a critical decision in designing a pyrazole synthesis strategy.[5]
-
Homogeneous catalysts exist in the same phase as the reactants, which often translates to higher activity and selectivity under milder reaction conditions.[5][6] However, a significant drawback is the often difficult and costly separation of the catalyst from the reaction mixture.[5][6]
-
Heterogeneous catalysts , being in a different phase from the reactants, offer the distinct advantage of simplified separation and easier recycling.[5][6][7] This characteristic makes them a more environmentally friendly and cost-effective option for large-scale synthesis, though they may sometimes exhibit lower activity compared to their homogeneous counterparts.[5]
Transition-Metal Catalysis: A Powerful Tool for Pyrazole Functionalization
Transition-metal catalysts have emerged as powerful tools for the synthesis and functionalization of pyrazoles. These catalysts can facilitate a variety of transformations, including C-H functionalization reactions that allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring.[8][9] This approach offers a more efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized pyrazole substrates.[9] For instance, silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have been shown to produce 3-CF3-pyrazoles with exceptional yields.[10]
The Rise of Organocatalysis: A Greener Approach
In recent years, organocatalysis has gained significant traction as a more sustainable alternative to metal-based catalysis.[11] Organocatalysts, which are small organic molecules, can promote chemical reactions with high efficiency and selectivity. A notable example is the use of secondary amines as "green promoters" in the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates to furnish substituted pyrazoles with high regioselectivity.[11][12] This method is advantageous due to its operational simplicity, the ready availability of starting materials, and the use of an inexpensive and environmentally benign catalyst.[11][12]
Nanocatalysts: The Frontier of Efficiency and Reusability
Nanocatalysts represent a rapidly advancing frontier in pyrazole synthesis, offering numerous advantages rooted in their unique properties.[13][14] Their high surface-area-to-volume ratio leads to enhanced catalytic activity.[13] Furthermore, many nanocatalysts are magnetically recoverable, allowing for easy separation from the reaction mixture and repeated use without significant loss of activity.[15][16] This reusability is a key aspect of green chemistry, minimizing waste and improving the overall sustainability of the synthetic process.[17] Various nanocatalysts, including those based on zinc oxide, iron oxide, and cobalt, have been successfully employed in the synthesis of pyrazole and pyranopyrazole derivatives, often with excellent yields.[15][18][19][20]
Comparative Performance of Catalysts
To facilitate catalyst selection, the following table summarizes the performance of various catalytic systems in pyrazole synthesis, highlighting key reaction parameters and outcomes.
| Catalyst Type | Catalyst Example | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability |
| Homogeneous | Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | Not Reported |
| Homogeneous | Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99 | Not Reported |
| Organocatalyst | Secondary Amines | Carbonyl compounds, Diazoacetates | Not Specified | Room Temp | Varies | High | Not Reported |
| Heterogeneous | Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Not Specified | Varies | Varies | 95 | Yes |
| Heterogeneous | Fe3O4@SiO2-HClO4 (magnetic) | Aryl aldehyde, Malononitrile, Pyrazolone | Solvent-free (Microwave) | Varies | Short | High | Yes |
| Heterogeneous | Nickel-based | Hydrazine, Ketones, Aldehydes | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 cycles |
Experimental Protocols
A. Knorr Pyrazole Synthesis (Homogeneous Catalysis) [1]
-
Dissolve the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Add hydrazine hydrate (1.1 mmol) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for the appropriate time (monitored by TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
B. Nanocatalyst-Mediated Synthesis (Heterogeneous Catalysis) [19]
-
Combine the cinnamaldehyde derivative (1 mmol), hydrazine hydrate (1.2 mmol), and ZnO nanocatalyst in a microwave-safe vessel.
-
Irradiate the mixture in a microwave reactor under solvent-free conditions for the specified time and power.
-
After the reaction, add a suitable solvent (e.g., ethanol) and separate the catalyst by filtration.
-
Wash the catalyst for reuse.
-
Evaporate the solvent from the filtrate and purify the product.
Mechanistic Insights and Logical Frameworks
To visually represent the core synthetic strategies and the decision-making process for catalyst selection, the following diagrams are provided.
Caption: Overview of synthetic pathways to pyrazoles.
Caption: Decision tree for catalyst selection in pyrazole synthesis.
Conclusion
The synthesis of pyrazoles is a well-established field that continues to evolve with the development of novel catalytic systems. While classical methods like the Knorr synthesis remain valuable, modern approaches utilizing transition-metal catalysts, organocatalysts, and particularly nanocatalysts offer significant advantages in terms of efficiency, selectivity, and sustainability. The choice of catalyst should be guided by a careful consideration of the specific reaction, desired outcome, and practical constraints such as cost and environmental impact. This guide provides a framework for researchers to make informed decisions and optimize their synthetic strategies for this important class of heterocyclic compounds.
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A Comparative Guide to the Formylation of Pyrazoles: Vilsmeier-Haack and Beyond
For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a pyrazole ring is a critical step in the synthesis of a vast array of biologically active molecules. The resulting pyrazole-4-carbaldehydes are versatile intermediates, serving as pivotal building blocks for more complex molecular architectures. While the Vilsmeier-Haack reaction remains the most prevalent method for this transformation, a nuanced understanding of alternative methodologies is essential for optimizing synthetic routes based on substrate sensitivity, desired yield, and safety considerations. This guide provides an in-depth, objective comparison of the Vilsmeier-Haack reaction with other key formylation methods for pyrazoles, supported by experimental data and detailed protocols.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is the cornerstone of pyrazole formylation due to its reliability, broad substrate scope, and generally high yields.[1][2] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[1][2][3]
Mechanistic Insight
The efficacy of the V-H reaction hinges on the electron-rich nature of the pyrazole ring, which facilitates electrophilic substitution, predominantly at the C4 position.[4] The mechanism proceeds through several key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).[3][5]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation and Hydrolysis: A stable intermediate is formed, which upon aqueous workup and hydrolysis, yields the desired pyrazole-4-carbaldehyde.[5]
Caption: Key stages of the Vilsmeier-Haack reaction for pyrazole formylation.
Scope and Limitations
The V-H reaction is highly effective for a wide range of substituted pyrazoles.[6][7] However, its success can be influenced by the electronic nature of the substituents on the pyrazole ring. Electron-donating groups generally enhance the reactivity of the pyrazole system, leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the ring, making formylation more challenging and sometimes requiring harsher reaction conditions, which may lead to lower yields or side reactions.[8] For instance, pyrazoles bearing strong electron-withdrawing groups on a benzene ring or bulky moieties have shown low reactivity.[8]
Alternative Formylation Strategies for Pyrazoles
While the Vilsmeier-Haack reaction is a powerful tool, certain substrates may be sensitive to the acidic and often harsh conditions employed. In such cases, or when seeking alternative synthetic routes, other formylation methods become valuable.
The Duff Reaction: A Milder Alternative
The Duff reaction presents a viable alternative to the Vilsmeier-Haack reaction, particularly when milder conditions are required.[9] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a glycerol-boric acid mixture.[1][10]
The Duff reaction involves the in situ generation of an electrophilic iminium cation from protonated HMTA.[11] This cation then attacks the electron-rich pyrazole ring, leading to a benzylamine-like intermediate. Subsequent intramolecular redox reactions and hydrolysis yield the aldehyde.[11] The reaction is chemoselective and regiospecific for the C4 position of 1-phenyl-1H-pyrazoles.[10][12]
Caption: Logical flow of the Duff formylation reaction.
The primary advantage of the Duff reaction lies in its use of less hazardous reagents compared to the POCl₃ used in the V-H reaction.[9] This makes it a safer and often more environmentally friendly option. However, the Duff reaction is generally less efficient, often requiring longer reaction times, higher temperatures, and resulting in lower to moderate yields compared to the Vilsmeier-Haack method.[1]
Other Formylation Methods
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[13][14] This method is effective for electron-rich aromatic compounds.[13][14] While a viable option, the preparation and handling of dichloromethyl methyl ether can be challenging.[15]
A less common but effective strategy involves the use of organometallic intermediates. For instance, a pyrazolylmagnesium bromide species can be prepared and subsequently reacted with a formylating agent like DMF to introduce the aldehyde group.[16] This method can be particularly useful for substrates that are not amenable to direct electrophilic formylation.
Comparative Analysis: Vilsmeier-Haack vs. Duff Reaction
| Feature | Vilsmeier-Haack Reaction | Duff Reaction |
| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Hexamethylenetetramine (HMTA) |
| Reaction Conditions | Typically 0°C to reflux (70-90°C), often shorter reaction times (2-6 hours)[5][7] | Higher temperatures (reflux, 100-160°C) and longer reaction times (often >12 hours)[1][9] |
| Yields | Generally good to excellent[7][17] | Moderate to good[10] |
| Substrate Scope | Broad, but can be limited by strong electron-withdrawing groups[8] | Effective for various substituted 1-phenyl-1H-pyrazoles[10] |
| Safety & Handling | Requires handling of corrosive and toxic POCl₃[9] | Uses less hazardous reagents[9] |
| Key Advantages | High efficiency, broad applicability | Milder and safer conditions |
| Key Limitations | Use of hazardous reagents, sensitivity to some functional groups | Lower yields, longer reaction times |
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation of Pyrazoles
Materials:
-
Substituted pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted pyrazole (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the solution in an ice bath.
-
Add POCl₃ (3.0 mmol) dropwise to the stirred solution while maintaining the temperature below 5°C.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice.[7]
-
Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.[7]
-
Allow the mixture to stand, then collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.[7]
General Experimental Protocol for Duff Reaction of Pyrazoles
Materials:
-
Substituted pyrazole
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid
-
Aqueous acid (for hydrolysis)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1.0 eq), HMTA (1.5 eq), and the acidic medium (e.g., trifluoroacetic acid).[1][9]
-
Heat the reaction mixture to reflux (typically 100-160°C) and maintain this temperature for several hours (often 12 hours or more).[1]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and hydrolyze by adding an aqueous acid solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The Vilsmeier-Haack reaction remains the preeminent method for the formylation of pyrazoles, offering high yields and broad applicability. However, its reliance on hazardous reagents necessitates careful handling and consideration of substrate compatibility. The Duff reaction provides a valuable, safer alternative, albeit often with lower efficiency. The choice between these and other formylation methods should be guided by a thorough evaluation of the specific pyrazole substrate, the desired scale of the reaction, and the available laboratory resources. A judicious selection of the formylation strategy is paramount to the successful synthesis of pyrazole-4-carbaldehyde intermediates for downstream applications in drug discovery and materials science.
References
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Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]
-
(n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
(n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
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(n.d.). Comment of the use of dichloromethyl methyl ether as formylating agent. Retrieved from [Link]
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(n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Derivatives and Existing Drugs
<
Introduction
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2][3] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, have been extensively investigated for their therapeutic potential.[4][5][6] Notably, pyrazole derivatives are key components in several FDA-approved drugs, highlighting their significance in drug discovery and development.[3][5] This guide focuses on a specific class of these compounds: derivatives of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. We will provide an in-depth comparison of their biological activities, particularly in the realms of anticancer and anti-inflammatory applications, against existing therapeutic agents. This analysis is supported by experimental data from the literature and detailed protocols to ensure scientific rigor and reproducibility.
Anticancer Activity: A Head-to-Head Comparison
Numerous studies have demonstrated the potent anticancer activities of pyrazole derivatives against various cancer cell lines.[1][4] Their mechanisms of action are diverse, often involving the inhibition of critical cellular targets such as kinases (e.g., EGFR, CDK, VEGFR-2), tubulin, and DNA.[1][4]
Comparative Efficacy Against Breast and Colon Cancer Cell Lines
To provide a clear comparison, we have compiled in vitro cytotoxicity data for representative this compound derivatives and standard chemotherapeutic agents used in the treatment of breast and colon cancer, such as doxorubicin, tamoxifen, and afatinib.[4][5][7][8][9][10]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Derivative 1 (Compound 43) | MCF-7 (Breast) | 0.25 | [4] |
| Doxorubicin | MCF-7 (Breast) | 0.95 | [4] |
| Pyrazole Derivative 2 (Compound 27) | MCF-7 (Breast) | 16.50 | [4] |
| Tamoxifen | MCF-7 (Breast) | 23.31 | [4] |
| Pyrazole Derivative 3 (Compound 51d) | A549 (Lung) | 1.98 | [5] |
| Afatinib | A549 (Lung) | 8.46 | [5] |
| Gefitinib | A549 (Lung) | 14.27 | [5] |
| Pyrazole Derivative 4 (Compound 3i) | HCT-116 (Colon) | 2.2 | [5] |
| Adriamycin (Doxorubicin) | HCT-116 (Colon) | 8.7 | [5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
As the data indicates, certain pyrazole derivatives exhibit superior or comparable potency to established anticancer drugs in preclinical models. For instance, Pyrazole Derivative 1 demonstrates a significantly lower IC50 value against the MCF-7 breast cancer cell line compared to doxorubicin.[4] Similarly, Pyrazole Derivative 3 is substantially more potent than the clinically approved drugs afatinib and gefitinib against the A549 lung adenocarcinoma cell line.[5]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit protein kinases, which are crucial for cancer cell growth and survival.[4] For example, some derivatives have been shown to be potent inhibitors of VEGFR-2, a key mediator of angiogenesis, and PI3 kinase, a central node in cell signaling pathways that promote cell proliferation and survival.[4]
Below is a simplified diagram illustrating a common signaling pathway targeted by pyrazole derivatives.
Caption: Simplified signaling pathway targeted by anticancer pyrazole derivatives.
Anti-inflammatory Activity: An Alternative Therapeutic Avenue
Chronic inflammation is a key contributor to various diseases, including cancer.[11] Pyrazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[11][12]
Comparative COX-2 Inhibition
The selective inhibition of COX-2 is a desirable therapeutic strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12]
| Compound/Drug | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative 189a | 39.43 | >876 | >22.21 | [11] |
| Pyrazole Derivative 189c | 38.73 | >677 | >17.47 | [11] |
| Celecoxib | 450 | >100,000 | >222 | [13] |
Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.
The data reveals that the synthesized pyrazole derivatives exhibit potent and selective inhibition of COX-2, with IC50 values in the nanomolar range.[11] While celecoxib, a well-known COX-2 inhibitor, shows a higher selectivity index, the pyrazole derivatives demonstrate potent inhibition at lower concentrations.[11][13]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[14][15][16] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[14]
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (pyrazole derivatives and reference drugs) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[14]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[14][16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. It is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[13]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
To a 96-well white opaque plate, add the assay buffer, COX probe, and COX cofactor.
-
Add the test compounds or inhibitor control to the respective wells.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding arachidonic acid to all wells.[13]
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.[13]
-
Calculate the rate of the reaction (slope) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC50 value as described for the MTT assay.
-
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with significant potential in the development of novel anticancer and anti-inflammatory agents. The preclinical data presented in this guide highlight their potent and, in some cases, superior activity compared to existing drugs. Their diverse mechanisms of action, particularly the inhibition of key signaling pathways in cancer and inflammation, offer multiple avenues for therapeutic intervention.
Further research is warranted to optimize the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are essential to validate the promising in vitro results and to assess their safety and efficacy in a more complex biological system. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the therapeutic potential of this exciting class of pyrazole derivatives.
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A Comparative Spectroscopic Guide to 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde and Its Positional Isomers
Abstract
Substituted pyrazoles represent a cornerstone of modern medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents due to their wide range of biological activities.[1][2] The precise arrangement of substituents on the pyrazole core is paramount, as even minor positional changes—isomerism—can drastically alter a compound's pharmacological, toxicological, and physicochemical properties.[3] Consequently, unambiguous structural elucidation is not merely an academic exercise but a critical step in drug development and quality control. This guide provides an in-depth spectroscopic comparison of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde and three of its key positional isomers. By leveraging data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will delineate the distinct spectral signatures that enable confident differentiation of these closely related molecules.
The Challenge of Isomerism in Pyrazole Scaffolds
The synthetic routes to substituted pyrazoles can often yield a mixture of isomers, making robust analytical confirmation essential. The four compounds under investigation share the same molecular formula, C₁₁H₁₀N₂O, and molecular weight (186.21 g/mol ), rendering them indistinguishable by low-resolution mass spectrometry alone.[4][5][6] Their differentiation relies on probing the subtle electronic and steric differences imposed by the varying placements of the methyl and phenyl groups around the pyrazole ring.
Figure 1: Structures of the target compound and its key positional isomers.
Comparative Spectroscopic Analysis
The most powerful techniques for distinguishing these isomers are ¹H and ¹³C NMR spectroscopy, which map the chemical environment of each proton and carbon atom with high precision.[7]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides the most definitive evidence for differentiation. The key diagnostic signals are the singlets corresponding to the lone pyrazole ring proton (at position C3 or C5), the aldehyde proton (CHO), and the methyl protons (N-CH₃ or C-CH₃). The chemical environment, and thus the chemical shift (δ), of these protons is uniquely influenced by the location of the adjacent phenyl and methyl substituents.
Causality Behind Chemical Shift Variations:
-
Anisotropic Effect: The circulating π-electrons of the phenyl ring create a magnetic field that can shield or deshield nearby protons. When a proton is located "above" the face of the ring, it is shielded (shifted upfield to a lower δ value). When it is in the "plane" of the ring, it is deshielded (shifted downfield to a higher δ value). This is particularly relevant for the aldehyde and methyl protons in Isomers B and C, where the phenyl group is on the N1 position.
-
Electronic Effects: The positions of the electron-donating methyl group and the electron-withdrawing/resonating phenyl and aldehyde groups alter the electron density at different points on the pyrazole ring, influencing the chemical shifts of the attached protons.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Assignment | 1-methyl-5-phenyl (Target) | 1-methyl-3-phenyl (Isomer A) | 3-methyl-1-phenyl (Isomer B)[8] | 5-methyl-1-phenyl (Isomer C) |
| Aldehyde-H (s) | ~9.9 - 10.1 | ~10.0 | ~8.61 | ~9.9 |
| Pyrazole H-3 (s) | ~8.0 | - | - | - |
| Pyrazole H-5 (s) | - | ~8.4 | ~8.2 | - |
| N-CH₃ (s) | ~4.0 | ~3.9 | - | ~3.8 |
| C-CH₃ (s) | - | - | ~2.22 | ~2.7 |
| Phenyl-H (m) | ~7.3 - 7.6 | ~7.3 - 7.7 | ~7.2 - 7.8 | ~7.4 - 7.6 |
Note: Values are estimations based on typical pyrazole spectra and available literature data. Exact shifts are solvent and concentration-dependent.[9]
Key Differentiators:
-
Presence and Position of the Pyrazole Proton: The target compound and Isomer A are easily distinguished by the position of the lone pyrazole proton. In the target, it is at C3; in Isomer A, it is at C5 and typically shifted further downfield. Isomers B and C lack a proton on the C3/C5 positions.
-
Methyl Signal: The distinction between an N-methyl (~3.8-4.0 ppm) and a C-methyl (~2.2-2.7 ppm) is unambiguous. This immediately separates the first two structures from Isomers B and C.
-
Aldehyde Proton Shift: The aldehyde proton in Isomer B is notably upfield (~8.6 ppm) compared to the others (~9.9-10.1 ppm), likely due to the steric and electronic influence of the adjacent N-phenyl group.[8]
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information, confirming the carbon skeleton. The chemical shifts of the pyrazole ring carbons, particularly the substituted C3 and C5 carbons, are highly diagnostic.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Assignment | 1-methyl-5-phenyl (Target) | 1-methyl-3-phenyl (Isomer A) | 3-methyl-1-phenyl (Isomer B) | 5-methyl-1-phenyl (Isomer C) |
| C=O (Aldehyde) | ~185 | ~186 | ~187 | ~185 |
| C3 | ~140 | ~152 (C-Ph) | ~151 (C-CH₃) | ~141 (CH) |
| C4 | ~115 | ~117 | ~112 | ~110 |
| C5 | ~148 (C-Ph) | ~130 (CH) | ~140 (CH) | ~149 (C-CH₃) |
| N-CH₃ | ~38 | ~37 | - | ~39 |
| C-CH₃ | - | - | ~14 | ~15 |
Note: Values are estimations and can vary.
Key Differentiators:
-
The chemical shifts for the substituted C3 and C5 carbons provide a clear fingerprint for each isomer. For instance, a phenyl-substituted carbon (C-Ph) resonates at a different frequency than a methyl-substituted carbon (C-CH₃) or a carbon bearing a proton (CH).
-
The presence of a methyl carbon signal at ~14-15 ppm or ~37-39 ppm definitively identifies it as a C-methyl or N-methyl, respectively.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[10] While all four isomers will show similar characteristic absorptions, subtle shifts can be observed.
Key Vibrational Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1670-1695 cm⁻¹ . The exact frequency is sensitive to conjugation and the electronic nature of the pyrazole ring.
-
C=N and C=C Stretch (Aromatic/Pyrazole): Multiple bands in the 1450-1610 cm⁻¹ region correspond to the stretching vibrations within the pyrazole and phenyl rings.
-
C-H Stretch (Aromatic/Aliphatic): Bands above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the methyl C-H stretching.
While FT-IR can confirm the presence of the aldehyde and the substituted pyrazole core, it is generally not sufficient on its own to reliably distinguish between these positional isomers.
Mass Spectrometry (MS)
All four isomers will exhibit the same molecular ion peak (M⁺) at an m/z of 186.21. High-resolution mass spectrometry (HRMS) will confirm the elemental composition C₁₁H₁₀N₂O. Differentiation may be possible by analyzing the fragmentation patterns in the tandem mass spectrum (MS/MS), as the weakest bonds and most stable resulting fragments may differ based on substituent positions. However, without established fragmentation libraries for each specific isomer, this method is less straightforward than NMR.
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
Figure 2: General workflow for spectroscopic characterization of pyrazole isomers.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[10]
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[10]
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to TMS.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling patterns to assign the structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small, representative amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure firm and even contact using the pressure clamp. This method is fast and requires minimal sample preparation.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[10]
-
Data Analysis: Identify the characteristic absorption frequencies (in cm⁻¹) and correlate them with known functional group vibrations.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the molecular ion peak and use it to calculate the elemental composition. Compare the result with the theoretical mass for C₁₁H₁₀N₂O.
Conclusion
While all four isomers of methyl-phenyl-pyrazole-4-carbaldehyde are challenging to distinguish by mass or infrared spectroscopy alone, NMR spectroscopy provides a definitive and robust solution. The combination of ¹H and ¹³C NMR allows for unambiguous structural assignment based on a unique set of fingerprints for each molecule. Specifically, the chemical shifts of the pyrazole ring proton(s), the methyl protons, and the pyrazole ring carbons are the most powerful diagnostic markers. Adherence to rigorous, standardized analytical protocols is essential to ensure the data quality required for confident isomeric identification in research and pharmaceutical development.
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A Senior Scientist's Guide to In Vitro Assay Validation for Pyrazole-Based Compounds: From Core Principles to Practical Application
This guide provides an in-depth technical comparison and validation framework for in vitro assays crucial to the research and development of pyrazole-based compounds. Pyrazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] The reliability of structure-activity relationship (SAR) studies and the successful progression of these promising candidates through the drug discovery pipeline are fundamentally dependent on the robustness and validity of the in vitro assays used for their characterization.
This document moves beyond a simple checklist approach to validation. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and establishing self-validating systems for data integrity.
Part 1: The Validation Framework: A Foundation of Trustworthiness
The main objective of validating an analytical procedure is to demonstrate that the procedure is suitable for its intended purpose.[2] For researchers evaluating novel pyrazole compounds, this means generating irrefutable evidence that the observed biological effect is real, reproducible, and directly attributable to the compound . We will ground our framework in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive methodology for validating analytical procedures.[2][4][5][6]
Core Validation Parameters: The 'Why' Behind the 'What'
Simply following a list of validation parameters is insufficient. A senior scientist must understand the rationale to troubleshoot effectively and adapt protocols. The validation process is a continuous endeavor, starting with defining the assay's purpose and performance characteristics.[7]
-
Specificity & Selectivity: This is the cornerstone of any assay. Can the assay differentiate the analyte of interest from other components in the sample matrix (e.g., other compounds, cellular debris, media components)? For a pyrazole-based kinase inhibitor, specificity demonstrates that the assay signal is a direct result of the inhibition of the target kinase, not an artifact of compound fluorescence or inhibition of a reporter enzyme.
-
Accuracy: How close are the measured values to the true value? Accuracy is determined by applying the procedure to a sample with a known concentration and comparing the measured result to the true concentration. This ensures that systematic errors are minimized.
-
Precision (Repeatability & Intermediate Precision): This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability assesses precision over a short interval under the same operating conditions.
-
Intermediate Precision evaluates variability within the same laboratory but on different days, with different analysts, or on different equipment. This demonstrates the method's ruggedness for long-term use.
-
-
Linearity & Range: The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2] For a cytotoxicity assay, this would be the concentration range of the pyrazole compound that produces a dose-dependent decrease in cell viability.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8] This is particularly critical for potent pyrazole compounds active at very low concentrations.
-
-
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For example, slight variations in incubation time or temperature should not lead to drastic changes in results.
The following diagram illustrates the logical flow of the assay validation process, emphasizing its cyclical and interdependent nature.
Part 2: Comparative Guide to Key Assays for Pyrazole Compounds
Pyrazole-based compounds are frequently investigated as kinase inhibitors or cytotoxic agents.[1][9] Therefore, we will compare a biochemical enzyme inhibition assay against a cell-based cytotoxicity assay, as these represent two common and fundamentally different methodologies.
Alternative 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This type of assay quantifies the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction. It is a direct measure of target engagement.
Mechanism of Action: The assay is performed in two steps. First, the kinase reaction occurs, where the pyrazole compound competes with ATP. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate light. The luminescent signal is proportional to the ADP concentration and thus the kinase activity.
-
Compound Preparation: Create a serial dilution of the pyrazole compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reagent Preparation: Prepare the kinase reaction buffer containing the target kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase/substrate solution, followed by 50 nL of the serially diluted pyrazole compound or DMSO (vehicle control). Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the log of the pyrazole concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Alternative 2: Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of living cells, which is used as a proxy for cell viability. It is a cornerstone for evaluating pyrazole-based compounds for anticancer activity.[10][11][12]
Mechanism of Action: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[1]
-
Compound Treatment: The next day, remove the media and add fresh media containing serial dilutions of the pyrazole compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10][11]
-
Incubation: Incubate the cells for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ incubator.[10][11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[10][11]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 5 minutes and measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the log of the pyrazole concentration and fit to a dose-response curve to determine the IC₅₀ value.
Comparative Validation Data Summary
The following table summarizes the key validation parameters and typical acceptance criteria when comparing these two assay types.
| Validation Parameter | Biochemical Kinase Assay (ADP-Glo™) | Cell-Based Cytotoxicity Assay (MTT) | Causality & Rationale |
| Specificity | Confirmed by running the assay without the kinase or substrate. Compound tested against luciferase to rule out direct inhibition. | Confirmed by microscopic examination of cell health. Compound tested in cell-free media with MTT to check for direct reduction. | Ensures the signal is from the intended biological process and not an artifact. |
| Precision (CV%) | Intermediate Precision CV < 15% | Intermediate Precision CV < 20% | Cell-based assays inherently have higher variability; a wider acceptance criterion is scientifically justified.[13] |
| Accuracy (% Bias) | 85-115% of nominal value for QC samples | 80-120% of nominal value for QC samples | Demonstrates the closeness of the measured value to the true value, accounting for assay variability. |
| Linearity (R²) | R² > 0.99 for standard curve (if applicable) | R² > 0.98 for cell density vs. absorbance | Confirms a proportional response, which is essential for accurate IC₅₀ interpolation. |
| Assay Window (Z'-factor) | Z' > 0.5 | Z' > 0.4 | The Z'-factor is a statistical measure of assay quality. A value > 0.5 indicates an excellent assay, but cell-based assays can be acceptable with slightly lower values due to higher variance. |
| Robustness | Stable results with ±10% variation in incubation times and ±2°C in temperature. | Stable results with ±10% variation in cell seeding density and ±4 hours in drug incubation time. | Ensures the assay is reliable for routine use where minor deviations are inevitable. |
Part 3: Field-Proven Insights & Troubleshooting
When working with pyrazole-based compounds, several common challenges can compromise assay validity.
-
Compound Solubility: Pyrazole scaffolds can sometimes be poorly soluble in aqueous assay buffers, leading to compound precipitation.
-
Insight & Solution: Always check the final DMSO concentration (typically <0.5%) and visually inspect plates for precipitation. If solubility is an issue, consider using alternative solvents or formulating with solubilizing agents like cyclodextrin, but be sure to validate that these agents do not interfere with the assay.
-
-
Off-Target Effects & Compound Interference:
-
Insight & Solution (Biochemical): A pyrazole compound might inhibit the luciferase reporter enzyme in the ADP-Glo™ assay, leading to a false positive. Always run a counter-screen against the reporter enzyme alone.
-
Insight & Solution (Cell-based): A compound might be highly colored, interfering with the absorbance reading of the formazan product. Always measure the absorbance of the compound in media alone as a background control. Alternatively, switch to a non-colorimetric readout, such as a luminescent ATP-based viability assay (e.g., CellTiter-Glo®).
-
-
Irreproducible Dose-Response Curves:
-
Insight & Solution: This often points to issues with compound stability, cell health, or pipetting errors. Ensure the stability of the compound in your assay media over the incubation period.[14] For cell-based assays, use cells within a consistent and low passage number and regularly check for mycoplasma contamination. Employ automated liquid handlers for critical dispensing steps to improve precision.
-
Conclusion
The validation of in vitro assays for pyrazole-based compounds is not a perfunctory exercise but a critical scientific investigation that underpins the entire discovery effort. By grounding our work in the authoritative principles of ICH Q2(R1) and applying a deep, causal understanding to each validation parameter, we can build a robust and reliable data package.[2][4] Comparing different assay formats, such as a direct biochemical assay versus a complex cell-based assay, reveals the unique validation challenges and acceptance criteria appropriate for each. This guide provides the framework, protocols, and field-proven insights necessary to ensure that the data generated for these promising therapeutic candidates is accurate, reproducible, and trustworthy, paving the way for their successful development.
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Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Center for Biotechnology Information (PMC). [Link]
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Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. [Link]
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A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Enzyme Inhibitors
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility, metabolic stability, and synthetic accessibility have established it as a "privileged scaffold," forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[3][4] Pyrazole-containing therapeutics are prominent in oncology and immunology, where they often function as potent enzyme inhibitors.[5][6] Approved drugs like Ruxolitinib (a Janus kinase inhibitor) and Celecoxib (a cyclooxygenase-2 inhibitor) underscore the scaffold's therapeutic impact.[2][4]
However, the efficacy of any enzyme inhibitor is intrinsically linked to its selectivity. Cross-reactivity, the inhibition of unintended "off-target" enzymes, can lead to undesirable side effects or even toxicity.[7][8] For researchers and drug development professionals, a rigorous understanding and comprehensive profiling of an inhibitor's selectivity are paramount. This guide provides a comparative analysis of pyrazole-based inhibitors, explains the causality behind experimental choices for assessing cross-reactivity, and offers detailed protocols for robust evaluation.
Understanding Selectivity: A Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The substituents attached to the pyrazole ring critically dictate the inhibitor's binding affinity and selectivity profile.[9] By modifying these substituents, medicinal chemists can steer the molecule's interaction towards a specific enzyme's ATP-binding pocket, while minimizing interactions with others. To illustrate this, we will compare the cross-reactivity profiles of representative pyrazole-based inhibitors targeting different kinase families.
Kinases are a large family of enzymes that share a structurally conserved ATP-binding site, making the development of selective inhibitors a significant challenge. Minor changes to the pyrazole scaffold can dramatically alter the selectivity profile, shifting a compound from a highly specific agent to a multi-targeted one.
Table 1: Comparative Cross-Reactivity of Selected Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of several well-characterized pyrazole-based inhibitors against a panel of kinases. This data, synthesized from published literature, highlights how scaffold modifications influence target selectivity.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | IC50 (nM) vs. Off-Targets | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | JAK1: ~3.3JAK2: ~2.8 | JAK3: ~428Tyk2: ~19 | [3] |
| Pexmetinib | p38 MAPK, Tie-2 | p38α: ~4Tie-2: ~6 | VEGFR2: >1000 | [3] |
| Gandotinib | JAK2 | JAK2: ~41 | JAK1: ~1080JAK3: ~1150 | [3] |
| Compound 15 | CDK2 | CDK2: ~5 (Ki) | CDK1: ~78 (Ki)CDK9: ~32 (Ki) | [10] |
| Celecoxib | COX-2 | COX-2: ~40 | COX-1: ~15000 | [11] |
Analysis and Field Insights:
-
Ruxolitinib demonstrates potent inhibition of JAK1 and JAK2, with significantly weaker activity against JAK3.[3] This selectivity is crucial for its therapeutic effect in myelofibrosis, as inhibiting JAK1/2 modulates the desired signaling pathway, while sparing JAK3 may reduce certain immunosuppressive side effects.[3] The pyrrolo[2,3-d]pyrimidine scaffold linked to the pyrazole ring is key to its binding mode.[3]
-
Gandotinib , in contrast, was specifically optimized for higher selectivity towards JAK2 over other JAK family members, a critical goal in its development program.[3] This illustrates a deliberate drug design effort to minimize cross-reactivity within the same enzyme family.
-
Pexmetinib is an example of a dual inhibitor, intentionally designed to hit both p38 MAPK and the Tie-2 receptor kinase.[3] This polypharmacology can be beneficial in certain cancers where both pathways are dysregulated. Its pyrazolyl urea structure is similar to other allosteric p38 inhibitors that bind to the 'DFG-out' conformation of the kinase, a feature that can be exploited to achieve selectivity.[3][12]
-
The CDK2 inhibitor Compound 15 shows good selectivity for CDK2 over other cyclin-dependent kinases like CDK1 and CDK9.[10] Achieving selectivity among the highly homologous CDK family is a significant challenge, and this compound's N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold represents a successful chemotype.[10][13]
-
Celecoxib , a non-kinase inhibitor, is highly selective for the inducible COX-2 enzyme over the constitutively expressed COX-1.[11] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs, which inhibit COX-1's protective functions in the gut mucosa.[14] Interestingly, celecoxib also exhibits off-target antibacterial effects, demonstrating that cross-reactivity can occur across entirely different classes of proteins and even different organisms.[15]
Experimental Workflow for Cross-Reactivity Profiling
A self-validating and robust workflow is essential for accurately determining an inhibitor's selectivity profile. The process typically moves from broad, high-throughput screening to more focused, quantitative assays.
Caption: Workflow for enzyme inhibitor cross-reactivity profiling.
Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol describes a common method for determining the potency (IC50) of an inhibitor against a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16]
Causality Behind Experimental Choices:
-
Choice of Assay: Luminescence-based assays like ADP-Glo™ are chosen for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors. If ATP concentration is too high, it can overcome the effects of a competitive inhibitor, leading to an artificially high IC50 value.[17]
-
Controls: Including positive (no inhibitor) and negative (no enzyme) controls is critical for data normalization and ensuring the assay is performing correctly. A vehicle control (e.g., DMSO) accounts for any effects of the solvent used to dissolve the inhibitor.[18]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the pyrazole inhibitor in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 11-point, 3-fold dilutions). This wide range is crucial for accurately defining the top and bottom plateaus of the dose-response curve.
-
Transfer a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate reaction buffer. The buffer composition is optimized for the specific kinase to ensure optimal activity.
-
Add the 2X kinase/substrate solution to the wells containing the diluted inhibitor.
-
Prepare a 2X ATP solution and add it to the wells to initiate the kinase reaction. Final DMSO concentration should be kept low (e.g., ≤1%) to avoid impacting enzyme activity.
-
Incubate the plate at room temperature (e.g., 25-30°C) for a predetermined time (e.g., 60 minutes). This incubation time is optimized to keep the reaction in the linear range (typically <20% substrate turnover).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction into a luminescent signal via a coupled enzymatic reaction. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.[9]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
-
Cellular Context: The JAK/STAT Signaling Pathway
Biochemical assays are essential, but confirming an inhibitor's activity and selectivity in a cellular environment is a critical validation step.[19] For an inhibitor like Ruxolitinib, this involves assessing its impact on the JAK/STAT signaling pathway.
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Selectivity Profiling of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with various biological targets.[3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[4][5] The specific scaffold, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde, presents a versatile starting point for the synthesis of novel therapeutic agents. The aldehyde functional group is a reactive handle for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space and the fine-tuning of biological activity and selectivity.[6]
This guide provides a comprehensive framework for the selectivity profiling of derivatives of this compound, with a focus on their potential as kinase inhibitors. We will delve into the synthetic route for the core scaffold, outline a robust strategy for comprehensive selectivity profiling, and present a comparative analysis using a well-characterized pyrazole-based kinase inhibitor as an illustrative example.
Synthesis of the Core Scaffold: this compound
The Vilsmeier-Haack reaction is a classical and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[7] The following protocol describes a general procedure for the synthesis of the title compound.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-methyl-5-phenyl-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 1-methyl-5-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere, slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
Causality Behind Experimental Choices: The use of anhydrous DMF is crucial as the Vilsmeier-Haack reagent is sensitive to moisture.[6] Phosphorus oxychloride is a common activating agent for DMF. The reaction is initially performed at a low temperature to control the exothermic reaction and then heated to drive the reaction to completion. The aqueous workup with sodium bicarbonate neutralizes the acidic byproducts and allows for the extraction of the organic product.
Designing a Comprehensive Selectivity Profiling Strategy
A thorough understanding of a compound's selectivity is paramount in drug discovery to minimize off-target effects and predict potential toxicities. For novel derivatives of this compound, a tiered approach to selectivity profiling is recommended, starting with broad screening and progressing to more focused cellular assays.
Tier 1: Broad Kinome and GPCR Panel Screening
The initial step involves screening the synthesized derivatives against a large panel of kinases and G-protein coupled receptors (GPCRs) at a single high concentration (e.g., 10 µM). This provides a broad overview of the compound's interaction landscape and identifies potential on- and off-targets. Several commercial services offer comprehensive kinome and GPCRome screening.
Tier 2: Dose-Response and IC50/EC50 Determination
Compounds that show significant inhibition or activation in the initial broad panel screen are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for the identified targets. This quantitative data is crucial for comparing the potency of different derivatives and for establishing a preliminary structure-activity relationship (SAR).
Tier 3: Cell-Based Assays for Target Engagement and Functional Effects
Biochemical assays, while valuable, do not always translate to cellular activity. Therefore, it is essential to validate the findings from in vitro screens in a more physiologically relevant context.
-
Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be employed to confirm that the compound binds to its intended target within intact cells.
-
Downstream Signaling Assays: If the target is a kinase, assays to measure the phosphorylation of its known substrates can be performed. For GPCRs, second messenger assays (e.g., cAMP, Ca²⁺ flux) are appropriate.
-
Phenotypic Assays: Cell-based assays that measure cellular processes such as proliferation, apoptosis, or migration can provide insights into the functional consequences of target engagement.
Comparative Analysis: An Illustrative Example with a Known Pyrazole-Based Kinase Inhibitor
As specific selectivity data for this compound derivatives is not publicly available, we will use the well-characterized pyrazole-based kinase inhibitor, Crizotinib , as an illustrative example to demonstrate how to present and interpret selectivity data. Crizotinib is an inhibitor of ALK, ROS1, and MET kinases.
Table 1: Kinase Selectivity Profile of Crizotinib (Illustrative Example)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (ALK) |
| ALK | 20 | 1 |
| ROS1 | 25 | 1.25 |
| MET | 50 | 2.5 |
| JAK2 | >1000 | >50 |
| SRC | >1000 | >50 |
| ABL | >1000 | >50 |
This is a representative table with illustrative data.
Interpretation of Selectivity Data
The selectivity profile of a compound is a critical determinant of its therapeutic window. A highly selective compound will primarily interact with its intended target, minimizing the potential for off-target side effects. The "fold selectivity" provides a quantitative measure of this preference. For a series of novel this compound derivatives, a similar table would be constructed to compare their potency and selectivity against a panel of relevant kinases.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel, selective kinase inhibitors. A systematic and tiered approach to selectivity profiling, as outlined in this guide, is essential for identifying lead compounds with the desired potency and safety profile. While specific experimental data for derivatives of this particular scaffold are not yet widely available, the methodologies and comparative framework presented here provide a robust roadmap for researchers in this field. Future work should focus on the synthesis and comprehensive profiling of a library of these derivatives to unlock their full therapeutic potential.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde Analogs
For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from the versatile intermediate, 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde. We will explore the synthesis of this core structure, delve into the structural modifications of its analogs, and present a comparative analysis of their performance against various biological targets, supported by experimental data.
The Core Scaffold: this compound
The this compound molecule serves as an excellent starting point for generating diverse chemical libraries. Its key features include:
-
A 1,5-disubstituted pyrazole ring , a stable aromatic heterocycle.
-
A methyl group at the N1 position , which can influence solubility and metabolic stability.
-
A phenyl group at the C5 position , offering a site for substitution to probe steric and electronic effects.
-
A reactive carbaldehyde group at the C4 position , which is a versatile handle for a wide range of chemical transformations.[2]
The strategic placement of these functional groups allows for systematic modifications to explore and optimize biological activity.
Synthesis of the Core Scaffold and Its Analogs
The synthesis of 1,5-disubstituted pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction .[3][4][5][6][7] This reaction involves the formylation of an electron-rich precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)).[3][6]
Experimental Protocol: Synthesis of 1,5-Disubstituted-1H-pyrazole-4-carbaldehyde
Step 1: Formation of the Hydrazone Precursor
-
To a solution of an appropriate acetophenone derivative (1 equivalent) in ethanol, add the desired substituted hydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated hydrazone, wash with cold water, and dry.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add the synthesized hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat to 70-80°C for 4-6 hours.[8]
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-disubstituted-1H-pyrazole-4-carbaldehyde.
This versatile protocol allows for the generation of a variety of pyrazole-4-carbaldehyde cores by simply changing the starting acetophenone and hydrazine.
Workflow for Synthesis of Pyrazole-4-carbaldehyde
Caption: Synthetic workflow for 1,5-disubstituted-1H-pyrazole-4-carbaldehydes.
Comparative Analysis of Biological Activities
The carbaldehyde functional group on the pyrazole core is a gateway to a multitude of derivatives, including Schiff bases, chalcones, and other heterocyclic hybrids. These analogs have been evaluated for a range of pharmacological activities.
Anti-inflammatory and Analgesic Activity
Derivatives of pyrazole-4-carbaldehyde have shown significant anti-inflammatory and analgesic properties.[9] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
A study by Mishra P, et al. synthesized a series of Schiff base derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and evaluated their anti-inflammatory activity.[10] The presence of a chloro group on the aniline moiety of the Schiff base was found to enhance the anti-inflammatory properties.[10]
| Compound ID | R1 (at C1) | R2 (at C5) | Modification at C4-CHO | Anti-inflammatory Activity (% inhibition) | Reference |
| Core | -CH₃ | -C₆H₅ | Aldehyde | Baseline | N/A |
| Analog 3a | -C₆H₅ | -C₆H₅ | Schiff base with 4-chloroaniline | High | [10] |
| Analog 3d | -C₆H₅ | -C₆H₅ | Schiff base with 2,4-dichloroaniline | High | [10] |
| Analog Ref | - | - | Indomethacin (Standard) | 72.99 | [2] |
Antioxidant Activity
The pyrazole nucleus is also a key pharmacophore for developing potent antioxidants. A study by El-Sayed et al. synthesized a series of chalcones, pyrazolines, and isoxazolines from 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their antioxidant activity using the DPPH radical scavenging assay.[8][11]
The study revealed that the conversion of the chalcone's α,β-unsaturated ketone system into a pyrazoline or isoxazoline ring generally enhanced the radical scavenging activity.[11] Furthermore, the nature of the substituent on the phenyl ring of the chalcone moiety played a crucial role.
| Compound ID | Core Structure | R group on Chalcone | DPPH Scavenging Activity (IC₅₀ µg/mL) | Reference |
| 2a | Chalcone | -H | > 100 | [11] |
| 2b | Chalcone | 4-OCH₃ | 85.34 ± 2.12 | [11] |
| 2e | Chalcone | 3,4-diCl | 65.14 ± 1.98 | [11] |
| 3e | Pyrazoline from 2e | 3,4-diCl | 17.89 ± 1.02 | [11] |
| Ascorbic Acid | Standard | - | 12.50 ± 0.85 | [11] |
Anticancer Activity
Hybrid molecules containing the pyrazole-4-carbaldehyde scaffold have been investigated as potential anticancer agents. For instance, pyrazole-chalcone hybrids have demonstrated cytotoxic effects against various cancer cell lines.[12]
A study by Abuelizz, A. S., et al. synthesized a series of diphenyl pyrazole–chalcone derivatives and evaluated their cytotoxic activities.[13] The results indicated that the nature and position of substituents on the benzyloxy ring of the chalcone moiety significantly influenced the anticancer potency.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR trends can be deduced for analogs of this compound:
-
Modification of the Carbaldehyde Group: The conversion of the C4-carbaldehyde into larger, more complex moieties like Schiff bases and chalcones is a successful strategy for introducing and modulating biological activity. The electronic nature of the substituents on these appended groups is critical.
-
Substitution on the Phenyl Ring (C5): The electronic environment of the phenyl ring at the C5 position can influence the overall activity. Electron-withdrawing groups, such as halogens, have been shown to enhance anti-inflammatory and antioxidant activities in certain series.[10][11]
-
Substitution on the N1 Position: While this guide focuses on the 1-methyl analog, studies on related pyrazoles show that varying the substituent at the N1 position (e.g., with different aryl groups) can significantly impact potency and selectivity for various biological targets. For example, a 4-chlorophenyl group at the N1 position has been shown to be favorable for p38α MAPK inhibition in a series of pyrazolyl urea derivatives.[14]
SAR Visualization
Caption: Key structure-activity relationship insights for pyrazole analogs.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the versatility of its carbaldehyde group allow for the creation of large and diverse libraries of analogs.
The comparative analysis reveals that modifications at the C4 and C5 positions are particularly fruitful for enhancing biological activities such as anti-inflammatory, antioxidant, and anticancer effects. Future research should focus on:
-
Systematic exploration of substituents at the N1 position to fine-tune pharmacokinetic properties.
-
Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing more potent analogs.[15]
-
Investigation of a broader range of biological targets to uncover new therapeutic applications for this versatile class of compounds.
This guide provides a foundational understanding of the SAR of this compound analogs, offering valuable insights for the rational design of next-generation pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Pyrazole-4-carbaldehydes
Abstract
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. Their versatile reactivity makes them indispensable building blocks in medicinal chemistry and materials science. This guide provides a comprehensive benchmark of the most prevalent synthetic routes to this valuable scaffold. We will delve into the mechanistic underpinnings, operational efficiencies, and substrate scope of key methodologies, including the Vilsmeier-Haack reaction, oxidation of 4-methylpyrazoles, and metallation-formylation strategies. Through a comparative analysis supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most efficient synthetic route for their specific applications.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The introduction of a formyl group at the C4 position unlocks a plethora of synthetic transformations, enabling the construction of complex molecular architectures. Consequently, the efficient and scalable synthesis of pyrazole-4-carbaldehydes is a subject of significant academic and industrial interest. This guide will provide an in-depth comparison of the leading synthetic strategies, offering a pragmatic assessment of their respective strengths and limitations.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction is arguably the most widely employed method for the synthesis of pyrazole-4-carbaldehydes.[1][2][3] This one-pot reaction typically involves the treatment of a suitable pyrazole precursor, often a hydrazone or an activated pyrazole, with the Vilsmeier reagent (a complex of dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃)).[1][4][5][6]
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This potent electrophile then attacks the electron-rich C4 position of the pyrazole ring in an electrophilic aromatic substitution manner. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The versatility of this reaction allows for the simultaneous cyclization of hydrazones and formylation to directly yield pyrazole-4-carbaldehydes.[5][7][8]
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
A representative procedure for the Vilsmeier-Haack reaction is as follows:
-
To a stirred solution of acetophenone phenylhydrazone (1.0 eq) in anhydrous DMF (10 volumes), POCl₃ (3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.[5]
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.
-
The aqueous solution is neutralized with a suitable base (e.g., NaHCO₃ or NaOH solution) until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification by recrystallization from a suitable solvent (e.g., ethanol) affords the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Performance Analysis
| Parameter | Vilsmeier-Haack Reaction |
| Yield | Generally good to excellent (60-95%)[5][8] |
| Substrate Scope | Broad; tolerates a wide range of substituents on the pyrazole ring.[5][7] |
| Reaction Conditions | Moderate to high temperatures (0 °C to 120 °C).[5][9][10] |
| Reagents | Readily available and inexpensive (DMF, POCl₃). |
| Advantages | One-pot procedure, often high yielding, and applicable to a wide range of substrates.[8] |
| Disadvantages | Use of corrosive and hazardous POCl₃, can be sensitive to anhydrous conditions, and may not be suitable for substrates with unprotected hydroxyl groups which can be chlorinated.[8][11] |
Logical Workflow for Vilsmeier-Haack Synthesis
Figure 1: Vilsmeier-Haack reaction workflow.
Oxidation of 4-Methylpyrazoles
An alternative and often milder approach to pyrazole-4-carbaldehydes is the oxidation of the corresponding 4-methylpyrazole precursors. This method is particularly useful when the Vilsmeier-Haack conditions are too harsh for the substrate.
Oxidizing Agents and Mechanistic Considerations
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired selectivity. Common oxidants include:
-
Selenium Dioxide (SeO₂): A classic reagent for the oxidation of activated methyl groups. The reaction proceeds via an ene reaction followed by a[4][12]-sigmatropic rearrangement.
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective but may lead to over-oxidation to the carboxylic acid if not carefully controlled.
-
Chromium-based reagents (e.g., CrO₃, PCC): Effective but their toxicity and the generation of chromium waste are significant drawbacks.
Experimental Protocol: Oxidation using Selenium Dioxide
-
A mixture of the 4-methylpyrazole (1.0 eq) and selenium dioxide (1.1 eq) in a suitable solvent (e.g., dioxane, ethanol/water) is refluxed for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the pyrazole-4-carbaldehyde.
Performance Analysis
| Parameter | Oxidation of 4-Methylpyrazoles |
| Yield | Moderate to good (40-80%) |
| Substrate Scope | Dependent on the oxidizing agent; generally good for substrates sensitive to strong acids. |
| Reaction Conditions | Varies with the oxidant; can range from mild to harsh. |
| Reagents | Availability and cost vary; some reagents are highly toxic (e.g., SeO₂, Cr-based). |
| Advantages | Avoids the use of corrosive Vilsmeier reagents, can be milder. |
| Disadvantages | Potential for over-oxidation, use of toxic reagents, and sometimes lower yields compared to the Vilsmeier-Haack reaction. |
Decision Pathway for Oxidative Synthesis
Figure 2: Decision-making for the oxidation route.
Metallation-Formylation Strategies
For substrates that are incompatible with either Vilsmeier-Haack or oxidative conditions, metallation followed by formylation offers a powerful alternative. This approach involves the deprotonation of the pyrazole ring at the C4 position using a strong base, followed by quenching the resulting organometallic intermediate with a formylating agent.
Key Methodologies
-
Lithiation-Formylation: This involves the use of a strong lithium base, such as n-butyllithium (n-BuLi), to deprotonate the pyrazole. The resulting lithiated pyrazole is then treated with an electrophilic formyl source like DMF. This method is highly effective but requires cryogenic temperatures and strictly anhydrous conditions.[11]
-
Grignard-based Formylation: An alternative to lithiation is the formation of a pyrazole Grignard reagent. This can be achieved through a halogen-magnesium exchange from a 4-halopyrazole or by direct magnesiation. The Grignard reagent is then reacted with a formylating agent.[11][13]
Experimental Protocol: Lithiation-Formylation
-
A solution of the N-protected pyrazole in an anhydrous ether solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A solution of n-BuLi in hexanes (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous DMF (1.5 eq) is then added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Performance Analysis
| Parameter | Metallation-Formylation |
| Yield | Good to excellent (70-90%) |
| Substrate Scope | Excellent for functionalized pyrazoles that are sensitive to other methods. |
| Reaction Conditions | Cryogenic temperatures (-78 °C), inert atmosphere, and strictly anhydrous conditions are required. |
| Reagents | Requires strong organometallic bases (e.g., n-BuLi), which are pyrophoric and moisture-sensitive. |
| Advantages | High regioselectivity, excellent functional group tolerance (with appropriate protection). |
| Disadvantages | Requires specialized equipment and handling techniques for pyrophoric reagents, cryogenic temperatures can be a scalability challenge. |
Comparative Overview of Synthetic Routes
| Feature | Vilsmeier-Haack | Oxidation | Metallation-Formylation |
| Starting Material | Hydrazone/Activated Pyrazole | 4-Methylpyrazole | N-Protected Pyrazole/4-Halopyrazole |
| Key Reagents | DMF, POCl₃ | SeO₂, KMnO₄ | n-BuLi, DMF |
| Typical Yield | 60-95% | 40-80% | 70-90% |
| Conditions | 0-120 °C | Mild to Harsh | -78 °C to RT |
| Key Advantage | One-pot, high yield | Milder conditions | High functional group tolerance |
| Key Disadvantage | Corrosive reagents | Over-oxidation risk | Cryogenic, pyrophoric reagents |
Conclusion
The synthesis of pyrazole-4-carbaldehydes can be achieved through several efficient routes, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction stands out as the most common and often highest-yielding method for a wide range of substrates. However, for sensitive molecules, the oxidation of 4-methylpyrazoles provides a valuable, albeit sometimes lower-yielding, alternative. For complex and highly functionalized pyrazoles, metallation-formylation strategies offer unparalleled regioselectivity and functional group tolerance, despite the more demanding reaction conditions.
The selection of the optimal synthetic route will ultimately depend on a careful consideration of the substrate's properties, the desired scale of the reaction, and the available laboratory infrastructure. This guide provides the foundational knowledge and comparative data to enable researchers to make informed decisions in their synthetic endeavors.
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27351–27380. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of pyrazole derivatives' performance against key protein targets. Moving beyond a simple list of steps, this document elucidates the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1] This five-membered heterocyclic ring is a "privileged scaffold," meaning it can bind to multiple, diverse protein targets, making it a valuable starting point for drug design.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[2][3]
Two of the most significant areas of research for pyrazole derivatives are in the development of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapies and protein kinase inhibitors for anticancer treatments.[2][4] The success of drugs like Celecoxib, a selective COX-2 inhibitor, has highlighted the therapeutic potential of this chemical class.[5]
Molecular docking is an indispensable computational tool in this field. It allows us to predict the binding conformation and affinity of a ligand (like a pyrazole derivative) to the active site of a protein target.[6] By comparing the docking performance of various pyrazole derivatives, we can gain insights into their structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates.[2][3]
This guide will provide a comprehensive walkthrough of a comparative docking study, using pyrazole derivatives as our ligand set and focusing on two key protein targets: COX-2 and Epidermal Growth Factor Receptor (EGFR), which are implicated in inflammation and cancer, respectively.[4][6]
The "Why": Causality in Experimental Design
A successful docking study is not just about generating numbers; it's about making informed decisions at every step. Here, we break down the rationale behind our experimental choices.
Choice of Target Proteins: COX-2 and EGFR
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. While both COX-1 and COX-2 produce prostaglandins, COX-1 is constitutively expressed and has housekeeping functions, whereas COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7] The crystal structure of COX-2 (e.g., PDB ID: 3LN1) is well-characterized, making it an excellent candidate for docking studies.[5]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling pathways.[8] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[4] The ATP-binding site of the EGFR kinase domain is a well-defined pocket that can be targeted by small molecule inhibitors.[8] We will use the crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) for our docking simulations.[9]
Choice of Ligands: A Representative Pyrazole Library
For this guide, we will consider a hypothetical library of pyrazole derivatives with varying substitutions at key positions on the pyrazole ring. This allows us to systematically evaluate the impact of different functional groups on binding affinity and selectivity, which is the essence of a structure-activity relationship (SAR) study.[2][3] The selection of specific derivatives for a real-world study would be based on a literature review of previously synthesized compounds with known biological activity or a library of novel, designed structures.
Choice of Docking Software: AutoDock Vina
We will use AutoDock Vina, a widely used and well-validated open-source molecular docking program.[10] It is known for its speed and accuracy in predicting binding modes.[10] Its scoring function provides an estimate of the binding affinity in kcal/mol, which we will use for our comparative analysis.[10]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for a comparative molecular docking study.
Diagram of the Comparative Docking Workflow
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Detailed Protocol using AutoDock Vina
1. Target Protein Preparation
-
Objective: To prepare the receptor protein for docking by removing non-essential molecules and adding necessary parameters.
-
Steps:
-
Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1; EGFR, PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).[5][9]
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
2. Ligand Library Preparation
-
Objective: To prepare the pyrazole derivatives (ligands) for docking.
-
Steps:
-
Draw the 2D structures of the pyrazole derivatives using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization on the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define the rotatable bonds in the ligand. This is crucial as it allows for ligand flexibility during docking.
-
Save the prepared ligands in the PDBQT file format.
-
3. Grid Box Definition
-
Objective: To define the search space for the docking simulation, focusing on the active site of the protein.
-
Steps:
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Identify the active site of the protein. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or from literature reports.
-
Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Note the coordinates of the center of the grid box and its dimensions (x, y, z). These will be required for the Vina configuration file.
-
4. Running the Docking Simulation
-
Objective: To perform the docking of each pyrazole derivative against the target protein.
-
Steps:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and other optional parameters like exhaustiveness (which controls the thoroughness of the search).
-
Run AutoDock Vina from the command line using the configuration file as input.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
5. Analysis and Visualization of Results
-
Objective: To analyze the docking results and visualize the protein-ligand interactions.
-
Steps:
-
Extract the binding affinity scores (in kcal/mol) for the best pose of each ligand from the output files. A more negative score indicates a stronger predicted binding affinity.
-
Load the protein PDBQT file and the output ligand PDBQT file into a molecular visualization program like PyMOL or BIOVIA Discovery Studio Visualizer.[11][12]
-
Analyze the interactions between the best-ranked pose of each ligand and the amino acid residues in the active site. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[11][12]
-
Data Presentation and Comparative Analysis
Summarizing the quantitative data in a structured table is essential for easy comparison.
Table 1: Comparative Docking Scores of Pyrazole Derivatives against COX-2 (PDB: 3LN1)
| Pyrazole Derivative | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Celecoxib (Reference) | Diaryl pyrazole with sulfonamide | -9.9 to -12.5 | Arg120, Tyr355, Val523, Ser353 | [5][7] |
| Derivative A | 1,5-diaryl-3-(trifluoromethyl) | -10.8 | Arg120, Tyr355, Val523 | [13] |
| Derivative B | Pyrazole-pyridazine hybrid | -9.5 | Arg120, Gln178, Ser339 | [5] |
| Derivative C | Pyrazole carboxamide | -12.9 | Tyr355, Val523, Arg513 | [7] |
Note: The docking scores are illustrative and collated from multiple sources for demonstration purposes. Actual values may vary based on the specific study.
Table 2: Comparative Docking Scores of Pyrazole Derivatives against EGFR (PDB: 1M17)
| Pyrazole Derivative | Substitution Pattern | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Erlotinib (Reference) | Quinazoline core | -7.3 to -9.8 | Met769, Thr790, Lys721 | [9][14] |
| Derivative D | Pyrazole-pyrazoline hybrid | -9.5 | Met769, Thr790, Asp800 | [4] |
| Derivative E | Pyrazolopyridine | -8.9 | Met769, Gln791, Leu788 | [15] |
| Derivative F | Pyrazole with carbothioamide | -8.2 | Met769, Cys773, Leu820 | [4] |
Note: The docking scores are illustrative and collated from multiple sources for demonstration purposes. Actual values may vary based on the specific study.
Interpreting the Results: From Data to Insights
The true value of a comparative docking study lies in the interpretation of the data to understand the structure-activity relationship.
Analysis of Interactions with COX-2
The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1, which is key to the design of selective inhibitors.[16] Key amino acid residues in the COX-2 active site include Arg120, Tyr355, and Val523.[7] The sulfonamide group of Celecoxib is known to interact with a side pocket created by the Val523 residue, contributing to its selectivity.[17][18] When analyzing our hypothetical results, we would look for pyrazole derivatives that form strong interactions with these key residues. For instance, a derivative with a bulky, hydrophobic group might favorably occupy the hydrophobic pocket, while a derivative with hydrogen bond donors/acceptors could interact with polar residues like Arg120.
Analysis of Interactions with EGFR
The ATP-binding site of the EGFR kinase domain is the target for many small molecule inhibitors, including Erlotinib.[8][19] A critical interaction for many EGFR inhibitors is the formation of a hydrogen bond with the backbone nitrogen of Met769 in the hinge region of the kinase.[9] Other important residues include Thr790, Lys721, and Asp800.[2][20] Our comparative analysis would focus on which pyrazole derivatives can mimic the binding mode of known inhibitors like Erlotinib and form this crucial hydrogen bond with Met769. The docking results can also explain why certain substitutions on the pyrazole ring lead to higher or lower binding affinities.[2]
Visualizing Key Interactions
A visual representation of the protein-ligand interactions is invaluable for understanding the binding mode.
Caption: A schematic representation of the key binding interactions of a hypothetical pyrazole derivative within the active site of COX-2.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of pyrazole derivatives. By understanding the rationale behind each step of the workflow, from target and ligand selection to data analysis and visualization, researchers can generate robust and meaningful results. The comparative data, presented in clear tables and diagrams, allows for the elucidation of structure-activity relationships, which is crucial for guiding the design of the next generation of pyrazole-based therapeutics.
The insights gained from such in silico studies provide a strong foundation for further experimental validation, including enzyme inhibition assays and cell-based studies, ultimately accelerating the drug discovery and development process.
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Binding pose of Erlotinib with EGFR showing amino acid residues within the active site of EGFR in 2D and 3D. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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(a) Binding of Celecoxib at the COX-2 binding site results in the formation of several important interactions. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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IN SILICO STUDIES OF HETEROCYCLIC DERIVATIVES AS COX -2 INHIBITORS. (n.d.). RJPN. Retrieved January 9, 2026, from [Link]
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Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. (2023). Arhiv za farmaciju, 73(3), 205-223. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). RSC Medicinal Chemistry, 14(7), 1305-1323. [Link]
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Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. Retrieved January 9, 2026, from [Link]
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Erlotinib Action Pathway. (2013). SMPDB. Retrieved January 9, 2026, from [Link]
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Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023). D_Central_Station. Retrieved January 9, 2026, from [Link]
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Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved January 9, 2026, from [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). Molecules, 24(20), 3781. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413-418. [Link]
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Building diagrams using graphviz. (2021). Chad's Blog. Retrieved January 9, 2026, from [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413-418. [Link]
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Molecular Docking Studies On Antiviral Activity Of Novel Pyrazole Contain Hydrazineyl Pyrimidine Derivatives. (2022). RJPBCS. Retrieved January 9, 2026, from [Link]18].pdf
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1001 Ways to run AutoDock Vina for virtual screening. (2016). Journal of Computer-Aided Molecular Design, 30(9), 789-797. [Link]
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Protocol for an automated virtual screening pipeline including library generation and docking evaluation. (2025). STAR Protocols, 6(4), 102693. [Link]
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Visualizing protein-ligand interactions with LIGPLOT or any other suitable software? (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
This document provides a detailed, procedural guide for the safe and compliant disposal of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2). As a specialized laboratory chemical, its handling and disposal demand a systematic approach grounded in a thorough understanding of its chemical properties and associated hazards. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship.
Part 1: Core Directive: Hazard Assessment and Risk Mitigation
Before any disposal protocol can be implemented, a comprehensive understanding of the compound's hazards is essential. This assessment directly informs the necessary precautions and dictates the required disposal pathway.
Chemical Hazard Profile
According to its Safety Data Sheet (SDS), this compound is classified with several key hazards.[1] It is not merely a benign organic compound; it is a substance that requires respectful and informed handling.
-
Acute Oral Toxicity (Category 4): The compound is harmful if swallowed.[1] This necessitates stringent controls to prevent ingestion, including a strict prohibition on eating, drinking, or smoking in handling areas.[1]
-
Skin and Eye Irritation (Category 2): It is known to cause both skin irritation and serious eye irritation.[1] Direct contact can lead to inflammation and discomfort, making personal protective equipment non-negotiable.
-
Respiratory Irritation (Category 3): Inhalation of dust or vapors may cause respiratory irritation.[1] Consequently, all handling and waste consolidation activities should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, a specific regimen of PPE is required to create a barrier between the researcher and the chemical. The causality is direct: the potential for irritation and toxicity mandates physical protection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against accidental splashes that could cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[1][3] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area is required. A respirator may be necessary if handling large quantities or if dust generation is likely.[1][3] | Minimizes the inhalation of particulates that can cause respiratory tract irritation.[1] |
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process from the moment of generation to its final disposition.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sanitary sewer system.[6]
Experimental Protocol: Chemical Waste Management
Objective: To safely collect, store, and prepare this compound waste for final disposal by a certified entity.
Methodology:
-
Waste Segregation (Point of Generation):
-
Immediately upon generation, designate any material contaminated with this compound (e.g., residual solid, contaminated consumables like weigh boats or gloves, or solutions) as hazardous waste.
-
This waste must be segregated from non-hazardous laboratory trash and other incompatible chemical waste streams, particularly strong oxidizing agents.[1][4][7]
-
-
Container Selection and Preparation:
-
Waste Labeling (A Critical Control Point):
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must, at a minimum, include the following information:
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[5][7][8] The SAA must be located at or near the point of waste generation and under the control of the operator.[5]
-
The container must remain closed at all times, except when actively adding waste.[6] This is a primary control measure to prevent the release of vapors and to avoid spills.
-
It is best practice to use secondary containment (such as a lab tray) within the SAA to contain any potential leaks.[4]
-
-
Arranging Final Disposal:
-
Once the waste container is full, or if it has been in the SAA for an extended period (institutional policies may vary, but up to one year is often permitted for partially filled containers), arrange for its collection.[7]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor for pickup.[4]
-
The final step is the transport and disposal of the contents to an approved waste disposal plant.[1][9][10]
-
Workflow for Compliant Chemical Waste Disposal
The following diagram illustrates the decision-making and procedural flow for managing waste generated from this compound.
Caption: A workflow diagram for the compliant disposal of hazardous chemical waste.
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and organized response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[1]
-
Decontaminate: Clean the spill area thoroughly. All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be collected and disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures the highest standards of safety, compliance, and environmental responsibility.
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Comprehensive Safety and Handling Guide for 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 154927-01-2). As a substituted pyrazole, a class of compounds with significant applications in medicinal chemistry and drug discovery, a thorough understanding of its potential hazards is paramount to ensure the safety of all laboratory personnel.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard safety data sheets.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. The primary risks associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[3]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]
The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to handling.[4] The aldehyde functional group, combined with the aromatic pyrazole core, necessitates robust protective measures to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
While engineering controls like fume hoods are the primary method of exposure reduction, PPE is a critical last line of defense.[5][6] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields | Disposable nitrile gloves (double-gloving recommended) | Full-length lab coat | Recommended if not performed in a ventilated enclosure (e.g., fume hood) |
| Reaction Setup and Workup (Solution) | Chemical splash goggles and a face shield | Disposable nitrile gloves. Change immediately after contact with the chemical. | Chemically resistant lab coat or apron | Work should be conducted in a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Chemical splash goggles and a face shield | Heavy-duty chemically resistant gloves (e.g., butyl rubber) over disposable nitrile gloves | Chemically resistant lab coat and apron | Work must be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty chemically resistant gloves | Chemically resistant lab coat or coveralls | Air-purifying respirator with a particulate filter conforming to EN 143, or a self-contained breathing apparatus for large spills.[3][4] |
Causality Behind PPE Choices:
-
Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses are the minimum requirement.[7] However, for handling liquids or any task with a splash hazard, chemical splash goggles are essential.[5][8] A face shield should be worn over goggles when pouring larger volumes or during procedures with a higher risk of splashing.[5][7]
-
Hand Protection: Disposable nitrile gloves provide adequate protection for incidental contact.[7] However, given that this compound causes skin irritation, gloves should be removed and replaced immediately after any known contact.[3] Double-gloving can provide an additional layer of protection. For prolonged contact or when handling larger quantities, more robust, chemically resistant gloves are necessary.[5]
-
Body Protection: A standard lab coat protects clothing and skin from minor spills and contamination.[8] For procedures with a higher splash risk, a chemically resistant apron or coat is recommended.
-
Respiratory Protection: Handling the solid form of this chemical can generate dust, which may cause respiratory irritation.[3] Therefore, it is highly recommended to handle the solid in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available for weighing, a respirator with a particulate filter is advised.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4] Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[4] Seek immediate medical attention.
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Segregation: Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's EHS department.[10]
-
Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[10] The label should include the full chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect reaction residues and contaminated solvents in a designated hazardous waste container.
-
Containerization: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[9]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials such as strong oxidizing agents.[9][10]
-
Professional Disposal: The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[10] Always follow your institution's established procedures for hazardous waste pickup.
References
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
- Personal Protective Equipment for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
- Laboratory Personal Protective Equipment (PPE) for Safety and Precision. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
- Personal Protective Equipment – Lab Safety. (2025, November 6).
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGocbXjWk3TSpLmo_hFAEZE_AHtkwwDXkgY3yIpw1XBGJOFrN3k5-0prmFV_Wf9FtB-CXEkCtOSD7MHshsIgbdU9dWKxF0k4b0vp77pTYwXNoENDfutew8D6gJEFIsfB76k-F2Dzi0KETeEgsQU__aQktvWzopz-p6Qe9aX7ONR2w-QqA94Tk0YBTN5kcy_z0nA5mDCZsAz1HTQRV03gVCnR_HBV6a957oh-GuTq741RZP_M6sVUR1sZnObfcqVhZPQlELK10eFT8t0OrwmPpDHs9dzn5c7U0yBspjL_4nIaJ9XWpvYrKGz1hNQtLNLD4o1qN6zp8zYfw4YPiGmOf7oKxS0OKmz
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, October 31).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
